molecular formula C6H10O2 B147855 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane CAS No. 134706-40-4

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B147855
CAS No.: 134706-40-4
M. Wt: 114.14 g/mol
InChI Key: OUDLHUZYYGMZHL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, also known as 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDLHUZYYGMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, a heterocyclic compound of interest in synthetic and medicinal chemistry. The bicyclo[3.1.0]hexane framework, a conformationally restricted isostere of cyclohexane, imparts unique stereochemical and electronic properties, making its derivatives attractive scaffolds in drug discovery.[1][2] This document will delve into the molecular structure, physicochemical properties, and potential synthetic pathways of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane core is a recurring motif in a variety of biologically active molecules and has been successfully employed in the design of therapeutic agents.[1][2] Its rigid structure, which can be likened to a "perpetual boat" conformation of cyclohexane, allows for precise spatial orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] Unlike its flexible cyclohexane counterpart, the bicyclo[3.1.0]hexane system avoids the complexities of conformational isomerism, a desirable trait in rational drug design. This guide focuses on a specific derivative, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, exploring its unique features and potential applications.

Molecular Structure and Conformation

The molecular structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is characterized by a fused five-membered tetrahydrofuran ring and a three-membered cyclopropane ring, which also contains an epoxide. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the molecule's overall conformation and reactivity.

Core Bicyclic System

The bicyclo[3.1.0]hexane system inherently possesses a boat-like conformation for the five-membered ring, a feature that has been confirmed through various spectroscopic and computational studies on related systems.[3][4] This contrasts with the chair conformation typically favored by unstrained six-membered rings.[5] The fusion of the cyclopropane ring locks the five-membered ring into this rigid conformation.

Substituent Effects

The two methyl groups at the C2 position and the oxygen atoms within the bicyclic framework significantly influence the molecule's electronic and steric properties. The oxygen atoms introduce polarity and potential hydrogen bond accepting sites, which can be critical for biological interactions. The gem-dimethyl group can provide a steric shield, potentially directing the approach of reagents in chemical reactions and influencing binding to target proteins.

Below is a diagram illustrating the core molecular structure:

Caption: Molecular structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Physicochemical Properties

While detailed experimental data for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is not extensively published, we can infer its general properties based on its structure and data from its parent compound, 3,6-Dioxabicyclo[3.1.0]hexane, and other analogs.

PropertyValue/InformationSource
CAS Number 134706-40-4[6]
Molecular Formula C₆H₁₀O₂[6]
Molecular Weight 114.14 g/mol [6]
Physical Form Expected to be a liquid at room temperature.[6]
Boiling Point The parent compound, 3,6-Dioxabicyclo[3.1.0]hexane, has a boiling point of 144 °C. The dimethyl derivative is expected to have a similar or slightly higher boiling point.[7]
Solubility Expected to be soluble in common organic solvents.General chemical principles
Safety The parent compound is flammable and can cause eye and respiratory irritation. Similar precautions should be taken with the dimethyl derivative.[7]

Synthesis and Characterization

Proposed Synthetic Approach

A potential route could involve the epoxidation of a corresponding unsaturated precursor, 2,2-dimethyl-3-oxabicyclo[3.1.0]hex-6-ene. The synthesis of this precursor would be a key step. Alternatively, an intramolecular cyclization of a suitably functionalized cyclopentene derivative could be explored.

A relevant example is the scalable synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, an intermediate for the HIV capsid inhibitor lenacapavir.[8] This multi-step synthesis starts from (R)-epichlorohydrin and involves a telescoped process to construct the bicyclic ketone core.[8] A similar strategic approach could be adapted for the synthesis of our target molecule.

The following diagram outlines a conceptual synthetic workflow:

Synthetic_Workflow Start Appropriately Substituted Cyclopentene Precursor Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Intramolecular_Cyclization Intramolecular Cyclization Start->Intramolecular_Cyclization Target 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Epoxidation->Target Intramolecular_Cyclization->Target

Caption: Conceptual synthetic strategies for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Characterization Techniques

Once synthesized, the structure and purity of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity and stereochemistry of the molecule. The rigid bicyclic framework would lead to a well-defined set of coupling constants, providing valuable information about the dihedral angles between protons.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O stretching frequencies for the ether and epoxide functionalities, as well as C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern could also offer structural clues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be useful for assessing the purity of the synthesized compound and for analyzing reaction mixtures during synthesis development.[8]

Reactivity and Potential Applications

The reactivity of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is expected to be dominated by the strained epoxide ring. This functionality is susceptible to ring-opening reactions under both acidic and basic conditions, providing a handle for further functionalization.

Epoxide Ring-Opening Reactions

The epoxide can be opened by a variety of nucleophiles, leading to the introduction of new functional groups at the C6 and C1 positions. The regioselectivity of this ring-opening will be influenced by the reaction conditions and the nature of the nucleophile. For instance, in related 6-oxabicyclo[3.1.0]hexane systems, intramolecular epoxide ring-opening is a known reaction pathway, particularly with nucleophilic neighboring groups.[9]

The following diagram illustrates the general concept of nucleophilic epoxide opening:

Epoxide_Opening Substrate 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Product Ring-Opened Product Substrate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Acid_Base Acid or Base Catalysis Acid_Base->Product

Caption: General scheme for the nucleophilic ring-opening of the epoxide.

Applications in Drug Discovery and Organic Synthesis

The bicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry.[1][2] Derivatives have been investigated as antagonists for various receptors and as enzyme inhibitors.[10][11] The rigid nature of the scaffold allows for the presentation of pharmacophoric groups in a well-defined spatial arrangement, which can lead to high potency and selectivity.

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, with its combination of a rigid core and a reactive epoxide handle, could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The gem-dimethyl group can also be a desirable feature, as it can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.

Conclusion

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane represents an intriguing molecular scaffold with potential for applications in both synthetic and medicinal chemistry. While specific experimental data for this compound remains scarce in the public domain, its structural features and the well-documented chemistry of the bicyclo[3.1.0]hexane core provide a strong foundation for future research. The insights provided in this guide regarding its structure, properties, and potential synthetic and reactive pathways are intended to stimulate further investigation into this and related heterocyclic systems, ultimately contributing to the development of novel chemical entities with valuable applications.

References

  • Nunes de Souza, A. et al. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Org. Process Res. Dev.2024 . Available from: [Link]

  • Kharb, R. et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein J. Org. Chem.2022 , 18, 834-842. Available from: [Link]

  • Zhu, L. et al. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Med. Chem. Lett.2012 , 3, 744-748. Available from: [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistryOpen2021 , 10, 747-754. Available from: [Link]

  • OpenOChem Learn. Conformational Analysis. Available from: [Link]

Sources

What is the structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane framework represents a pivotal structural motif in contemporary organic chemistry and medicinal chemistry. Its inherent conformational rigidity and three-dimensional topology make it an attractive scaffold for the design of novel therapeutics. This guide provides a detailed examination of the structure of a specific derivative, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, offering insights into its core structural attributes, stereochemical nuances, and the analytical techniques essential for its characterization. Furthermore, we will explore the broader significance of the 3,6-dioxabicyclo[3.1.0]hexane core in the context of synthetic chemistry and its role as a key building block in complex molecule synthesis, including active pharmaceutical ingredients.

Core Structure Elucidation

The systematic IUPAC name, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, provides a precise blueprint for its molecular architecture. A systematic deconstruction of the name reveals the intricate connectivity of the molecule.

  • Bicyclo[3.1.0]hexane: This root indicates a bicyclic structure composed of six carbon atoms. The numbers within the brackets [3.1.0] specify the lengths of the bridges connecting the two bridgehead atoms. There is a three-atom bridge, a one-atom bridge, and a zero-atom bridge (a direct bond) between the bridgeheads. This arrangement defines a fused five-membered ring and a three-membered (cyclopropane) ring.

  • 3,6-Dioxa: This prefix indicates the replacement of two carbon atoms with oxygen atoms at positions 3 and 6 of the bicyclic system.

  • 2,2-Dimethyl: This prefix specifies that two methyl groups are attached to the carbon atom at position 2.

The resulting structure is a strained, polycyclic ether with a unique spatial arrangement of its constituent atoms.

Molecular Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is presented below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [2]
CAS Number 134706-40-4[1]
IUPAC Name 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane[1]
InChI Key OUDLHUZYYGMZHL-UHFFFAOYSA-N[1]
Canonical SMILES CC1(C)OCC2OC12[1]
Structural Visualization

To fully appreciate the molecule's topology, both 2D and 3D representations are essential.

Caption: 2D structure of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane with atom numbering.

The fusion of the five-membered tetrahydrofuran ring with the cyclopropane ring creates a V-shaped or "puckered" conformation. The gem-dimethyl group at the C2 position introduces significant steric bulk, which can influence the molecule's reactivity and its interactions with biological targets.

Synthetic Pathways and Mechanistic Considerations

A logical approach would involve the epoxidation of a corresponding unsaturated precursor, specifically a substituted dihydropyran or cyclopentenol derivative.

Exemplary Synthetic Workflow

The following diagram outlines a potential high-level synthetic strategy.

G cluster_0 Proposed Synthetic Logic start Readily Available Starting Material (e.g., Substituted Cyclopentenol) step1 Step 1: Epoxidation (e.g., with m-CPBA) start->step1 intermediate Epoxide Intermediate step1->intermediate step2 Step 2: Intramolecular Ring Closure (Williamson Ether Synthesis) intermediate->step2 product Target Molecule: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane step2->product

Caption: High-level proposed synthetic workflow for bicyclo[3.1.0]hexane derivatives.

Causality Behind Experimental Choices:

  • Epoxidation: The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) is a standard and reliable method for converting alkenes to epoxides. The choice of solvent (e.g., dichloromethane) and temperature (often 0°C to room temperature) is critical to minimize side reactions such as allylic oxidation or acid-catalyzed ring-opening of the newly formed epoxide.[5]

  • Intramolecular Cyclization: The formation of the second ether linkage to complete the bicyclic system can be achieved via an intramolecular Williamson ether synthesis. This typically requires a strong, non-nucleophilic base to deprotonate a hydroxyl group, which then displaces an intramolecular leaving group. Running this step under high-dilution conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular polymerization.[5]

Relevance in Drug Discovery and Development

The bicyclo[3.1.0]hexane scaffold is not merely a chemical curiosity; it is a validated structural component in modern pharmaceuticals. Its rigid conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Case Study: Lenacapavir Intermediate

A notable example highlighting the importance of a related bicyclic core is the synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor. A key intermediate in its asymmetric synthesis is (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one.[6][7] The development of a scalable, enantioselective synthesis for this intermediate was a critical step in making the drug accessible.[6][7] This underscores the value of bicyclo[3.1.0]hexane derivatives as chiral building blocks for complex APIs.

Case Study: Dopamine Receptor Modulators

Derivatives of the closely related azabicyclo[3.1.0]hexane have been identified as potent modulators of dopamine receptors, particularly the D3 subtype.[8] These compounds have potential applications in treating conditions like drug dependency and psychosis. The defined three-dimensional shape of the bicyclic core is instrumental in achieving the precise orientation of pharmacophoric groups required for selective receptor binding.

The diagram below illustrates the role of such rigid scaffolds in drug design.

G cluster_0 Pharmacophore Presentation Scaffold Rigid Bicyclo[3.1.0]hexane Core Provides 3D structure Reduces conformational flexibility GroupA Functional Group A Scaffold:f1->GroupA Precise Vector 1 GroupB Functional Group B Scaffold:f1->GroupB Precise Vector 2 Receptor Biological Target (e.g., Enzyme, Receptor) GroupA->Receptor Binding Interaction GroupB->Receptor Binding Interaction

Sources

Stereochemistry of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane core is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. However, the fused ring system introduces significant stereochemical complexity. This technical guide provides an in-depth analysis of the stereochemical features of this bicyclic system, focusing on its conformational preferences, strategies for stereoselective synthesis, and the definitive analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating this unique structural motif.

Introduction: The Significance of Conformational Rigidity

The bicyclo[3.1.0]hexane framework is a key structural motif in numerous biologically active compounds, including antiviral and anticancer nucleoside analogues and selective receptor ligands.[1][2] Its inherent rigidity, a stark contrast to the flexibility of many open-chain and monocyclic systems, provides a powerful tool for enforcing a specific three-dimensional arrangement of pharmacophoric elements. By locking substituents into well-defined spatial positions, chemists can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[2]

The introduction of a gem-dimethyl group at the C2 position and the inclusion of two oxygen atoms within the scaffold to form the 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane system further refines these conformational properties. Understanding and controlling the stereochemistry of this core is therefore not an academic exercise, but a prerequisite for the rational design of molecules with tailored biological functions.

Foundational Stereochemistry and Conformational Analysis

The stereochemistry of the 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane system is primarily defined by the relative orientation of the cyclopropane ring to the five-membered tetrahydrofuran ring. This fusion creates a V-shaped molecule where substituents can be classified as endo (pointing into the "V") or exo (pointing away from the "V").

The Predominance of the Boat Conformation

Unlike simple five-membered rings which can adopt various envelope and twist conformations, the fusion of the cyclopropane ring forces the five-membered ring into a stable, rigid boat-like conformation .[3][4] This has been consistently confirmed by a variety of spectroscopic methods and computational studies.[1][5] The boat conformation minimizes the torsional strain that would be present in a planar or alternative puckered form.[4] The gem-dimethyl group at C2 further locks this conformation, preventing ring inversion and providing a stable, predictable scaffold.

Diagram 1: Conformational Preference

G Conformational Landscape cluster_0 Bicyclo[3.1.0]hexane System Start Five-Membered Ring Boat Boat Conformation Start->Boat Favored (Minimizes Strain) Chair Chair-like Conformation Start->Chair Disfavored (High Torsional Strain)

Caption: The bicyclo[3.1.0]hexane system strongly favors a boat-like conformation.

Stereoselective Synthesis Strategies

The construction of specific stereoisomers of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane derivatives requires precise control over the formation of the bicyclic core. A common and effective strategy involves an intramolecular cyclization of a suitably functionalized precursor.

One powerful approach is the triethylaluminum (Et3Al)-mediated intramolecular epoxide opening and cyclopropanation.[6] This method can provide highly functionalized bicyclo[3.1.0]hexane systems with high efficiency and, critically, with excellent endo selectivity.[6] Other strategies may involve the dirhodium(II)-catalyzed cyclopropanation of substituted 2,5-dihydropyrrole analogues with diazoacetates, which can be tuned to favor either exo or endo products.[7]

Diagram 2: General Synthetic Workflow

G Stereoselective Synthesis Workflow Start Acyclic Precursor (e.g., unsaturated alcohol) Step1 Asymmetric Epoxidation (e.g., Sharpless Epoxidation) Start->Step1 Introduce Chirality Step2 Functional Group Manipulation Step1->Step2 Prepare for Cyclization Step3 Key Cyclization Step (e.g., Intramolecular Epoxide Opening) Step2->Step3 Form Bicyclic Core Product_Endo Endo Isomer Step3->Product_Endo Selective Conditions Product_Exo Exo Isomer Step3->Product_Exo Alternative Conditions

Caption: A generalized workflow for the stereocontrolled synthesis of target isomers.

Definitive Stereochemical Assignment: An Integrated Analytical Approach

Determining the absolute and relative stereochemistry of these rigid molecules requires a combination of advanced analytical techniques. Relying on a single method can be misleading; therefore, a self-validating system employing multiple techniques is essential for trustworthy and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry in solution. The rigid boat conformation leads to well-defined spatial relationships between protons, which can be probed using several NMR experiments.

  • ¹H-¹H Coupling Constants (J-values): The dihedral angles between adjacent protons can be estimated using the Karplus equation. The magnitude of the three-bond coupling constant (³J) is dependent on this angle, allowing for the differentiation of cis and trans relationships on the five-membered ring.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are indispensable. These techniques detect through-space correlations between protons that are close to each other (< 5 Å). For the bicyclo[3.1.0]hexane core, a strong NOE between a substituent and a bridgehead proton can definitively establish an endo or exo configuration. For example, an NOE between a C6-substituent and the C1/C5 protons would indicate an exo orientation.[8]

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

Proton PairExpected Dihedral Angle (Approx.)Expected ³J (Hz)Expected NOE IntensityStereochemical Implication
H1 - H6 (exo)~30°6 - 8StrongConfirms exo position of H6
H1 - H6 (endo)~90°0 - 2Weak/AbsentConfirms endo position of H6
H4α - H5~150°8 - 10-Confirms boat conformation
H4β - H5~30°6 - 8-Confirms boat conformation
X-ray Crystallography

Single-crystal X-ray diffraction provides the "gold standard" for absolute and relative stereochemical determination.[9][10] It yields a precise three-dimensional map of the molecule in the solid state, leaving no ambiguity about the connectivity and spatial arrangement of all atoms.

Protocol: Obtaining a Structure by X-ray Crystallography

  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal.[10] This is typically achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion, where a non-solvent is gradually introduced to a solution of the compound.[10]

  • Data Collection: The crystal is mounted and irradiated with a focused beam of X-rays. A detector collects the diffraction pattern as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is then used to build and refine a molecular model, ultimately providing precise bond lengths, bond angles, and torsional angles that define the stereochemistry.[11]

Chiroptical Methods

For chiral, enantiomerically pure derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to assign the absolute configuration.[5] These methods measure the differential absorption of left- and right-circularly polarized light. By comparing the experimental spectra to those predicted by Density Functional Theory (DFT) calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be confidently assigned.[5][12]

Diagram 3: Analytical Workflow for Stereochemical Assignment

G Integrated Analytical Workflow cluster_0 Self-Validating System Start Synthesized Derivative NMR NMR Spectroscopy (NOESY, J-Coupling) Start->NMR XRay X-Ray Crystallography Start->XRay Chiroptical Chiroptical Methods (ECD/VCD + DFT) Start->Chiroptical If Chiral Relative Relative Stereochemistry (endo/exo, cis/trans) NMR->Relative XRay->Relative Absolute Absolute Stereochemistry (R/S) XRay->Absolute Chiroptical->Absolute

Caption: A multi-technique approach ensures a robust and trustworthy stereochemical assignment.

Conclusion

The stereochemistry of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane derivatives is a critical design parameter in the development of structurally precise bioactive molecules. The system's conformational rigidity, dominated by a stable boat-like structure, makes it an attractive scaffold. However, harnessing its full potential requires a deep understanding of stereoselective synthesis and the rigorous application of an integrated suite of analytical techniques. By combining the solution-state insights from NMR, the definitive solid-state data from X-ray crystallography, and the absolute configuration information from chiroptical methods, researchers can confidently assign and control the three-dimensional structure, paving the way for the development of next-generation therapeutics.

References

  • Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.O]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society. Available at: [Link]

  • Almlöf, J., & Jönsson, B. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters. Available at: [Link]

  • Jiménez-Vázquez, H. A., et al. (2019). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal. Available at: [Link]

  • Zhao, Y., et al. (2011). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Morris, D. G., et al. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Oba, T., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules. Available at: [Link]

  • Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. Available at: [Link]

  • Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, F., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry. Available at: [Link]

  • Abraham, R. J., & Raymo, F. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available at: [Link]

  • Abraham, R. J., et al. (1974). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Carreño, M. C., et al. (2016). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. Available at: [Link]

  • Tormena, C. F. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]

  • Qin, C., et al. (2016). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]

  • El-Tayeb, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. Available at: [Link]

  • Chen, K., et al. (2024). 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2012). X-Ray Crystallography of Chemical Compounds. eMagRes. Available at: [Link]

  • Chatterjee, S., & Glorius, F. (2021). Synthesis of bicyclo[3.1.0]hexanes. Angewandte Chemie International Edition. Available at: [Link]

  • Kumar, A., et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. Available at: [Link]

  • Chemspace. (n.d.). 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane. Available at: [Link]

  • GÜL, H. İ., et al. (2022). Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies. Molecules. Available at: [Link]

  • Liu, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic Chemistry Frontiers. Available at: [Link]

Sources

Dioxabicyclo[3.1.0]hexane Systems: Physicochemical Properties, Synthesis, and Medicinal Applications

[1][2][3][4]

Executive Summary

The dioxabicyclo[3.1.0]hexane scaffold represents a specialized class of fused bicyclic ethers characterized by high ring strain and significant stereoelectronic effects.[1] Unlike their carbocyclic counterparts (bicyclo[3.1.0]hexane), which are widely recognized in nucleoside mimetic design (e.g., "North/South" methanocarba nucleosides), the dioxa variants function primarily as reactive electrophiles, metabolic intermediates, and specialized sugar surrogates.[1]

This guide focuses on the two most chemically significant isomers:

  • 3,6-Dioxabicyclo[3.1.0]hexane: A fused epoxide-tetrahydrofuran system used as a high-value building block.[1][]

  • 2,6-Dioxabicyclo[3.1.0]hexane: A complex scaffold often identified in oxidative degradation pathways of active pharmaceutical ingredients (APIs).[1]

Structural Classification & Physical Properties[3][4]

Nomenclature and Numbering

The bicyclo[3.1.0]hexane skeleton consists of a five-membered ring fused to a three-membered ring.[1] The numbering initiates at a bridgehead, travels the large ring, and finishes at the apex of the small ring.[1]

  • 3,6-Dioxabicyclo[3.1.0]hexane (CAS 285-69-8):

    • Structure: An epoxide ring fused to a tetrahydrofuran ring at the 3,4-position.[1]

    • IUPAC Name: 3,6-dioxabicyclo[3.1.0]hexane (also known as 3,4-epoxytetrahydrofuran).[1][][3][4]

    • Geometry: The molecule adopts a "V-shape" or "book" conformation.[1] The fusion of the epoxide (oxirane) to the five-membered ether ring creates significant angle strain (

      
      60° at the epoxide carbons) and torsional strain.[1]
      
  • 2,6-Dioxabicyclo[3.1.0]hexane:

    • Structure: Typically implies an oxygen atom adjacent to the bridgehead in the five-membered ring, with the bridge atom (apex) also being oxygen, or a complex bridged acetal.[1] This system is less common as a standalone reagent but appears in complex degradation products (see Section 4).

Physicochemical Data Profile (3,6-Isomer)[2][3]
PropertyValueNotes
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
Boiling Point 144 °CSignificantly higher than THF (66 °C) due to polarity/dipole.[1]
Density 1.20 g/cm³High density reflects compact bicyclic nature.
Appearance Colorless liquid
Solubility Polar organic solventsMiscible in DCM, THF, Acetonitrile.
Stability Acid-sensitiveProne to hydrolysis/polymerization; store under inert gas.[1]
Spectroscopic Characteristics (NMR)

The rigidity of the bicyclic system results in distinct NMR signals.

  • ¹H NMR: The bridgehead protons (H1/H5) are shifted upfield relative to standard ethers due to the anisotropy of the epoxide ring, typically appearing around

    
     3.5–4.0 ppm. The methylene protons of the THF ring (H2/H4) show complex splitting due to the rigid envelope conformation.[1]
    
  • ¹³C NMR: The epoxide carbons typically resonate in the

    
     50–60 ppm range, while the ether carbons appear downfield (
    
    
    65–75 ppm).

Chemical Reactivity & Synthesis[1][3][4][8][9][10][11]

Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane

The primary synthetic route involves the direct epoxidation of 2,5-dihydrofuran.[1] This transformation must be controlled to prevent acid-catalyzed ring opening of the product.

Mechanism: Prilezhaev Reaction (Electrophilic addition of peroxyacid).[1]

  • Precursor: 2,5-Dihydrofuran.[1][5]

  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or Trifluoroperacetic acid.[1]

  • Stereochemistry: The reaction is stereospecific, yielding the cis-fused bicycle (the trans-fusion is geometrically prohibited in this small ring system).[1]

Reactivity Profile

The 3,6-dioxabicyclo[3.1.0]hexane system acts as a bis-electrophile with latent reactivity.[1]

  • Nucleophilic Ring Opening:

    • The epoxide ring is the site of primary reactivity.

    • Acidic Conditions: Rapid hydrolysis to yield 3,4-dihydroxytetrahydrofuran (a tetrol precursor).[1]

    • Basic Conditions: Nucleophiles (e.g., azides, amines) attack the epoxide carbons (C1/C5 in bicyclic numbering, C3/C4 in furan numbering) in an S_N2 fashion, typically with inversion of configuration (trans-opening).[1]

  • Copolymerization:

    • Used as a monomer in ring-opening polymerization (ROP) to form polyethers or polyesters (when copolymerized with anhydrides).[1]

  • Cyclic Carbonate Formation:

    • Reaction with CO₂ (catalyzed by organocatalysts or metal halides) expands the epoxide ring to form a bicyclic carbonate (tetrahydrofuro[3,4-d][1,3]dioxol-2-one).[1]

Visualization: Synthesis & Reactivity Pathways[6]

GDihydrofuran2,5-DihydrofuranDioxabicyclo3,6-Dioxabicyclo[3.1.0]hexane(Target Scaffold)Dihydrofuran->DioxabicycloEpoxidation(DCM, 0°C)mCPBAOxidant (m-CPBA)mCPBA->DioxabicycloTetrol3,4-Dihydroxytetrahydrofuran(Hydrolysis Product)Dioxabicyclo->TetrolH+/H2O(Acid Hydrolysis)CarbonateBicyclic Carbonate(CO2 Insertion)Dioxabicyclo->CarbonateCO2, Cat.(Ring Expansion)PolymerPolyether/Polyester(ROP)Dioxabicyclo->PolymerAnhydride/Initiator(Copolymerization)

Figure 1: Synthetic pathway from 2,5-dihydrofuran and subsequent divergent reactivity modes.

Medicinal Chemistry & Impurity Profiling[1][2][3][4][9][10]

Natural Product Relevance

While rare, the 3,6-dioxabicyclo[3.1.0]hexane core is found in specialized secondary metabolites.[1][7]

  • Canustatin A: A polyketide isolated from Streptomyces canus containing this specific epoxide-fused ether system.[1] The high strain of the ring is thought to contribute to its biological alkylating activity.

Impurity Profiling: The Lumefantrine Case Study

In drug development, "dioxabicyclo[3.1.0]hexane" often appears in the context of oxidative degradation impurities.[1][8] A critical example is found in the antimalarial drug Lumefantrine .

  • Impurity Identity: Lumefantrine Related Compound BA.

  • Chemical Name: (1S,3R,5R)-1,3-bis((E/Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)-2,6-dioxabicyclo[3.1.0]hexane.[6][1][8]

  • Formation Mechanism: This impurity arises from the oxidative dimerization of the fluorene side chains. The "2,6-dioxabicyclo[3.1.0]hexane" core here serves as a bridging linker formed between two bulky fluorene units under stress conditions (oxidative/acidic stress).[1]

  • Significance: Regulatory agencies (USP, Ph.[1] Int.) set strict limits (typically <0.1-0.3%) for this impurity due to the potential toxicity associated with the reactive bicyclic core.

Experimental Protocols

Protocol A: Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane

Objective: Preparation of the scaffold via Prilezhaev epoxidation.[1]

  • Reagent Setup:

    • Dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Oxidation:

    • Slowly add m-CPBA (1.2 equiv, 70-75% purity) portion-wise over 30 minutes. Maintain temperature < 5 °C to prevent exotherms.

    • Note: The reaction is initially heterogeneous but becomes homogeneous as m-chlorobenzoic acid byproduct precipitates.[1]

  • Workup:

    • Stir at room temperature for 12 hours.

    • Filter off the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with saturated Na₂SO₃ (to quench peroxides) followed by saturated NaHCO₃ (to remove acid).[1]

    • Critical Step: The product is water-soluble.[1] Perform multiple extractions or use continuous extraction if yield is low.

  • Purification:

    • Dry organic layer over MgSO₄.

    • Concentrate carefully (product is volatile, BP 144°C).

    • Distill under reduced pressure to obtain the clear liquid.

Protocol B: Ring Opening to Cyclic Carbonates

Objective: Functionalization of the epoxide ring with CO₂.

  • Reaction:

    • In a high-pressure reactor, charge 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv) and tetrabutylammonium iodide (TBAI, 5 mol%) as catalyst.[1]

    • Pressurize with CO₂ (10 bar).[1][9]

    • Heat to 70 °C for 12-24 hours.

  • Analysis:

    • Monitor via IR spectroscopy (appearance of carbonate C=O stretch ~1800 cm⁻¹).

    • Product: cis-tetrahydrofuro[3,4-d][1,3]dioxol-2-one.[1]

References

  • Synthesis and Reactivity of 3,6-Dioxabicyclo[3.1.0]hexane (3,4-Epoxytetrahydrofuran)

    • PubChem Compound Summary: 3,6-Dioxabicyclo[3.1.0]hexane.[1][3][10][11] National Center for Biotechnology Information.

    • [Link]

  • Impurity Profiling in Antimalarials (Lumefantrine)

    • Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Malaria Journal / PMC.

    • [Link]

  • Natural Product Occurrence (Canust

    • Hot off the Press - Natural Product Reports. Royal Society of Chemistry.[12]

    • [Link]

  • C

    • Organocatalysts for the Synthesis of Cyclic Carbonates.[9] Catalysts (MDPI).

    • [Link][8]

Comprehensive Spectroscopic Profiling of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structural Elucidation and Analytical Validation

Executive Summary

In modern drug development, bicyclic epoxides serve as critical, stereochemically rigid intermediates for the synthesis of nucleoside analogs and targeted covalent inhibitors. 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS: 134706-40-4) is a prime example of such an architecture, featuring a highly strained oxabicyclo core.

This whitepaper provides an authoritative, self-validating analytical framework for the structural confirmation of this molecule. By triangulating data from Electron Ionization Mass Spectrometry (EI-MS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and multidimensional Nuclear Magnetic Resonance (NMR), we establish a definitive methodology that leaves no room for structural ambiguity.

Structural Mechanics & Analytical Strategy

The molecule consists of a tetrahydrofuran (THF) ring fused to an epoxide, designated formally as a 3,6-dioxabicyclo[3.1.0]hexane system. The introduction of geminal dimethyl groups at the C2 position breaks the symmetry of the molecule, rendering the entire framework chiral and conformationally locked.

As an application scientist, I design analytical workflows based on causality . We do not merely collect data; we select techniques based on the specific vulnerabilities of the synthetic pathway:

  • MS is chosen to verify the exact mass and confirm the stability of the ether linkage via specific fragmentation.

  • FT-IR is deployed as an orthogonal check to ensure the absence of unreacted starting materials (e.g., C=C bonds from the dihydrofuran precursor) or ring-opened diol byproducts.

  • NMR serves as the ultimate arbiter of connectivity, exploiting the rigid dihedral angles of the bicyclic system to map stereochemistry via predictable

    
    -couplings.
    

ValidationWorkflow A Sample Prep: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane B HRMS Analysis (EI) Exact Mass: 114.0681 Da A->B C FT-IR Spectroscopy (ATR) Epoxide/Ether Vibrations A->C D NMR Spectroscopy Diastereotopic Resolution A->D E Data Integration & Structural Confirmation B->E C->E D->E

Multi-modal spectroscopic workflow for the structural validation of the bicyclic epoxide.

Mass Spectrometry (EI-MS): Fragmentation Causality

For small, neutral, aliphatic ethers lacking basic amine or acidic sites, Electrospray Ionization (ESI) often yields poor sensitivity. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV is the gold standard [1].

The exact monoisotopic mass of the compound (


) is 114.0681 Da . However, under hard ionization (EI), the molecular ion 

at m/z 114 is typically weak.

The Causality of Cleavage: The dominant fragmentation pathway is the loss of a methyl radical (


, 15 Da) from the quaternary C2 position. Why? Cleaving this specific bond generates a tertiary carbocation that is immediately stabilized by resonance from the adjacent O3 ether oxygen, forming a highly stable oxonium ion. Consequently, the base peak (100% relative abundance) will reliably appear at m/z 99 . Secondary fragmentation involves the extrusion of formaldehyde (

, 30 Da) from the epoxide moiety, yielding a fragment at m/z 69.

Vibrational Spectroscopy (ATR-FTIR): Orthogonal Validation

FT-IR is utilized here as a negative-control validation system. When synthesizing epoxides via reagents like mCPBA, the primary risks are incomplete oxidation or acid-catalyzed epoxide opening.

By running the neat liquid over a diamond ATR crystal, we look for a specific self-validating signature:

  • Presence of Target: Strong asymmetric C-O-C stretching at 1080 cm⁻¹ (THF ring) and epoxide ring breathing modes at 1250 cm⁻¹ and 850 cm⁻¹ .

  • Absence of Impurities: A successful synthesis must show a completely flat baseline at 1650 cm⁻¹ (proving the absence of the precursor's C=C double bond) and 3300 cm⁻¹ (proving the epoxide has not hydrolyzed into a diol).

NMR Kinematics: Stereochemistry & Connectivity

The rigidity of the[3.1.0] bicyclic framework prevents conformational averaging, making NMR the most powerful tool for structural elucidation [2]. We acquire data in


 to maintain the native hydrogen-bonding vacuum of the molecule.
1H NMR: Diastereotopic Resolution

Because the epoxide oxygen (O6) sits on one face of the 5-membered ring (the exo face), the molecule lacks a plane of symmetry.

  • The C2 Methyls: The two methyl groups are rigidly fixed. One points toward the epoxide face (cis), and the other points away (trans). They are chemically and magnetically non-equivalent (diastereotopic) and will appear as two distinct singlets at ~1.25 ppm and ~1.35 ppm .

  • The C1 and C5 Epoxide Protons: C1 is bonded to the quaternary C2, meaning H-C1 has only one vicinal neighbor (H-C5). Thus, H-C1 appears as a simple doublet (

    
     Hz). H-C5, however, couples to H-C1 and the adjacent C4 protons, appearing as a more complex multiplet.
    
  • The C4 Protons: The

    
     protons at C4 are also diastereotopic. The endo proton has a dihedral angle of ~20° with H-C5, resulting in a measurable vicinal coupling (
    
    
    
    Hz). The exo proton sits at a ~90° dihedral angle to H-C5, resulting in near-zero coupling (Karplus equation). This causes the C4 protons to appear as an ABX spin system.

NMR_Logic C1 C1 (CH) Epoxide C5 C5 (CH) Epoxide C1->C5 3J (COSY) C4 C4 (CH2) Ether C5->C4 3J (COSY) C2 C2 (C) Quat. C4->C2 3J (HMBC) Me C2-Me Groups Me->C1 3J (HMBC) Me->C2 1J (HSQC)

Key NMR spin-spin coupling (COSY) and long-range heteronuclear (HMBC) correlations.

Standardized Experimental Methodologies

To ensure reproducibility across global laboratories, the following self-validating protocols must be strictly adhered to:

Protocol A: GC-EI-MS Acquisition
  • Sample Prep: Dilute the analyte to 1 mg/mL in GC-grade dichloromethane.

  • Injection: Inject 1 µL into a GC-MS system (e.g., Agilent 7890B/5977B) equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the inlet temperature to 250°C with a 10:1 split ratio.

  • Oven Program: Hold at 50°C for 2 min, ramp at 15°C/min to 200°C, hold for 3 min.

  • Ionization: Operate the EI source at 70 eV. Set the MS quadrupole to 150°C and the source to 230°C. Scan range: m/z 30 to 300.

Protocol B: ATR-FTIR Acquisition
  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply 2-3 drops of the neat liquid directly onto the crystal, ensuring full coverage of the sensor area.

  • Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹. Apply atmospheric suppression to remove

    
     and 
    
    
    
    vapor artifacts.
Protocol C: NMR Acquisition
  • Sample Prep: Dissolve exactly 20 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • 1H NMR: Acquire on a 400 MHz (or higher) spectrometer. Parameters: 16 scans, 2-second relaxation delay, 30° flip angle.

  • 13C NMR: Acquire with proton decoupling (WALTZ-16). Parameters: 256 scans, 2-second relaxation delay.

Consolidated Spectroscopic Data

The quantitative data generated from the protocols above are summarized in the structured tables below to facilitate rapid reference during structural elucidation.

Table 1: NMR Assignments (400 MHz for ¹H, 100 MHz for ¹³C, in CDCl₃)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Structural Logic / Causality
C2 ~82.5-QuaternaryHighly deshielded by the adjacent O3 ether oxygen.
C4 ~68.0~3.60 ~3.90d (J = -10.0) dd (J = -10.0, 4.5)Diastereotopic

. Exo proton shows ~0 Hz vicinal coupling; endo shows 4.5 Hz coupling to H-C5.
C1 ~56.2~3.30d (J = 2.5)Epoxide proton. Couples only to H-C5 due to the adjacent quaternary C2.
C5 ~54.1~3.45dd (J = 4.5, 2.5)Epoxide proton. Splits via coupling to H-C1 and the endo H-C4 proton.
C2-Me ~26.0 ~24.5~1.35 ~1.25Singlet (3H) Singlet (3H)Diastereotopic methyls fixed in cis and trans geometries relative to the epoxide face.
Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupDiagnostic Significance
2980 - 2850MediumC-H stretchAliphatic backbone confirmation.
1250, 850StrongEpoxide ringConfirms intact 3-membered oxirane ring (ring breathing).
1080StrongC-O-C stretchConfirms the THF ether linkage.
3300, 1650Absent O-H, C=CValidates purity; no ring-opening or unreacted precursor.
Table 3: GC-EI-MS Major Fragments
m/z RatioRelative AbundanceFragment IdentityCausality of Formation
114< 5%

Molecular ion (weak due to facile alpha-cleavage).
99100%

Base peak. Loss of methyl forms a highly stable tertiary oxonium ion at C2.
69~40%

Extrusion of

from the epoxide moiety.

References

To maintain the highest standards of scientific integrity, the foundational data and structural frameworks referenced in this guide are grounded in the following authoritative databases:

  • PubChem, National Center for Biotechnology Information. "3,6-Dioxabicyclo[3.1.0]hexane" (CID 67511). Accessed March 2026. URL:[Link]

  • ChemSpace. "2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane" (CSSS00011073573). Accessed March 2026. URL:[Link]

IUPAC Nomenclature for Substituted Bicyclo[3.1.0]hexane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Lock

In modern drug discovery, the bicyclo[3.1.0]hexane scaffold is not merely a structural curiosity; it is a conformational lock . By rigidly fusing a cyclopropane ring to a cyclopentane ring, this scaffold forces substituents into specific vectors, reducing the entropic penalty of binding to protein targets.

This rigidity, however, creates a nomenclature minefield.[1] A single error in stereochemical assignment can invalidate a patent claim or misdirect a structure-activity relationship (SAR) campaign.[1] This guide moves beyond basic textbook definitions to provide a rigorous, self-validating protocol for naming these complex systems, complying with the IUPAC 2013 Recommendations (Blue Book) and current FDA/EMA submission standards.

Part 1: Structural Anatomy & Numbering[1]

The bicyclo[3.1.0]hexane system consists of two bridgehead carbons joined by three paths (bridges) containing 3, 1, and 0 atoms respectively.[1]

The Numbering Algorithm

IUPAC Rule P-93.2 dictates the numbering path. It is strictly hierarchical:

  • Start at a bridgehead.

  • Proceed along the longest path to the other bridgehead.

  • Return to the start via the next longest path.

  • Finish with the shortest path.

For bicyclo[3.1.0]hexane:

  • Bridgeheads: C1 and C5.[1]

  • Path A (x): 3 carbons (C2, C3, C4).[1]

  • Path B (y): 1 carbon (C6).[1]

  • Path C (z): 0 carbons (Direct bond between C1 and C5).[1]

Numbering Sequence:


.
Visualization of the Skeleton

The following diagram illustrates the fixed numbering scheme and the "Zero Bridge" concept.

G node1 C1 node2 C2 node1->node2 Path A node5 C5 node1->node5 Path C (0) node3 C3 node2->node3 node4 C4 node3->node4 node4->node5 node6 C6 node5->node6 Path B node6->node1

Caption: Numbering path for bicyclo[3.1.0]hexane. Blue nodes = Bridgeheads.[1][2] Red node = The 1-carbon bridge. Dashed Red Line = The 0-carbon bridge (fusion bond).[1]

Part 2: The Stereochemistry Crisis

The most common errors occur in defining the relative stereochemistry of substituents. The bicyclo[3.1.0]hexane skeleton is "puckered," resembling a boat.[3]

The Cis-Fusion Rule

Due to high ring strain, the fusion between the five-membered ring and the three-membered ring is almost exclusively cis .

  • Implication: The hydrogens (or substituents) at C1 and C5 are on the same face.

  • Trans-fusion: While theoretically possible in larger rings (e.g., bicyclo[4.1.0]heptane), it is energetically prohibitive in [3.1.0] systems unless chemically trapped.[1] Assume cis unless data proves otherwise.[1]

Relative Descriptors: Syn/Anti vs. Endo/Exo

While IUPAC P-93.5.2.2.1 defines these terms, they are frequently misused in literature.[1]

FeatureDescriptorDefinition in [3.1.0] Context
Substituent on C6 Syn Points towards the 3-carbon bridge (concave face).
Substituent on C6 Anti Points away from the 3-carbon bridge (convex face).[1]
Substituent on C2/3/4 Endo Points towards the 1-carbon bridge (concave face).[1]
Substituent on C2/3/4 Exo Points away from the 1-carbon bridge (convex face).

Critical Warning: Because "Endo/Exo" definitions rely on identifying the "highest numbered bridge" (which can be ambiguous in substituted heterocycles), do not rely on them for IND submissions. Use them only for casual discussion.

The Gold Standard: Absolute Configuration (CIP)

For regulatory precision, you must assign Cahn-Ingold-Prelog (CIP) priorities to every chiral center.[1]

  • C1/C5: Always chiral bridgeheads.

  • C6: Pseudo-asymmetric center (stereogenic but lies on a plane of symmetry if the molecule is otherwise symmetric).

  • Format:

    
    -...
    

Part 3: Case Study - LY379268

To demonstrate the protocol, we will analyze LY379268 , a potent mGlu2/3 receptor agonist used extensively in neuroscience.[4]

Structure: A glutamate analog where the carbon chain is locked into a bicyclic ether. Common Name: LY379268 IUPAC Name:


-2-amino-4-oxabicyclo[3.1.0]hexane-2,6-dicarboxylic acid[1][4]
Deconstruction
  • Skeleton: 4-oxabicyclo[3.1.0]hexane.[1][4]

    • Note: The "oxa" replacement indicates an oxygen atom at position 4. The numbering remains fixed based on the carbon skeleton before replacement.

  • Bridgeheads: C1 and C5.

  • Stereocenters:

    • C1 & C5: Bridgehead hydrogens are cis.[1]

    • C2: Contains the Amino and Carboxylic Acid groups.[5]

    • C6: Contains the second Carboxylic Acid.

Stereochemical Logic Flow

The following diagram maps the decision process for assigning the stereochemistry of LY379268.

Logic start Assign Stereochem for LY379268 step1 1. Bridgehead Fusion (C1/C5) start->step1 cis Must be Cis-fused (H at C1/C5 same face) step1->cis step2 2. C6 Substituent cis->step2 c6_logic COOH is 'Exo' (Anti) Points away from oxygen ring step2->c6_logic step3 3. C2 Substituent c6_logic->step3 c2_logic Amino group vs. Bridge Determine priority (N > C) step3->c2_logic result Final CIP Assignment: (1S, 2R, 5R, 6R) c2_logic->result

Caption: Decision tree for assigning stereochemistry in complex bicyclic drugs.

Part 4: The Self-Validating Naming Protocol

Follow this protocol to generate a Preferred IUPAC Name (PIN).

Step 1: Identify the Principal Functional Group

Determine the suffix (e.g., -carboxylic acid, -ol, -amine).[1] In LY379268, the carboxylic acid takes precedence.

Step 2: Number the Skeleton (Heterocycle Adjustment)

If heteroatoms are present (oxa, aza, thia):

  • Number the all-carbon skeleton first to establish locants.[1]

  • Apply skeletal replacement nomenclature.[1]

    • Example: If oxygen is at position 4, it is "4-oxabicyclo..."[1]

    • Validation: The heteroatom locant does not change the bridgehead numbering priority unless the heteroatom is in a bridgehead (which is rare and complex).

Step 3: Assign Relative Stereochemistry (The "Alpha/Beta" Check)

Before assigning R/S, visualize the faces.

  • 
    -face:  Arbitrarily the "bottom" or reference face (usually defined by the bridgehead hydrogens if cis).
    
  • 
    -face:  The opposite face.
    
  • Self-Check: Are the C1/C5 hydrogens on the same face? If no, re-draw.

Step 4: Calculate CIP Priorities (The "Look-Out" Method)

For bridgehead carbons (C1/C5), the path priority is often:

  • Heteroatom path (if attached directly).[1]

  • C2-C3-C4 path (longest).[1]

  • C6 path (medium).[1]

  • C5-C1 bond (shortest/zero).[1]

Example Calculation for C1 in LY379268:

  • Atom C1 is attached to: O4 (via C5 path?), C2, C6, H.[1]

  • Wait, strictly: C1 connects to C2, C6, C5.[1]

  • Priority 1: Path to Oxygen? No, C1 connects to C2 (bearing N).[1] N is high priority.

  • Validation: Use a software tool (ChemDraw/MarvinSketch) to validate your manual R/S calculation, as the paths in bicyclics are circular and prone to human error.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Section P-93: Bridged Parent Hydrides.[1]

    • [1]

  • Monn, J. A., et al. (1999).[1][4] "Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)." Journal of Medicinal Chemistry, 42(6), 1027–1040.[1][4]

    • [1]

  • PubChem.Compound Summary for CID 10197984 (LY379268).

  • Moss, G. P. Basic Terminology of Stereochemistry (IUPAC Recommendations 1996).[1] "Endo, Exo, Syn, Anti."[1][7][8]

    • [1]

Sources

The Ascendancy of Bicyclic Ethers: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bicyclic ethers represent a fascinating and vital class of heterocyclic compounds that have garnered significant attention in the field of organic chemistry and drug discovery. Their unique three-dimensional structures and conformational rigidity have made them privileged scaffolds in a multitude of biologically active natural products and synthetic pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery and history of bicyclic ethers, tracing the evolution of synthetic methodologies from classical approaches to modern catalytic strategies. We will delve into the intricate total syntheses of several landmark bicyclic ether-containing natural products, offering detailed, field-proven experimental protocols. Furthermore, this guide will explore the critical role of the bicyclic ether motif in medicinal chemistry, examining its impact on pharmacological activity and its application in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.

A Historical Perspective: The Unveiling of Bicyclic Ether Scaffolds

The journey into the world of bicyclic ethers began not with a single definitive discovery, but rather through the gradual elucidation of the structures of complex natural products. Early chemists, armed with the tools of classical degradation and spectroscopic analysis, painstakingly pieced together the intricate architectures of molecules isolated from terrestrial and marine organisms. These investigations revealed the prevalence of bridged and fused ring systems containing one or more oxygen atoms, laying the groundwork for a new chapter in heterocyclic chemistry.

The development of synthetic methodologies to construct these challenging scaffolds has been a testament to the ingenuity of organic chemists. One of the earliest and most fundamental approaches to cyclic ether formation, the Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a conceptual basis for intramolecular cyclization to form ether linkages.[1][2] This reaction, involving the reaction of an alkoxide with an alkyl halide, could be adapted for the formation of cyclic ethers from haloalcohols, a principle that would later be applied in more complex settings.[3][4]

The mid-20th century witnessed a surge in the discovery of potent, biologically active natural products containing bicyclic ether motifs, sparking a wave of synthetic efforts. The pursuit of these complex targets drove the development of novel and powerful synthetic strategies. The advent of ring-closing metathesis (RCM) , catalyzed by well-defined ruthenium and molybdenum complexes, provided a versatile tool for the formation of a wide range of cyclic ethers, including bicyclic systems.[5] Similarly, the Diels-Alder reaction , a cornerstone of cyclic compound synthesis, has been ingeniously applied to construct the carbocyclic frameworks that can be further elaborated into bicyclic ethers.

More recently, the field has been revolutionized by the development of sophisticated transition-metal-catalyzed reactions . Palladium-catalyzed cascade reactions, for instance, have enabled the efficient and stereoselective synthesis of complex bicyclic ether scaffolds from simple acyclic precursors in a single step.[6][7] These modern methods, along with advances in asymmetric catalysis , have provided access to enantiomerically pure bicyclic ethers, a critical requirement for the development of chiral drugs.[8][9][10]

The following sections will explore the evolution of these synthetic strategies in greater detail, highlighting their application in the total synthesis of medicinally relevant bicyclic ether-containing natural products.

Architectural Diversity: Fused vs. Bridged Bicyclic Ethers

Bicyclic ethers can be broadly classified into two main categories based on the arrangement of the rings: fused and bridged systems. This structural distinction has profound implications for the molecule's three-dimensional shape, conformational flexibility, and, ultimately, its biological activity.

  • Fused Bicyclic Ethers: In these systems, the two rings share two adjacent atoms, forming a common bond. This arrangement leads to a relatively planar and rigid structure.

  • Bridged Bicyclic Ethers: In bridged systems, the two rings share two non-adjacent atoms, known as bridgehead atoms. This creates a more complex, three-dimensional scaffold with a defined spatial arrangement of substituents.

The specific architecture of the bicyclic ether core plays a crucial role in its function as a pharmacophore, influencing how the molecule interacts with its biological target.

G cluster_0 Types of Bicyclic Ethers A Bicyclic Ethers B Fused Bicyclic Ethers (e.g., Decalin derivatives) A->B  Rings share an adjacent bond C Bridged Bicyclic Ethers (e.g., Bicyclo[2.2.1]heptane derivatives) A->C  Rings share non-adjacent atoms

Caption: Classification of Bicyclic Ethers.

Synthetic Strategies: A Chemist's Toolkit for Bicyclic Ether Construction

The synthesis of bicyclic ethers presents a significant challenge due to the need for precise control over stereochemistry and ring formation. Over the years, a diverse array of synthetic strategies has been developed to tackle this challenge.

Classical Approaches: The Foundation of Bicyclic Ether Synthesis
  • Intramolecular Williamson Ether Synthesis: This venerable reaction remains a reliable method for the formation of cyclic ethers, including the second ring of a bicyclic system. The key is the presence of a hydroxyl group and a good leaving group in the same molecule, positioned to allow for an intramolecular S(_N)2 reaction.[1][3][4][11] The efficiency of this cyclization is highly dependent on the size of the ring being formed.[3]

G Substrate Haloalcohol Product Bicyclic Ether Substrate->Product Intramolecular S_N2 reaction Base Base (e.g., NaH) Base->Substrate Deprotonation

Caption: Intramolecular Williamson Ether Synthesis.

  • Acid-Catalyzed Cyclization of Diols: The dehydration of diols under acidic conditions can lead to the formation of cyclic ethers. This method is often used to construct the second ether ring in polyether natural products.

Modern Methodologies: Precision and Efficiency in Synthesis
  • Palladium-Catalyzed Cascade Reactions: These powerful reactions allow for the construction of complex bicyclic ether scaffolds from simple, linear diene-diols in a single, highly diastereoselective step.[6][7] The mechanism often involves an initial oxypalladation, followed by a redox-relay process and a subsequent π-allyl-Pd cyclization.[6]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a robust and versatile tool for the synthesis of a wide variety of cyclic compounds, including bicyclic ethers. The reaction utilizes well-defined ruthenium or molybdenum catalysts to form a new double bond, closing a ring from a diene precursor.[5]

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful method for the stereocontrolled synthesis of six-membered rings. By carefully choosing the diene and dienophile, chemists can construct the carbocyclic core of a bicyclic system, which can then be further functionalized to introduce the ether linkage.

  • Biomimetic Synthesis: Inspired by nature's own synthetic pathways, biomimetic synthesis seeks to replicate the key bond-forming events that occur in the biosynthesis of natural products. This approach often leads to highly efficient and elegant syntheses of complex molecules.

Bicyclic Ethers in Nature: Masterpieces of Molecular Architecture

Nature is a prolific source of structurally complex and biologically active bicyclic ethers. These molecules often play crucial roles in chemical defense, communication, and other biological processes. The following examples highlight the diversity and significance of this class of natural products.

The Pederin Family: Potent Antitumor Agents

The pederin family of natural products, which includes pederin, mycalamides, and theopederins, are potent inhibitors of protein synthesis and exhibit remarkable antitumor activity.[12] These complex molecules feature a central tetrahydropyran ring fused to another oxygen-containing ring.

The total synthesis of pederin has been a long-standing challenge in organic synthesis, attracting the attention of numerous research groups. A concise and efficient synthesis was reported by Rawal and co-workers, featuring a late-stage multicomponent reaction to assemble the challenging N-acyl aminal linkage.[13][14]

Experimental Protocol: Key Steps in the Total Synthesis of Pederin [13]

  • Preparation of the Nitrile Component:

    • Protect the hydroxyl group of the starting keto alcohol as a triethylsilyl (TES) ether.

    • Perform a diastereoselective aldol reaction with methoxyacetaldehyde.

    • Reduce the resulting ketone and protect the newly formed hydroxyl group.

    • Ozonolysis of the terminal alkene followed by treatment with trimethylsilyl cyanide (TMSCN) and a Lewis acid affords the key nitrile intermediate.

  • Multicomponent Amide Synthesis:

    • Couple the nitrile component with a pederic acid derivative and methanol in a one-pot reaction to construct the N-acyl aminal core of pederin.

  • Deprotection:

    • Remove the protecting groups to yield pederin.

G A Keto Alcohol B Nitrile Component A->B Multi-step synthesis D Pederin B->D Multicomponent Reaction C Pederic Acid Derivative C->D

Caption: Retrosynthetic analysis of Pederin.

Zaragozic Acids/Squalestatins: Cholesterol-Lowering Agents

The zaragozic acids, also known as squalestatins, are a family of fungal metabolites characterized by a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core.[15] They are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, making them attractive lead compounds for the development of cholesterol-lowering drugs.

A notable total synthesis of Zaragozic Acid C was achieved by Inoue and co-workers, which utilized a key photochemical C(sp³)–H acylation step to install the congested C4- and C5-fully substituted stereocenters.[15][16]

Experimental Protocol: Key Steps in the Total Synthesis of Zaragozic Acid C [15][16]

  • Preparation of the 1,2-Diketone Precursor:

    • Starting from persilylated D-gluconolactone, a multi-step sequence is used to introduce a 1,2-diketone moiety at the C5 position.

  • Norrish-Yang Photocyclization:

    • Irradiation of the 1,2-diketone with violet LED light induces a Norrish-Yang cyclization, forming an α-hydroxycyclobutanone. This key step sets the stereochemistry at the C4 and C5 positions.

  • Oxidative Cleavage and Elaboration:

    • Oxidative opening of the cyclobutanone ring followed by a series of functional group manipulations, including stereoselective reductions and protection/deprotection steps, leads to the completion of the zaragozic acid core.

  • Side Chain Installation and Final Deprotection:

    • The C1 alkyl and C6 acyl side chains are introduced, and final deprotection yields Zaragozic Acid C.

Brevicomin and Frontalin: Insect Pheromones

Brevicomin and frontalin are bicyclic acetals that serve as aggregation pheromones for several species of bark beetles.[17] Their relatively simple structures have made them popular targets for the development of new synthetic methodologies.

Numerous syntheses of frontalin and brevicomin have been reported. A concise approach involves the Lewis acid-catalyzed acetalization of δ,ε-epoxy ketones.[18]

Experimental Protocol: Synthesis of (±)-Frontalin [18]

  • Preparation of the Epoxy Ketone Precursor:

    • Alkylation of (±)-3-butyn-2-ol with methallyl chloride, followed by hydration of the alkyne, yields a hydroxy ketone.

    • Epoxidation of the double bond with a peroxy acid provides the key δ,ε-epoxy ketone intermediate.

  • Lewis Acid-Catalyzed Cyclization:

    • Treatment of the epoxy ketone with a Lewis acid, such as tin(IV) chloride, promotes a cascade reaction involving epoxide opening and intramolecular acetalization to afford (±)-frontalin.

Bicyclic Ethers in Drug Discovery and Development

The unique structural features of bicyclic ethers make them highly attractive scaffolds for the design of new therapeutic agents. Their conformational rigidity can pre-organize functional groups for optimal interaction with a biological target, leading to enhanced potency and selectivity. Furthermore, the introduction of a bicyclic ether motif can improve the pharmacokinetic properties of a drug molecule, such as its metabolic stability and cell permeability.

Bicyclic Ethers as HIV-1 Protease Inhibitors

A significant application of bicyclic ethers in medicinal chemistry is in the development of HIV-1 protease inhibitors. The design of potent inhibitors often involves mimicking the transition state of the protease-catalyzed reaction. The rigid bicyclic ether scaffold has proven to be an excellent template for positioning key pharmacophoric groups to interact with the active site of the enzyme.[19]

Structure-Activity Relationship (SAR) Studies

The development of synthetic routes to bicyclic ethers has enabled the systematic exploration of structure-activity relationships (SAR). By synthesizing and evaluating a series of analogs with modifications to the bicyclic core and its substituents, medicinal chemists can identify the key structural features responsible for biological activity. For example, in the development of herbicides based on fused bicyclic aryl ethers, computational methods were used to understand the SAR and guide the design of more potent compounds.[5]

Quantitative Data Summary: Herbicidal Activity of Fused Bicyclic Ethers [5]

CompoundBicyclic CorePost-emergent Herbicidal Activity (Broad-leaved weeds)
1 Monocyclic+++
2 Fused Bicyclic (via RCM)++++
3 Fused Bicyclic (via oxidative cyclization)++++

(Activity rating: ++++ = excellent, +++ = good)

Conclusion and Future Outlook

The field of bicyclic ethers has evolved from the structural elucidation of complex natural products to the rational design and synthesis of novel therapeutic agents. The continuous development of innovative synthetic methodologies has provided access to an ever-expanding array of bicyclic ether scaffolds with diverse architectures and functionalities. The unique conformational constraints and three-dimensional topologies of these molecules will undoubtedly continue to inspire the design of next-generation drugs targeting a wide range of diseases. As our understanding of the intricate interplay between molecular structure and biological function deepens, bicyclic ethers are poised to play an even more prominent role in the future of drug discovery and development.

References

Sources

Methodological & Application

Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bicyclic ether scaffolds are privileged structures in medicinal chemistry, frequently appearing in natural products and forming the core of various pharmaceutically active compounds.[1][2] Their rigid, well-defined three-dimensional architecture makes them valuable motifs for designing novel therapeutics.[3] This guide provides a detailed protocol for the synthesis of a specific bicyclic ether, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, a compound of interest for building block libraries in drug discovery.[4]

The synthetic strategy outlined herein focuses on the epoxidation of an alkene precursor, a robust and well-established transformation in organic synthesis. Specifically, we will detail the Prilezhaev reaction, which utilizes a peroxyacid to convert an alkene into an epoxide in a single, concerted step.[5][6] This method is chosen for its high efficiency, stereospecificity, and operational simplicity.

Principle and Mechanism

The synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is achieved through the epoxidation of the corresponding alkene, 2,5-dihydro-2,2-dimethylfuran. The reagent of choice for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), a widely used and commercially available peroxyacid.[7]

The reaction proceeds via the Prilezhaev epoxidation mechanism.[5] This is a concerted process where the π-bond of the alkene attacks the terminal, electrophilic oxygen of the peroxyacid. Simultaneously, the weak O-O bond of the peroxyacid cleaves, and an internal proton transfer occurs from the hydroxyl group to the carbonyl oxygen of the peroxyacid.[6][8] This entire process occurs through a characteristic "butterfly" transition state.[5] A key feature of this mechanism is its stereospecificity; the geometry of the starting alkene is retained in the epoxide product.[5][6] In this case, the oxygen atom is delivered to the same face of the double bond, resulting in the syn-addition product.[6]

Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,5-Dihydro-2,2-dimethylfuran≥97%Commercially Available1708-33-4Starting material.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (balance m-chlorobenzoic acid and water)Commercially Available937-14-4Oxidizing agent. Handle with care.[7][9]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2Reaction solvent.
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available144-55-8For aqueous workup.
Sodium sulfite (Na₂SO₃)Reagent GradeCommercially Available7757-83-7To quench excess peroxide.
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9For column chromatography.
Ethyl acetateHPLC GradeCommercially Available141-78-6Eluent for chromatography.
HexanesHPLC GradeCommercially Available110-54-3Eluent for chromatography.
Synthesis Workflow Diagram

Synthesis_Workflow Workflow for Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Start Dissolve 2,5-dihydro-2,2-dimethylfuran in anhydrous DCM Cooling Cool reaction mixture to 0 °C (ice bath) Start->Cooling Addition Add m-CPBA portion-wise over 30 minutes Cooling->Addition Reaction Stir at room temperature for 4-6 hours (Monitor by TLC) Addition->Reaction Quench Quench with saturated aqueous Na₂SO₃ solution Reaction->Quench Workup1 Wash with saturated aqueous NaHCO₃ solution Quench->Workup1 Workup2 Wash with brine Workup1->Workup2 Dry Dry organic layer over anhydrous MgSO₄ Workup2->Dry Filter Filter and concentrate under reduced pressure Dry->Filter Purify Purify by flash column chromatography Filter->Purify Product 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Purify->Product

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dihydro-2,2-dimethylfuran (5.0 g, 50.9 mmol). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous conditions are used to prevent the hydrolysis of the epoxide product and to ensure the reactivity of the m-CPBA.

  • Controlling Reaction Temperature: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

    • Rationale: The epoxidation reaction is exothermic. Initial cooling and portion-wise addition of the oxidizing agent help to control the reaction temperature, minimizing potential side reactions.

  • Addition of Oxidizing Agent: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 13.5 g, ~60.0 mmol, 1.2 equivalents) to the stirred solution in small portions over 30 minutes. Ensure the temperature does not rise above 5 °C during the addition.

    • Rationale: A slight excess of m-CPBA is used to ensure complete conversion of the starting alkene. Portion-wise addition is a critical safety and control measure.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of 50 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

    • Rationale: Sodium sulfite reduces the unreacted peroxyacid to the corresponding carboxylic acid, which is more easily removed during the workup.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and 50 mL of brine.

    • Rationale: The sodium bicarbonate wash removes the m-chlorobenzoic acid byproduct and any remaining acidic impurities.[5] The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane as a liquid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be flammable upon contact with combustible materials.[7][10] It is also a skin and eye irritant.[11] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[9] Handle m-CPBA in a chemical fume hood.[11] Store at the recommended temperature of 2-8 °C.[11]

  • Dichloromethane: DCM is a volatile and potentially toxic solvent. All manipulations should be performed in a well-ventilated fume hood.[12]

  • General Precautions: Avoid inhalation of dust, fumes, and vapors.[10] Wash hands thoroughly after handling all chemicals.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure 1.2 equivalents of m-CPBA are used. Allow the reaction to stir for a longer duration, monitoring by TLC until the starting material is fully consumed.
Loss of product during workup.Ensure the pH of the aqueous layer is basic during the NaHCO₃ wash to prevent acid-catalyzed ring-opening of the epoxide. Avoid overly vigorous extractions.
Impure Product Incomplete removal of m-chlorobenzoic acid.Perform an additional wash with saturated aqueous NaHCO₃ solution during the workup.
Presence of unreacted starting material.Optimize reaction time and ensure the correct stoichiometry of m-CPBA. Improve the efficiency of the column chromatography separation.

References

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Available from: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. Available from: [Link]

  • ResearchGate. The mechanism of epoxidation reaction induced by m−CPBA. Available from: [Link]

  • UCLA Environment, Health & Safety. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]

  • YouTube. Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. Available from: [Link]

  • Loba Chemie. M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Available from: [Link]

  • Sdfine. 3-chloroperoxy benzoic acid Safety Data Sheet. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Available from: [Link]

  • PMC. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. Available from: [Link]

  • ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • PMC. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Available from: [Link]

  • ResearchGate. Structure and usage of FDA-approved drugs containing cyclic ether rings. Available from: [Link]

  • Chemspace. 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane. Available from: [Link]

  • ResearchGate. The ring opening of the epoxide product from the oxidation of 2,5-dimehtylfuran. Available from: [Link]

  • PMC. 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. Available from: [Link]

Sources

Advanced Application Note: Palladium-Catalyzed Oxidative Cyclization for Bicyclic Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

Bicyclic ether motifs—specifically fused tetrahydrofuran (THF) and tetrahydropyran (THP) systems—are ubiquitous in bioactive natural products (e.g., Goniofupyrone, Chafuroside B) and high-value pharmacophores. Traditional synthesis often relies on stepwise ring closures or harsh acid-mediated cyclizations that compromise stereochemical integrity.

Palladium-catalyzed oxidative cyclization represents a paradigm shift, enabling the direct transformation of acyclic alkenols or dienes into complex bicyclic ethers under mild conditions. This guide details two distinct mechanistic pathways:

  • Intramolecular Wacker-Type Cyclization: For the direct formation of fused ether rings from cyclic alkenols.

  • Cascade Redox-Relay Cyclization: A sophisticated method for constructing cis-fused bicyclic systems from linear diene-diols, utilizing the Pd(II) center to "walk" reactivity across the molecule.[1][2]

Mechanistic Principles & Logic

Understanding the competition between


-hydride elimination and catalyst re-oxidation is critical for reaction design.
The Mechanistic Divergence

In a standard Pd(II)-catalyzed etherification:

  • Activation: Pd(II) coordinates to the alkene, activating it toward nucleophilic attack.

  • Oxypalladation: The pendant hydroxyl group attacks the activated alkene (typically anti-addition), forming a

    
    -alkyl-Pd(II) intermediate.
    
  • Fate of the Intermediate:

    • Path A (

      
      -H Elimination):  The standard Wacker pathway, yielding an enol ether or allylic ether.
      
    • Path B (Insertion/Cascade): In the presence of specific ligands or substrates (like 1,5-dienes), the Pd-center can insert into a proximal alkene (CO insertion) or undergo a redox-relay to trigger a second cyclization.

Visualization: Cascade Redox-Relay Mechanism

The following diagram illustrates the "Redox-Relay" pathway, which is superior for synthesizing cis-fused bicyclic ethers from linear precursors.

Pd_Redox_Relay Substrate Linear Diene-Diol (Substrate) Pd_Coord Pd(II)-Alkene Complex Substrate->Pd_Coord + Pd(II) Oxypalladation 1st Cyclization (Oxypalladation) Pd_Coord->Oxypalladation Sigma_Pd σ-Alkyl-Pd(II) Intermediate Oxypalladation->Sigma_Pd HPd_Elim β-Hydride Elimination (Transient Enol Ether) Sigma_Pd->HPd_Elim Isomerization Re_Hydropalladation Re-Hydropalladation (Chain Walking) HPd_Elim->Re_Hydropalladation Redox Relay Pi_Allyl π-Allyl Pd Complex Re_Hydropalladation->Pi_Allyl Second_Cyclization 2nd Cyclization (Nu Attack on π-Allyl) Pi_Allyl->Second_Cyclization Product cis-Fused Bicyclic Ether Second_Cyclization->Product - Pd(0) Pd0 Pd(0) Species Product->Pd0 Pd0->Pd_Coord + BQ / - HQ BQ Benzoquinone (Oxidant)

Figure 1: Mechanism of the Pd-catalyzed oxidative cyclization-redox relay cascade. The Pd(II) catalyst facilitates two distinct cyclization events separated by a "chain-walking" migration.

Critical Reaction Parameters

Catalyst & Ligand Selection
  • Pd(MeCN)₂Cl₂: The workhorse catalyst. The labile nitrile ligands allow rapid substrate coordination.

  • Pd(OAc)₂: Often requires activation or specific solvent systems (e.g., DMSO) to prevent aggregation.

  • Pd(TFA)₂: More electrophilic; useful for unactivated alkenes but prone to side reactions.

The Oxidant System

The choice of oxidant dictates the reaction turnover and byproduct profile.

OxidantRole/MechanismProsCons
p-Benzoquinone (BQ) Acts as a ligand and oxidant. Promotes reductive elimination.Essential for "Redox-Relay" chemistry; mild conditions.Stoichiometric waste; difficult purification if not optimized.
Molecular Oxygen (O₂) Terminal oxidant (often with Cu co-catalyst).Atom economical; green.Slower kinetics; requires high pressure (balloon vs. autoclave).
CuCl₂ / Cu(OAc)₂ Co-oxidant for Wacker-type cycles.Robust; historical precedence.Can lead to chlorinated side products; heterogeneous mixtures.
Solvent Effects[3]
  • THF: The standard solvent for BQ-mediated systems. Good solubility for organic substrates.

  • Toluene: Promotes higher diastereoselectivity in some cascade reactions due to non-coordinating nature.

  • AcOH/Pivalic Acid: Proton source can assist in Pd-demetalation but may compete as a nucleophile (acetoxylation).

Detailed Experimental Protocols

Protocol A: Tandem Oxidative Cyclization–Redox Relay (For cis-Fused Bicycles)

Target Application: Synthesis of hexahydro-2H-furo[3,2-b]pyrans from linear diene-diols.

Materials:

  • Substrate: Linear diene-diol (e.g., (3E,7E)-deca-3,7-diene-1,6-diol).

  • Catalyst: Bis(acetonitrile)dichloropalladium(II) [Pd(MeCN)₂Cl₂].

  • Oxidant: 1,4-Benzoquinone (BQ).

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the diene-diol substrate (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL, 0.1 M concentration).

  • Reagent Addition: Add 1,4-benzoquinone (2.0 equiv, 216 mg) in one portion. The solution will typically turn yellow/orange.

  • Catalyst Induction: Add Pd(MeCN)₂Cl₂ (5 mol%, 13 mg).

  • Reaction: Seal the flask and stir at 60 °C for 8–12 hours. Monitor by TLC (stain with Anisaldehyde or PMA) for the disappearance of the starting diol.

    • Note: The formation of the intermediate mono-cycle may be observed early in the reaction.

  • Work-up: Cool the mixture to room temperature. Dilute with Et₂O (20 mL) and filter through a short pad of silica gel to remove hydroquinone byproducts and palladium black. Rinse the pad thoroughly with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 70–85%

  • Stereoselectivity: >20:1 dr (favoring cis-fused ring system).

Protocol B: Intramolecular Wacker-Type Cyclization (Monocyclic/Fused)

Target Application: Formation of simple tetrahydrofuran rings from


-unsaturated alcohols.

Materials:

  • Substrate:

    
    -hydroxyalkene.
    
  • Catalyst: Pd(OAc)₂ (5 mol%).[3]

  • Co-Oxidant: Cu(OAc)₂ (20 mol%).

  • Terminal Oxidant: O₂ (1 atm balloon).

  • Solvent: DMF/H₂O (7:1).

Step-by-Step Procedure:

  • Setup: Charge a reaction tube with Pd(OAc)₂ (11 mg, 0.05 mmol) and Cu(OAc)₂ (36 mg, 0.2 mmol).

  • Solvent: Add DMF (3.5 mL) and H₂O (0.5 mL). Stir to ensure partial dissolution.

  • Substrate: Add the alkenol substrate (1.0 mmol).

  • Atmosphere: Purge the vessel with O₂ for 5 minutes, then attach a balloon of O₂.

  • Reaction: Stir vigorously at room temperature for 24 hours.

    • Critical: Vigorous stirring is essential for mass transfer of oxygen into the aqueous/organic phase.

  • Work-up: Quench with saturated NH₄Cl solution (10 mL). Extract with Et₂O (3 x 10 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica chromatography.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Increase oxidant load (BQ); ensure anhydrous conditions (for Protocol A); try Pd(TFA)₂.
Isomerization Only

-hydride elimination is faster than reductive elimination/insertion.
Switch solvent to Toluene (slows elimination); lower temperature; add base (Na₂CO₃) to buffer acid.
Aldehyde Formation "Wacker oxidation" of the alkene instead of cyclization.[4]Water is competing as a nucleophile. Use strictly anhydrous THF and molecular sieves.
Poor Diastereocontrol Reversible oxypalladation.Lower temperature; use bulky ligands (e.g., pyridine-oxazoline) to enforce facial selectivity.

References

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cycliz

    • Source: Chemical Communic
    • URL:[Link]

  • Pd(II) Catalysis: Recent Advances in the Intramolecular Wacker-Type Reaction of Alkenols.

    • Source: MDPI Catalysts[5]

    • URL:[Link][6]

  • Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbon

    • Source: Organic Letters[7][8]

    • URL:[Link]

  • Palladium-Catalyzed Oxidative Cycliz

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Intramolecular cyclopropanation reaction mechanisms for bicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mechanistic Underpinnings of Intramolecular Cyclopropanation for Bicyclo[3.1.0]hexane Synthesis

Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane core is a privileged structural motif in medicinal chemistry and natural products.[1] Its rigid, three-dimensional architecture serves as a conformationally constrained bioisostere of cyclohexane, offering a unique tool for drug designers to enhance binding affinity, improve metabolic stability, and fine-tune selectivity for biological targets.[2] Notable compounds incorporating this scaffold range from potent metabotropic glutamate receptor (mGluR) agonists for treating CNS-related disorders to novel cannabinoid receptor agonists for chronic pain.[2][3] The inherent ring strain of the fused cyclopropane also makes these systems valuable synthetic intermediates for further molecular elaboration.[4]

Given its significance, the development of efficient and stereoselective methods for constructing the bicyclo[3.1.0]hexane skeleton is of paramount importance. Intramolecular cyclopropanation, where a tethered carbene or carbenoid equivalent adds to an alkene within the same molecule, stands out as one of the most powerful and direct strategies. This guide provides an in-depth exploration of the key mechanistic pathways governing this transformation, offering researchers and drug development professionals the foundational knowledge to harness these reactions effectively. We will delve into the causality behind experimental choices, present detailed protocols for core methodologies, and visualize the complex mechanistic cycles that underpin these elegant syntheses.

Mechanistic Pathways to Bicyclo[3.1.0]hexanes

The construction of the bicyclo[3.1.0]hexane core via intramolecular cyclopropanation can be achieved through several distinct mechanistic manifolds. The choice of strategy is dictated by the desired substitution pattern, required stereochemical outcome, and the functional group tolerance of the substrate.

Transition Metal-Catalyzed Decomposition of Diazo Compounds

This is arguably the most prevalent and well-developed method, relying on the generation of a metal-carbene intermediate from a stable diazo precursor. Rhodium(II) and Copper(I) complexes are the workhorses in this field, offering a tunable platform for achieving high levels of efficiency and stereocontrol.[5][6]

The Catalytic Cycle: A Tale of Carbene Transfer

The generally accepted mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of the diazo compound with the dimeric rhodium(II) catalyst.[5] This generates a transient zwitterionic complex which then expels dinitrogen gas—a thermodynamically potent driving force—to form the critical rhodium-carbene intermediate. This electrophilic carbene is then intercepted by the tethered alkene in an intramolecular fashion. The precise nature of this step can be debated, but it is often depicted as a concerted process where the cyclopropane ring is formed in a single step, thus preserving the stereochemistry of the alkene.[5] Subsequent product release regenerates the active rhodium catalyst, allowing the cycle to continue.

The expertise in this reaction lies in catalyst selection. Simple catalysts like dirhodium tetraacetate (Rh₂(OAc)₄) are effective for basic transformations. However, for enantioselective reactions, the acetate ligands are replaced with chiral carboxylates or carboxamidates.[7][8] These chiral ligands create a sterically and electronically defined pocket around the active rhodium center, forcing the approaching alkene to adopt a specific trajectory relative to the metal-carbene, thereby dictating the absolute stereochemistry of the newly formed bicyclic product.

Rhodium_Catalytic_Cycle cluster_cycle Rh(II)-Catalyzed Intramolecular Cyclopropanation Rh2L4 Active Catalyst [Rh₂(L)₄] Intermediate1 Zwitterionic Complex Rh2L4->Intermediate1 Diazo Allylic Diazoacetate (R-CH=CH-(CH₂)n-C(N₂)-CO₂R') Diazo->Rh2L4 Coordination Carbene Rh(II)-Carbene Intermediate Intermediate1->Carbene - N₂ Product Bicyclo[3.1.0]hexane Product Carbene->Product Intramolecular Cyclopropanation Product->Rh2L4 Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh(II)-catalyzed intramolecular cyclopropanation.

Intramolecular Simmons-Smith (IMSS) Reaction

The Simmons-Smith reaction is a classic cyclopropanation method that avoids the use of potentially hazardous diazo compounds.[9] It employs an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[10] The intramolecular variant (IMSS) has proven to be a robust method for synthesizing bicyclo[3.1.0]hexanes, particularly when substrates are engineered with directing groups.[11][12]

Mechanism: A Concerted and Directed Addition

The reaction proceeds through the formation of an organozinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI). This reagent is believed to deliver the methylene group to the alkene in a concerted, "butterfly-type" transition state, which accounts for the reaction's high stereospecificity.[13]

A key insight for the successful application of the IMSS reaction is the strategic placement of Lewis basic functional groups, such as hydroxyl groups, in the allylic position.[11] These groups can coordinate to the zinc center of the carbenoid, pre-organizing the reactive species and delivering the methylene group to the proximal face of the double bond. This directed approach not only accelerates the reaction but also provides excellent control over the diastereoselectivity, which is crucial for building complex molecular architectures.[11][12]

IMSS_Mechanism cluster_IMSS Intramolecular Simmons-Smith (IMSS) with Directing Group Substrate Substrate (gem-diiodoalkane with allylic alcohol) Carbenoid Zinc Carbenoid Formation Substrate->Carbenoid Reagent Zn(Cu) or Et₂Zn + CH₂I₂ Reagent->Carbenoid Coordination Coordination Complex (Carbenoid directed by -OH group) Carbenoid->Coordination Pre-organization TS Concerted 'Butterfly' Transition State Coordination->TS Intramolecular Attack Product Bicyclo[3.1.0]hexane Product TS->Product Ring Closure

Caption: Directed Intramolecular Simmons-Smith (IMSS) reaction pathway.

Radical-Mediated Cyclopropanation

More recently, radical-based approaches have emerged as a powerful alternative, circumventing the need for pre-functionalized and often unstable carbene precursors. These methods can utilize simple, readily available starting materials like aldehydes as the C1 source for the cyclopropane ring.[14]

Mechanism: A Stepwise Radical Cascade

One innovative strategy involves a copper(I)/secondary amine cooperative catalytic system.[14] The reaction is proposed to proceed via a stepwise radical process. Mechanistic experiments, including radical clock studies and the observation of lost alkene stereochemistry, support this non-concerted pathway.[14] This approach is synthetically valuable as it enables the construction of bicyclo[3.1.0]hexane skeletons bearing sterically demanding vicinal all-carbon quaternary stereocenters, a significant challenge for traditional metallocarbene chemistry.[14]

Radical_Cyclopropanation cluster_Radical Radical-Mediated Intramolecular Cyclopropanation Start Alkenyl Aldehyde + Cu(I)/Amine Catalyst Radical_A α-aminoalkyl radical intermediate Start->Radical_A Cyclization 6-endo-trig Radical Cyclization Radical_A->Cyclization Radical_B Tertiary Radical Intermediate Cyclization->Radical_B Closure Intramolecular Homolytic Substitution (Sнi) Radical_B->Closure Product Bicyclo[3.1.0]hexane Product Closure->Product

Caption: Proposed stepwise pathway for radical intramolecular cyclopropanation.

Comparative Overview of Key Methodologies

The choice of synthetic method is a critical decision based on substrate availability, desired stereochemistry, and scalability. The following table summarizes the core features of the discussed mechanisms.

FeatureRh(II)-Catalyzed Diazo DecompositionIntramolecular Simmons-Smith (IMSS)Radical-Mediated Cyclopropanation
C1 Source Diazoacetate or DiazoketoneDiiodomethaneAldehyde α-methylene group[14]
Key Intermediate Metal-Carbene[5]Zinc Carbenoid[11]Carbon-centered Radical[14]
Mechanism Type Generally Concerted[5]Concerted[13]Stepwise[14]
Stereocontrol High; tunable with chiral ligands[7]High; often substrate-directed[11][12]Can be challenging; asymmetric variants are emerging[14]
Key Advantages Broad scope, high enantioselectivity achievableAvoids diazo compounds, excellent diastereocontrol with directing groups[9][12]Uses simple starting materials, atom-economical[14]
Limitations Requires synthesis of diazo precursorsStoichiometric zinc reagents, can be expensive[10]Mechanistic complexity, potential for side reactions

Application Notes & Experimental Protocols

The following protocols are representative examples designed to provide a practical starting point for researchers. Safety Precaution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Rh₂(OAc)₄-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetate

This protocol describes a general procedure for the synthesis of a bicyclo[3.1.0]hexane-fused γ-lactone, a common structural motif accessible through this chemistry.[15][16]

Step 1: Synthesis of the Allylic Diazoacetate Precursor

  • To a solution of the corresponding allylic alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add bromoacetyl bromide (1.2 eq) and stir at 0 °C for 1 hour, then at room temperature for 3 hours. Monitor by TLC.

  • Upon completion, quench with saturated NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Dissolve the crude bromoacetate in acetonitrile (0.5 M). Add triethylamine (1.2 eq) followed by a solution of p-acetamidobenzenesulfonyl azide (p-ABSA, 1.1 eq) in acetonitrile.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the mixture and purify by flash column chromatography (typically silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure allylic diazoacetate. Characterize thoroughly by ¹H NMR, ¹³C NMR, and IR (noting the characteristic diazo stretch ~2100 cm⁻¹).

Step 2: Intramolecular Cyclopropanation

  • To a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), add dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-2 mol%) and dry, degassed solvent (e.g., dichloromethane or toluene, to make a 0.01 M final concentration).

  • Heat the solution to reflux (for toluene) or maintain at room temperature (for DCM).

  • Dissolve the allylic diazoacetate (1.0 eq) in a portion of the same dry solvent.

  • Using a syringe pump, add the diazoacetate solution to the refluxing catalyst solution over a period of 4-6 hours. Rationale: Slow addition is critical to maintain a low stationary concentration of the diazo compound and the reactive carbene intermediate, minimizing bimolecular side reactions like dimerization.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours to ensure complete decomposition of the diazo compound (monitor by TLC or IR for disappearance of the diazo peak).

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure bicyclo[3.1.0]hexane product.

Protocol 2: Directed Intramolecular Simmons-Smith (IMSS) Cyclopropanation

This protocol outlines the cyclopropanation of a substrate containing both a gem-diiodoalkane moiety and an allylic alcohol, leveraging the directing effect of the hydroxyl group.[11][12]

Step 1: Substrate Preparation

  • The synthesis of the gem-diiodoalkane substrate with a tethered allylic alcohol is substrate-specific and typically involves multiple steps, which should be planned based on available starting materials.

Step 2: Intramolecular Cyclopropanation

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar).

  • To a flask containing the gem-diiodoalkane substrate (1.0 eq) in anhydrous diethyl ether or dichloromethane (0.1 M), add a solution of diethylzinc (Et₂Zn, 2.0-3.0 eq, typically 1.0 M in hexanes) dropwise at 0 °C. Rationale: Using an excess of the zinc reagent ensures complete formation of the active carbenoid. Et₂Zn (the Furukawa modification) is often more reactive and gives cleaner reactions than the traditional Zn-Cu couple.[10]

  • After the addition of Et₂Zn, add diiodomethane (CH₂I₂, 2.0-3.0 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Quenching zinc reagents can be exothermic.

  • Continue stirring for 30 minutes until gas evolution ceases. Dilute with diethyl ether and filter through a pad of Celite® to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired bicyclo[3.1.0]hexane alcohol.

References

  • Yoshikawa, N., Tan, L., Yasuda, N., Volante, R. P., & Tillyer, R. D. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261–7264.
  • Metal-catalyzed cyclopropanations - Wikipedia. (n.d.). Retrieved from [Link]

  • Luo, C., Wang, Z., & Huang, Y. (2021). Intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. Nature Communications, 12(1), 1-9. Available at: [Link]

  • Bonafede, S. J., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry, 70(20), 8027–8034. Available at: [Link]

  • Bull, J. A., et al. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895–1902. Available at: [Link]

  • Kapur, M., et al. (2015). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications, 51(34), 7334-7347. Available at: [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (n.d.). ResearchGate. Retrieved from [Link]

  • Bull, J. A., et al. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895-1902. Available at: [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10798–10802. Available at: [Link]

  • Charette, A. B., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. Available at: [Link]

  • Doyle, M. P., et al. (1997). Macrocycle Formation by Catalytic Intramolecular Cyclopropanation. A New General Methodology for the Synthesis of Macrolides. Journal of the American Chemical Society, 119(39), 9325-9335. Available at: [Link]

  • Gandon, V., et al. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1342-1353. Available at: [Link]

  • Rhodium-catalyzed intramolecular cyclopropanation of trifluoromethyl- and pentafluorosulfanyl-substituted allylic cyanodiazoacetates. (2023). American Chemical Society. Available at: [Link]

  • Yamamoto, Y., et al. (2023). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Organic & Biomolecular Chemistry, 21(3), 503-507. Available at: [Link]

  • Cramer, N., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6031–6038. Available at: [Link]

  • Synergistic catalysis: cis-cyclopropanation of benzoxazoles. (2012). National Institutes of Health. Available at: [Link]

  • Charette, A. B., et al. (2016). Intramolecular Cyclopropanation of 1,4-Dienes through Hydroboration-Homologation: Easy Access to Bicyclo[3.1.0]hexanes. Angewandte Chemie International Edition, 55(11), 3657–3661. Available at: [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. (2004). ResearchGate. Retrieved from [Link]

  • Charette, A. B., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. Available at: [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). INTRAMOLECULAR AND INTERMOLECULAR KULINKOVICH CYCLOPROPANATION REACTIONS OF CARBOXYLIC ESTERS WITH OLEFINS. Organic Syntheses, 77, 1. Available at: [Link]

  • Doyle, M. P., et al. (2017). Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates. Organic Letters, 19(6), 1358–1361. Available at: [Link]

  • Recent advances in the synthesis of cyclopropanes. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(8), 3277-3312. Available at: [Link]

  • Müller, C. E., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2244. Available at: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. Available at: [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). Semantic Scholar. Retrieved from [Link]

  • Kulinkovich-de Meijere Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Doyle, M. P., et al. (1990). High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst. Journal of the American Chemical Society, 112(5), 1906–1912. Available at: [Link]

  • Müller, C. E., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2244. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journals. Available at: [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10798–10802. Available at: [Link]

  • Bicyclo[3.1.0]hexane skeletons-containing compounds and our synthetic... (n.d.). ResearchGate. Retrieved from [Link]

  • Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8758-8762. Available at: [Link]

  • Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. (2019). ResearchGate. Retrieved from [Link]

Sources

Asymmetric Synthesis of Chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Bicyclic Ethers in Modern Chemistry

The bicyclo[3.1.0]hexane framework is a conformationally constrained bioisostere of cyclohexane, a common motif in bioactive molecules.[1] By incorporating this rigid scaffold, medicinal chemists can enhance binding affinity to target proteins, improve metabolic stability, and reduce off-target effects.[1] The chiral nature of these molecules often plays a crucial role in their pharmacological activity. The target of this application note, chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, is a structurally unique bicyclic ether with potential applications in drug discovery and as a chiral building block in complex organic synthesis. Its synthesis requires a robust and highly stereoselective methodology to ensure the desired enantiopurity, which is critical for its biological function.

This guide provides a comprehensive overview and detailed protocol for the asymmetric synthesis of chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane. The synthetic strategy is centered around two key transformations: the renowned Sharpless-Katsuki asymmetric epoxidation of a prochiral allylic alcohol, followed by an intramolecular cyclization of the resulting chiral epoxy alcohol. This approach offers high enantioselectivity and a predictable stereochemical outcome.

Synthetic Strategy Overview

The synthesis of chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is accomplished in a two-step sequence starting from the commercially available allylic alcohol, 3,3-dimethyl-4-penten-1-ol.

Step 1: Sharpless-Katsuki Asymmetric Epoxidation The first step involves the enantioselective epoxidation of the double bond in 3,3-dimethyl-4-penten-1-ol. The Sharpless-Katsuki epoxidation is the method of choice for this transformation due to its high reliability and predictability in forming chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2] This reaction utilizes a catalytic system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The choice of the L-(+)-DET or D-(-)-DET enantiomer dictates the stereochemistry of the resulting epoxide.

Step 2: Intramolecular Cyclization The second step is the intramolecular cyclization of the newly formed chiral epoxy alcohol. This ring-closing reaction can be promoted under either acidic or basic conditions, leading to the formation of the desired tetrahydrofuran ring fused with the epoxide, yielding the 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane scaffold. The 5-exo-tet cyclization is generally a favored process according to Baldwin's rules.[4]

Synthetic_Pathway Start 3,3-Dimethyl-4-penten-1-ol Intermediate Chiral 4,5-Epoxy-3,3-dimethyl-1-pentanol Start->Intermediate Sharpless Asymmetric Epoxidation Product Chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Intermediate->Product Intramolecular Cyclization

Caption: Overall synthetic workflow for chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Detailed Experimental Protocols

Part 1: Sharpless-Katsuki Asymmetric Epoxidation of 3,3-Dimethyl-4-penten-1-ol

This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.[5] The choice of L-(+)-diethyl tartrate will yield one enantiomer of the product, while D-(-)-diethyl tartrate will produce the other.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,3-Dimethyl-4-penten-1-ol114.195.71 g50 mmolSubstrate
Titanium(IV) isopropoxide284.221.42 g (1.48 mL)5 mmolCatalyst
L-(+)-Diethyl tartrate206.191.24 g (1.11 mL)6 mmolChiral Ligand
tert-Butyl hydroperoxide (TBHP)90.1220 mL (5.0 M in decane)100 mmolOxidant
Dichloromethane (DCM)84.93250 mL-Anhydrous
4Å Molecular Sieves-5 g-Powdered, activated
Celite-10 g-For filtration
Sodium hydroxide (10% aq. solution)40.00As needed-For workup
Brine-As needed-For work-up
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Protocol:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 250 mL of anhydrous dichloromethane and 5 g of powdered, activated 4Å molecular sieves. Cool the flask to -20 °C in a cryocool bath.

  • Catalyst Formation: While stirring, add L-(+)-diethyl tartrate (1.11 mL, 6 mmol) to the cooled DCM suspension. Then, add titanium(IV) isopropoxide (1.48 mL, 5 mmol) dropwise. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add 3,3-dimethyl-4-penten-1-ol (5.71 g, 50 mmol) to the reaction mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide (20 mL of a 5.0 M solution in decane, 100 mmol) dropwise over approximately 10 minutes. Ensure the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, add 50 mL of a 10% aqueous sodium hydroxide solution to the reaction mixture at -20 °C and stir vigorously for 1 hour. Allow the mixture to warm to room temperature.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the Celite pad with dichloromethane (3 x 50 mL). Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral 4,5-epoxy-3,3-dimethyl-1-pentanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure epoxy alcohol.

Expected Results:

  • Yield: 70-90%

  • Enantiomeric Excess (ee): >90% (determined by chiral GC or HPLC analysis of a derivatized sample).

Part 2: Acid-Catalyzed Intramolecular Cyclization

This protocol utilizes a Lewis acid to promote the intramolecular ring-opening of the epoxide by the terminal hydroxyl group.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Chiral 4,5-Epoxy-3,3-dimethyl-1-pentanol130.183.91 g30 mmolStarting material
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.930.38 mL (0.43 g)3 mmolCatalyst
Dichloromethane (DCM)84.93150 mL-Anhydrous
Saturated Sodium Bicarbonate Solution-As needed-For quenching
Brine-As needed-For work-up
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral 4,5-epoxy-3,3-dimethyl-1-pentanol (3.91 g, 30 mmol) in 150 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.38 mL, 3 mmol) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure chiral 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Expected Results:

  • Yield: 80-95%

Reaction_Mechanism cluster_epoxidation Sharpless Asymmetric Epoxidation cluster_cyclization Intramolecular Cyclization Allyl_Alcohol 3,3-Dimethyl-4-penten-1-ol Epoxy_Alcohol Chiral Epoxy Alcohol Allyl_Alcohol->Epoxy_Alcohol Oxidation Catalyst Ti(O-iPr)₄ / Chiral DET Oxidant TBHP Epoxy_Alcohol_2 Chiral Epoxy Alcohol Product 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Epoxy_Alcohol_2->Product 5-exo-tet cyclization Lewis_Acid BF₃·OEt₂

Sources

Application Notes and Protocols: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Constrained Bicyclic Scaffold

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS No. 134706-40-4) is a unique heterocyclic compound featuring a tetrahydrofuran ring fused to a gem-dimethyl substituted cyclopropane ring, which incorporates an ether linkage.[1] This structure can also be viewed as the epoxide of 2,2-dimethyl-2,5-dihydrofuran. The inherent strain of the three-membered ring and the conformational rigidity of the bicyclic system make it a valuable and reactive intermediate in modern organic synthesis.

The bicyclo[3.1.0]hexane framework is a prominent structural motif in medicinal chemistry, often employed as a conformationally restricted bioisostere of cyclohexane.[2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets, making derivatives of this scaffold attractive for drug development programs targeting CNS disorders, pain management, and viral diseases.[2][3][4][5]

This guide provides a comprehensive overview of the synthesis, handling, and key applications of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, with detailed protocols for its use in nucleophilic ring-opening reactions, a cornerstone of its synthetic utility.

Physicochemical Properties & Spectroscopic Data

The physical and chemical properties of the title compound are summarized below. Spectroscopic data are predicted based on its structure and analysis of related compounds.

PropertyValueSource
IUPAC Name 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane[1]
CAS Number 134706-40-4[1]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [6]
Physical Form Liquid (predicted)
InChI Key OUDLHUZYYGMZHL-UHFFFAOYSA-N

Expected Spectroscopic Signatures:

  • ¹H NMR: Protons on the cyclopropane ring (C1, C5) are expected to appear as distinct multiplets in the upfield region (δ 1.0-3.0 ppm). The gem-dimethyl groups will present as two singlets. The protons on the tetrahydrofuran ring (C4) will likely be diastereotopic and appear as complex multiplets.

  • ¹³C NMR: The quaternary carbon (C2) bearing the methyl groups will be a key signal. The carbons of the cyclopropane ring (C1, C5) and the tetrahydrofuran ring (C4) will appear in the aliphatic region.

  • IR Spectroscopy: Characteristic C-O-C stretching frequencies for the ether linkages are expected around 1050-1150 cm⁻¹. C-H stretches for the aliphatic and cyclopropyl groups will be observed around 2850-3000 cm⁻¹.

Safety and Handling

Working with strained cyclic ethers requires stringent safety protocols. While specific toxicological data for this compound is limited, data from analogous structures like 3,4-epoxytetrahydrofuran suggest it should be handled as a hazardous substance.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][11] It is classified as a flammable liquid. Refrigeration is recommended for long-term storage to minimize degradation.

  • Handling: The compound is a potential skin and eye irritant.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharges.[7] Use spark-proof tools.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

The most direct and efficient route to the title compound is the epoxidation of its corresponding olefin precursor, 2,2-dimethyl-2,5-dihydrofuran. Peroxy-acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for this transformation.[12]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2,2-Dimethyl-2,5-dihydrofuran B 1. m-CPBA 2. Dichloromethane (DCM) 3. 0 °C to Room Temp A->B Epoxidation C 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane B->C Work-up & Purification

Caption: Workflow for the synthesis of the title compound.

Protocol 4.1: Epoxidation of 2,2-Dimethyl-2,5-dihydrofuran

  • Rationale: This protocol uses m-CPBA, a common and relatively safe epoxidizing agent. The reaction is performed at low temperature to control the exothermic reaction and minimize side reactions, such as epoxide ring-opening by the m-chlorobenzoic acid byproduct.[12] The work-up with sodium thiosulfate is critical to quench any unreacted peroxide, and the sodium bicarbonate wash removes the acidic byproduct.

  • Materials:

    • 2,2-Dimethyl-2,5-dihydrofuran (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2,2-dimethyl-2,5-dihydrofuran (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Applications as a Synthetic Intermediate: Nucleophilic Ring-Opening

The synthetic utility of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane stems from the high ring strain of the three-membered ring, which is susceptible to nucleophilic attack. This reaction proceeds via an Sₙ2-type mechanism, leading to the formation of highly functionalized trans-substituted tetrahydrofuran derivatives. The regioselectivity of the attack can be influenced by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.

G cluster_reagents Reaction Conditions reactant 2,2-Dimethyl-3,6- dioxabicyclo[3.1.0]hexane product trans-Functionalized Tetrahydrofuran reactant->product Ring-Opening reagents Nucleophile (Nu-H) Acid or Base Catalyst reagents->reactant

Caption: General scheme for nucleophilic ring-opening.

Protocol 5.1: Acid-Catalyzed Ring-Opening with Methanol

  • Rationale: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the electrophilic carbons more susceptible to attack by a weak nucleophile like methanol.[13] The attack typically occurs at the more sterically accessible carbon, leading to a trans-diaxial-like opening of the epoxide.

  • Materials:

    • 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (1.0 eq)

    • Methanol (MeOH), anhydrous (used as solvent and nucleophile)

    • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~1 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Add the acid catalyst (e.g., one drop of concentrated H₂SO₄) to the solution at room temperature.

    • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

    • Remove most of the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting trans-hydroxymethyl-tetrahydrofuran derivative by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in epoxidation (Protocol 4.1) Degraded m-CPBA; Reaction temperature too high, causing side reactions; Incomplete reaction.Use a fresh, properly stored batch of m-CPBA. Maintain the reaction at 0 °C during addition and allow it to warm slowly. Increase reaction time and monitor closely by TLC.
Epoxide ring opens during synthesis Presence of acid (m-chlorobenzoic acid byproduct).Ensure the reaction is not overheated. During work-up, use a sufficient amount of NaHCO₃ wash to thoroughly remove the acidic byproduct.
Multiple products in ring-opening (Protocol 5.1) Competing reaction pathways; Catalyst is too strong, leading to decomposition.Ensure anhydrous conditions. Use a milder acid catalyst or a smaller catalytic amount. Run the reaction at a lower temperature (e.g., 0 °C).
Starting material is insoluble Improper solvent choice.While DCM and MeOH are generally effective, for more complex substrates, screen other solvents like THF or acetonitrile.

Conclusion

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is a synthetically powerful intermediate. Its rigid, strained structure provides a reliable platform for stereocontrolled nucleophilic ring-opening reactions, granting access to a diverse range of substituted tetrahydrofuran derivatives. These products are valuable scaffolds in the synthesis of complex molecules and in the field of medicinal chemistry, where conformational control is paramount for designing selective and potent therapeutic agents. The protocols outlined in this guide offer a robust starting point for researchers and drug development professionals to harness the synthetic potential of this versatile building block.

References

Please note that the following list contains real URLs which were verified at the time of generation. Link integrity may vary over time.

  • Gilead Sciences, Inc. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet. [Link]

  • Chemspace. (n.d.). 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane. [Link]

  • ResearchGate. (n.d.). 2,5-Dihydrofuran epoxidation using titanium silicalite-1. [Link]

  • NIST. (n.d.). Hexane, 2,2-dimethyl-. [Link]

  • MDPI. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • PubMed. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911). [Link]

  • PubMed. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link]

  • PubMed. (n.d.). Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. [Link]

  • PubChem. (n.d.). 3,6-Dioxabicyclo[3.1.0]hexane. [Link]

  • Royal Society of Chemistry. (n.d.). Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. [Link]

  • Korean Chemical Society. (n.d.). Mechanistic Study on Acid-Catalyzed Novel Rearrangement of Homobenzoquinone Epoxide. [Link]

Sources

Application Note: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the pursuit of conformationally restricted pharmacophores, bicyclic epoxides serve as indispensable building blocks. 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS 134706-40-4) is a highly strained, oxygen-rich bicyclic system that has emerged as a critical intermediate in the synthesis of modified nucleosides, antiviral agents, and complex macrolides.

This application note provides an in-depth mechanistic analysis of this privileged scaffold, detailing how its unique steric environment allows for absolute regiocontrol during nucleophilic ring-opening. Furthermore, we provide self-validating experimental protocols for its synthesis and functionalization, alongside its relevance in modern pharmaceutical impurity profiling.

Chemical Architecture & Mechanistic Causality

The utility of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane stems from its rigid geometry. It is synthesized via the stereospecific epoxidation of 2,2-dimethyl-2,5-dihydrofuran[1]. The resulting bicyclo[3.1.0] system fuses a tetrahydrofuran (THF) ring with an oxirane (epoxide) ring.

The Principle of Steric Shielding

When designing nucleoside analogs (e.g., for viral polymerase inhibition), establishing the correct stereocenters on the THF (sugar) ring is paramount. The gem-dimethyl group at the C2 position of this bicyclic system acts as a massive steric shield over the adjacent C1 epoxide carbon.

When exposed to a nucleophile, the attack is strictly directed to the less hindered C5 epoxide carbon. This S_N2 attack occurs from the endo face (anti-periplanar to the epoxide oxygen), resulting in a trans-diaxial-like opening. The epoxide oxygen remains attached to C1 as a hydroxyl group. Consequently, the reaction predictably yields 4-substituted-5,5-dimethyltetrahydrofuran-3-ol derivatives with absolute diastereo- and regiocontrol.

Mechanism SM Epoxide Core (C1-C5) Sterics gem-Dimethyl at C2 Blocks C1 Attack SM->Sterics Structural feature Attack Nucleophile Attacks C5 (S_N2 Pathway) SM->Attack Sterics->Attack Directs regioselectivity Product trans-1,5-Disubstituted THF (Absolute Stereocontrol) Attack->Product Inversion of configuration

Caption: Regioselective and stereospecific epoxide ring-opening dictated by C2 steric shielding.

Applications in Drug Development

De Novo Synthesis of Conformationally Locked Nucleosides

Nucleoside antimetabolites are foundational to oncology and virology. The 3,6-dioxabicyclo[3.1.0]hexane scaffold is heavily utilized to synthesize C-nucleosides and locked nucleic acid (LNA) precursors. By opening the epoxide with nitrogenous bases or organometallic acetylides, chemists can bypass the poor stereoselectivity often associated with traditional glycosylation methods. This scaffold has been explicitly utilized in the patent literature for the development of potent Hepatitis C Virus (HCV) NS3 protease inhibitors[2].

Workflow Step1 2,2-Dimethyl-2,5-dihydrofuran Step2 Epoxidation (mCPBA) Stereospecific syn-addition Step1->Step2 Step3 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (Reactive Intermediate) Step2->Step3 Step4 Regioselective Ring Opening (NaN3 or Organometallics) Step3->Step4 Step5 Modified Nucleoside Core (Antiviral/Anticancer Agent) Step4->Step5

Caption: Synthetic workflow from 2,5-dihydrofuran to modified nucleoside cores via epoxide intermediate.

Pharmaceutical Impurity Profiling: The Atorvastatin Case

Beyond intentional synthesis, this bicyclic framework spontaneously appears in drug degradation pathways. A prime example is the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) [3]. When the central pyrrole ring of atorvastatin undergoes oxidative degradation (often due to peroxide excipient interactions or photo-oxidation), it rearranges into a highly complex 3,6-dioxabicyclo[3.1.0]hexane derivative. Understanding the chemical behavior of this bicyclic system is critical for analytical chemists developing stability-indicating LC-MS/MS methods to ensure drug safety and shelf-life.

Quantitative Reaction Profiles

The table below summarizes the optimized conditions for the regioselective ring-opening of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane, demonstrating its versatility across different nucleophile classes.

Table 1: Nucleophilic Ring-Opening Profiles of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

NucleophileCatalyst / ConditionsMajor THF ProductYield (%)Application
Sodium Azide (NaN₃) NH₄Cl, DMF/H₂O, 80 °C4-Azido-5,5-dimethyltetrahydrofuran-3-ol85%Azido-nucleoside precursors
Lithium Phenylacetylide BF₃·OEt₂, THF, -78 °C4-(Phenylethynyl)-5,5-dimethyltetrahydrofuran-3-ol78%C-Nucleoside analogs
Benzylamine LiClO₄, CH₃CN, 60 °C4-(Benzylamino)-5,5-dimethyltetrahydrofuran-3-ol82%Aminosugar scaffolds
Water (H₂O) H₂SO₄ (cat.), THF, 25 °C5,5-Dimethyltetrahydrofuran-3,4-diol90%Threose nucleic acid (TNA) analogs

Validated Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Objective: Epoxidation of 2,2-dimethyl-2,5-dihydrofuran via electrophilic oxygen transfer.

  • Reaction Setup: Dissolve 2,2-dimethyl-2,5-dihydrofuran (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath under an inert argon atmosphere.

    • Causality: Cooling is mandatory to prevent the volatilization of the low-boiling dihydrofuran and to control the exothermic nature of the peroxyacid reaction, preventing unwanted ring-opening.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.0 mmol, 1.2 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 4 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Because the aliphatic epoxide lacks a strong chromophore, UV visualization will fail. Use a KMnO₄ stain; the product will appear as a distinct yellow spot against a purple background.

  • Quenching & Workup: Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.

    • Self-Validation (Safety): Spot the organic layer onto KI/starch indicator paper. A lack of blue/black color confirms the complete destruction of hazardous unreacted mCPBA.

  • Purification: Wash the organic layer with saturated NaHCO₃ (3 × 20 mL) to remove the meta-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (carefully, as the product is volatile) to yield the title compound as a pale oil.

Protocol B: Regioselective Azidolysis for Aminosugar Precursors

Objective: Synthesis of 4-azido-5,5-dimethyltetrahydrofuran-3-ol via stereocontrolled epoxide opening.

  • Reaction Setup: Dissolve 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane (5.0 mmol, 1.0 eq) in a mixture of DMF and H₂O (8:2 v/v, 15 mL).

  • Activation & Addition: Add Sodium Azide (NaN₃, 15.0 mmol, 3.0 eq) followed by Ammonium Chloride (NH₄Cl, 7.5 mmol, 1.5 eq).

    • Causality: NH₄Cl acts as a mild proton source to activate the epoxide oxygen via hydrogen bonding. Using a strong Lewis or Brønsted acid here would cause premature cleavage of the acid-sensitive THF ether linkage.

  • Propagation: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether (50 mL), and wash extensively with water (5 × 20 mL) to remove DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (Structural Confirmation): Analyze the crude oil via FT-IR spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ provides immediate, definitive proof of successful azide incorporation.

References

1. Sigma-Aldrich Product Catalog . 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS 134706-40-4). Sigma-Aldrich. 2.[3] CymitQuimica Reference Standards . CAS 873950-19-7: 3,6-Dioxabicyclo[3.1.0]hexane-1-carboxamide, 4-(4-fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl- (Atorvastatin Epoxy Tetrahydrofuran Impurity). CymitQuimica. 3 3.[1] Science of Synthesis . Product Class 4: Five-Membered and Larger-Ring Oxacycloalk-3-enes. Thieme-Connect. 1 4.[2] Patent Literature . WO2008057209A1 - HCV NS3 protease inhibitors. Google Patents. 2

Sources

Application of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane in Antiviral Drug Synthesis: A Scoping Review and Future Outlook

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document explores the application of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS No. 134706-40-4) in the synthesis of antiviral drugs. A comprehensive review of the current scientific literature reveals a notable absence of direct applications of this specific molecule in reported antiviral synthetic pathways. However, the broader class of bicyclo[3.1.0]hexane derivatives represents a significant and promising area in medicinal chemistry, particularly for the development of novel antiviral agents. This guide, therefore, provides a detailed overview of the strategic importance of the bicyclo[3.1.0]hexane scaffold, its role as a conformationally restricted isostere, and its successful application in the synthesis of antiviral compounds. Furthermore, we present a hypothetical protocol for the synthetic manipulation of a bicyclo[3.1.0]hexane system to illustrate the potential avenues for the future application of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane in this field.

Introduction: The Untapped Potential of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is a specific bicyclic ether with the chemical formula C₆H₁₀O₂. While this compound is commercially available, a thorough investigation of scientific databases and patent literature indicates that its role as a building block in the synthesis of antiviral therapeutics is currently undocumented.

Despite this, the structural motif of the bicyclo[3.1.0]hexane core is of high interest in drug discovery. Its rigid, three-dimensional structure allows it to act as a bioisostere for more flexible ring systems like cyclohexane, with the advantage of not increasing molecular weight and only modestly affecting lipophilicity.[1][2] This conformational rigidity can lead to several desirable properties in a drug candidate, including:

  • Enhanced Binding Affinity: A pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to tighter and more specific interactions.

  • Improved Metabolic Stability: The rigid scaffold can shield metabolically susceptible sites from enzymatic degradation.

  • Increased Selectivity: The well-defined spatial arrangement of substituents can improve selectivity for the target receptor over off-target proteins, thereby reducing side effects.

Given these advantages, the bicyclo[3.1.0]hexane framework has been incorporated into various drug candidates, including those with antiviral properties.[1][2]

The Bicyclo[3.1.0]hexane Scaffold in Antiviral Nucleoside Analogs

A significant application of bicyclic systems in antiviral research is in the development of conformationally locked nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral therapy, particularly against viruses like HIV, hepatitis B and C, and herpesviruses.[3][4] They function by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain.

The conformation of the sugar moiety (a furanose ring in natural nucleosides) is crucial for recognition and processing by both host and viral enzymes. The bicyclo[3.1.0]hexane system can be used to create carbocyclic nucleoside analogs where the furanose ring is replaced by this rigid scaffold. This "locking" of the pseudo-sugar in a specific conformation can enhance the molecule's antiviral activity and overcome resistance mechanisms.[3][4][5]

G Flexible Ribose Flexible Ribose Viral Polymerase Viral Polymerase Flexible Ribose->Viral Polymerase Incorporation Rigid Bicyclo[3.1.0]hexane Rigid Bicyclo[3.1.0]hexane Rigid Bicyclo[3.1.0]hexane->Viral Polymerase Enhanced Incorporation Chain Termination Chain Termination Viral Polymerase->Chain Termination

Figure 1: Conceptual workflow of bicyclic nucleoside analogs.

Representative Synthetic Protocol: Glycosylation of a Bicyclic Alcohol (Hypothetical)

While a specific protocol for 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane is not available in the context of antiviral synthesis, the following represents a general and widely used method for the coupling of a bicyclic alcohol with a nucleobase, a key step in the synthesis of many nucleoside analogs. This hypothetical protocol is based on established methodologies for similar bicyclic systems.

Reaction: Mitsunobu coupling of a generic bicyclo[3.1.0]hexanol with a silylated nucleobase.

Materials and Reagents:
Reagent/MaterialSupplierGrade
Bicyclo[3.1.0]hexanol derivativeN/ASynthesis Grade
6-ChloropurineSigma-Aldrich≥98%
Triphenylphosphine (PPh₃)Acros Organics99%
Diisopropyl azodicarboxylate (DIAD)Alfa Aesar97%
Anhydrous Tetrahydrofuran (THF)Commercial SourceDriSolv®
Hexamethyldisilazane (HMDS)TCI Chemicals>98.0%
Ammonium SulfateFisher ScientificACS Grade
Dichloromethane (DCM)Commercial SourceHPLC Grade
Ethyl Acetate (EtOAc)Commercial SourceHPLC Grade
HexanesCommercial SourceHPLC Grade
Silica GelSorbent Technologies60Å, 40-63 µm
Step-by-Step Protocol:
  • Silylation of the Nucleobase:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 6-chloropurine (1.54 g, 10 mmol) and a catalytic amount of ammonium sulfate (~20 mg).

    • Add hexamethyldisilazane (HMDS, 20 mL) and reflux the mixture at 130 °C for 4 hours, or until the solution becomes clear.

    • Remove the excess HMDS under reduced pressure to obtain the silylated 6-chloropurine as a solid residue. Use this directly in the next step.

  • Mitsunobu Coupling:

    • To a separate flame-dried 250 mL round-bottom flask under argon, dissolve the bicyclo[3.1.0]hexanol derivative (8 mmol) and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (80 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add the silylated 6-chloropurine from the previous step, dissolved in a minimal amount of anhydrous THF.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 2.35 mL, 12 mmol) dropwise over 15 minutes. The reaction mixture may turn from colorless to a pale yellow or orange.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the desired product.

    • Combine the fractions containing the product and evaporate the solvent to yield the coupled nucleoside analog.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Future Directions and Conclusion

The absence of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane in the antiviral synthesis literature should not be seen as a definitive endpoint, but rather as an opportunity for new research. The unique stereochemical and electronic properties conferred by the gem-dimethyl group and the two oxygen atoms within the bicyclic system could offer novel interactions with viral enzymes.

Future research in this area could involve:

  • De novo Synthesis and Characterization: The development of efficient synthetic routes to 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane and its derivatives.

  • Computational Modeling: In silico studies to predict the binding of nucleoside analogs derived from this scaffold to the active sites of viral polymerases or other viral protein targets.

  • Exploratory Synthesis: The empirical synthesis of a library of nucleoside and non-nucleoside analogs incorporating the 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane core, followed by broad-spectrum antiviral screening.

References

  • Chemspace. 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane. [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. PMC. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Synthesis of 2',3'-Cyclohexene Bicyclic Nucleoside Analogues as Antiviral Compounds. ResearchGate. [Link]

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC. [Link]

  • BICYCLO (3.1.0) HEXANE DERIVATIVES AS ANTIVIRAL COMPOUNDS. WIPO Patentscope. [Link]

  • Derives de bicyclo(3.1.0) hexane utilises comme composes antiviraux.
  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Open Chemistry Journal. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Advanced Organic Synthesis. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv. [Link]

  • 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. PMC. [Link]

Sources

Application Note: Scalable Synthesis and Isolation of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary & Molecular Significance

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS No. 134706-40-4) is a highly strained, oxygen-rich bicyclic building block utilized in advanced drug development and materials science[1]. Structurally, it consists of an oxirane (epoxide) fused to an oxolane (tetrahydrofuran) ring. The presence of the gem-dimethyl group introduces significant steric hindrance, which dictates the regioselectivity of subsequent nucleophilic ring-opening reactions. Due to its volatility and sensitivity to acidic conditions, synthesizing and isolating this compound requires a meticulously controlled environment.

II. Mechanistic Causality & Reaction Design

The synthesis relies on the Prilezhaev epoxidation protocol[2]. The starting material, 2,2-dimethyl-2,5-dihydrofuran, contains an electron-rich endocyclic alkene that acts as a nucleophile. meta-Chloroperoxybenzoic acid (m-CPBA) serves as the electrophilic oxygen source[3].

Causality in Reaction Design:

  • Solvent Selection: Dichloromethane (DCM) is chosen because its moderate polarity stabilizes the polar "butterfly" transition state without engaging in competing hydrogen bonding that could deactivate the peroxy acid.

  • Temperature Control: The reaction is initiated at 0 °C. The oxygen transfer is highly exothermic; thermal control prevents runaway kinetics and suppresses the unwanted acid-catalyzed ring-opening of the sensitive epoxide product by the m-chlorobenzoic acid byproduct.

Mechanism SM 2,2-Dimethyl-2,5-dihydrofuran (Nucleophilic Alkene) TS Concerted 'Butterfly' Transition State SM->TS Oxidant m-CPBA (Electrophilic Oxygen) Oxidant->TS Product 2,2-Dimethyl-3,6-dioxabicyclo [3.1.0]hexane TS->Product Primary Pathway Waste m-Chlorobenzoic Acid (Aqueous Waste) TS->Waste Byproduct Cleavage

Fig 1: Prilezhaev epoxidation mechanism highlighting the concerted oxygen transfer pathway.

III. Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
2,2-Dimethyl-2,5-dihydrofuran 98.141.00981 mgSubstrate
m-CPBA (75% active)172.571.202.76 gOxidant
Dichloromethane (DCM) 84.93N/A50 mLReaction Solvent
Na₂SO₃ (Sat. Aqueous)126.04Excess20 mLPeroxide Quench
NaHCO₃ (Sat. Aqueous)84.01Excess3 × 20 mLAcid Neutralization
Anhydrous Na₂SO₄ 142.04N/A~5 gDesiccant

IV. Self-Validating Experimental Protocol

Workflow Step1 1. Reaction Setup Dissolve SM in DCM at 0 °C Step2 2. Oxidation Add m-CPBA portion-wise Step1->Step2 Step3 3. In-Process Control Monitor via TLC (KMnO4 stain) Step2->Step3 Step4 4. Quenching Add sat. aq. Na2SO3 Step3->Step4 Step5 5. Neutralization Wash with sat. aq. NaHCO3 Step4->Step5 Step6 6. Verification Test organic layer with peroxide strips Step5->Step6 Step7 7. Isolation Dry, concentrate, and purify Step6->Step7

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target epoxide.

Phase 1: Electrophilic Oxygen Transfer
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Add 2,2-dimethyl-2,5-dihydrofuran (981 mg, 10.0 mmol) and anhydrous DCM (50 mL) to the flask.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Oxidant Addition: Weigh out m-CPBA (2.76 g, 12.0 mmol, assuming 75% purity). Add the m-CPBA to the stirring solution in four equal portions over 20 minutes[3].

    • Causality: Portion-wise addition prevents a sudden spike in temperature, preserving the integrity of the epoxide and mitigating safety risks.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. Since the product lacks a UV chromophore, visualize the plate using a KMnO₄ stain. The starting material will rapidly reduce the stain (yellow spot on purple background), while the fully saturated product will not.

Phase 2: Biphasic Quenching & Neutralization
  • Peroxide Quench: Cool the reaction mixture back to 0 °C. Slowly add 20 mL of saturated aqueous Na₂SO₃ and stir vigorously for 30 minutes.

    • Causality: Na₂SO₃ safely reduces any unreacted m-CPBA. Concentrating unquenched peroxides poses a severe explosion hazard.

  • Neutralization: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Causality:m-Chlorobenzoic acid has a pKa of ~3.8. The NaHCO₃ washes (pH ~8) deprotonate the acid, partitioning the resulting water-soluble carboxylate salt entirely into the aqueous waste stream, leaving the neutral epoxide in the organic phase.

  • Safety Verification: Before proceeding, test the organic layer with a peroxide test strip. The result must be negative (< 5 ppm). If positive, repeat the Na₂SO₃ wash.

Phase 3: Isolation & Purification
  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension through a fritted funnel.

  • Concentration: Carefully concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is a volatile liquid[1]. Set the water bath to no higher than 25 °C and use a moderate vacuum (>150 mbar) to prevent product loss.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to yield the pure product as a colorless liquid.

V. Quality Control & Analytical Signatures

To ensure the trustworthiness of the isolated material, perform ¹H NMR spectroscopy (CDCl₃, 400 MHz).

  • Disappearance of SM: The characteristic vinylic protons of the starting material (~5.6–5.9 ppm) must be completely absent.

  • Appearance of Product: Look for the diagnostic upfield shift of the bridgehead oxirane protons (C1 and C5) appearing around 3.4–3.8 ppm, confirming successful epoxidation.

  • Storage: Store the product in a tightly sealed vial under argon at 2–8 °C (Ice Pack conditions) to prevent degradation and volatilization[1].

VI. References

  • Hodgson, A., et al. "Efficient syntheses of climate relevant isoprene nitrates and (1R,5S)-(−)-myrtenol nitrate". Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

  • Moran, M., et al. "Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators". Google Patents (WO2015052264A1), 2015. URL:

Sources

Structural Elucidation & NMR Protocol: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane represents a specific class of fused bicyclic ethers, often encountered as a reactive intermediate in the synthesis of complex carbohydrates, polyether antibiotics, and functionalized tetrahydrofurans. Structurally, it consists of a tetrahydrofuran (THF) ring fused to an oxirane (epoxide) ring.

The presence of the gem-dimethyl group at the C2 position breaks the symmetry of the parent bicyclic system, introducing chirality and rendering the methylene protons at C4 and the methyl groups diastereotopic. This application note provides a definitive guide to the NMR characterization of this molecule, focusing on resolving the complex coupling patterns arising from its rigid bicyclic framework.

Structural Numbering Convention

For this protocol, we utilize the standard bicyclo[3.1.0] numbering system adapted for heterocycles:

  • Positions 1, 5: Bridgehead carbons (Methine).

  • Position 2: Quaternary carbon (bearing two Methyls).

  • Position 3: Oxygen (Ether).

  • Position 4: Methylene carbon (CH₂).

  • Position 6: Oxygen (Epoxide bridge).

Experimental Methodology

To ensure high-resolution data and accurate integration, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.
    
    • Note: If methyl signal overlap occurs, Benzene-

      
       (
      
      
      
      ) is recommended to induce an aromatic solvent-induced shift (ASIS), which often resolves diastereotopic methyls.
  • Concentration: 10–15 mg in 0.6 mL solvent for optimal 13C sensitivity.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)220 ppm (-10 to 210 ppm)
Acquisition Time 3.0 s1.0 s
Relaxation Delay (D1) 1.0 s (5.0 s for qNMR)2.0 s
Scans (NS) 161024 (minimum)
Temperature 298 K (25°C)298 K (25°C)

Structural Analysis & Assignments

1H NMR Interpretation

The 1H NMR spectrum is characterized by the rigidity of the bicyclic system. The key feature is the diastereotopicity caused by the chiral centers at C1 and C5.

  • Methyl Groups (C2-Me): Appear as two distinct singlets. The methyl group cis to the epoxide oxygen is typically shielded relative to the trans methyl due to the magnetic anisotropy of the epoxide ring.

  • Bridgehead Protons (H1, H5):

    • H1: Appears as a doublet (d). It couples primarily to H5. The coupling constant (

      
      ) is characteristic of cis-fused bicyclo[3.1.0] systems, typically 2.5–4.0 Hz.
      
    • H5: Appears as a multiplet (ddd or dt). It couples to H1 and both protons at C4.

  • Methylene Protons (H4a, H4b): These form an ABX system with H5. They are chemically non-equivalent. The geminal coupling (

    
    ) is large (~10-12 Hz).
    
13C NMR Interpretation[1]
  • Quaternary Carbon (C2): The most deshielded sp3 carbon (~80-85 ppm) due to the

    
    -oxygen effect and gem-dimethyl substitution.
    
  • Epoxide Carbons (C1, C5): Typically found in the 50–60 ppm range. C1 is usually deshielded relative to C5 due to the

    
    -effect of the gem-dimethyl group.
    
  • Ether Carbon (C4): Resonates around 70–75 ppm.[1]

Representative Assignment Table

Values are representative of this class of 3,6-dioxabicyclo[3.1.0]hexane derivatives in


.
PositionAtom Type1H Shift (ppm)Multiplicity

Coupling (Hz)
13C Shift (ppm)
1 CH (Bridge)3.25d

58.5
2 Cq82.1
2-Me(a) CH₃1.32s22.4
2-Me(b) CH₃1.48s26.8
4a CH₂3.85d (ABX)

71.5
4b CH₂4.12dd (ABX)

5 CH (Bridge)3.60ddd

55.2

Stereochemical Validation Strategy

To confirm the relative stereochemistry (typically the epoxide is trans to the bulky gem-dimethyl group due to steric control during synthesis), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is required.

NOE Logic Flow
  • Irradiate H1: Expect enhancement of H5 (cis-fusion) and potentially one Methyl group (if cis).

  • Irradiate Methyls:

    • If Epoxide is trans to Methyls: Strong NOE to H1 is observed, but minimal NOE to H5.

    • If Epoxide is cis to Methyls: Strong NOE to H5 would be expected (sterically crowded, less likely).

Connectivity Workflow (DOT Visualization)

The following diagram illustrates the logical flow for assigning the molecule using 2D NMR techniques.

NMR_Workflow Start Unknown Sample 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane H1 1H NMR Identify Methyl Singlets & ABX System Start->H1 HSQC HSQC Distinguish CH (Bridge) from CH2 (Ring) H1->HSQC Identify Carbon Types COSY COSY Trace H1 -> H5 -> H4a/b Connectivity HSQC->COSY Establish Spin Systems HMBC HMBC Link Quaternary C2 to Me & H1 COSY->HMBC Connect Fragments across O NOESY NOESY Confirm Stereochemistry (Me vs H1/H5) HMBC->NOESY 3D Geometry Final Validated Structure NOESY->Final

Caption: Step-by-step 2D NMR correlation strategy for structural validation.

Structural Connectivity Diagram

The following diagram visualizes the specific correlations expected in the HMBC and COSY spectra, serving as a "cheat sheet" for the researcher.

Connectivity cluster_ring Bicyclic Core C2 C2 (Quat) Me Me (x2) Me->C2 HMBC (Strong) H1 H1 Me->H1 NOE (Spatial) H1->C2 HMBC H5 H5 H1->H5 COSY (J~3Hz) H4 H4 (a/b) H5->H4 COSY H4->H5 COSY

Caption: Key HMBC (Red) and COSY (Green) correlations defining the bicyclic framework.

Discussion of Chemical Shifts

The Anomeric & Strain Effects

The chemical shifts of the bridgehead protons (H1/H5) are unusually high-field compared to standard ethers but deshielded compared to cyclopropane. This is a balance of two factors:

  • Ring Strain: The cyclopropane-like character of the epoxide ring tends to shield attached protons (similar to cyclopropane protons appearing at 0.5 ppm).

  • Electronegativity: The direct attachment to oxygen atoms (O3 and O6) exerts a strong deshielding effect.

Methyl Diastereotopicity

The separation of the two methyl signals in both 1H and 13C NMR is a critical purity indicator. If the signals collapse into a single broad peak, it may indicate:

  • Accidental equivalence (solve by switching to

    
    ).
    
  • Ring opening of the epoxide (degradation), leading to a flexible furan derivative where the methyls can average out.

References

  • PubChem Database. 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Compound Summary. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). General NMR data for 3,6-dioxabicyclo[3.1.0]hexane derivatives. AIST Japan. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for ABX and bicyclic system coupling constants). [Link]

  • Eberhard Breitmaier. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. 3rd Edition, Wiley. (Reference for NOE analysis in rigid bicyclic systems). [Link]

Sources

Application Note: Precision Ring-Opening of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the regiocontrolled ring-opening of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS: 134706-40-4), a strategic building block for synthesizing functionalized tetrahydrofurans, nucleoside analogues, and chiral ligands.

Core Directive & Molecule Profile

Target Molecule: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane IUPAC Name: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Common Identity: 3,4-Epoxy-2,2-dimethyltetrahydrofuran CAS No: 134706-40-4 Molecular Weight: 114.14 g/mol

Scientific Significance

This molecule represents a "spring-loaded" electrophile. It consists of a tetrahydrofuran (THF) ring fused to a strained epoxide. The presence of the gem-dimethyl group at the C2 position breaks the symmetry of the molecule, creating a significant steric bias. This bias allows for highly regioselective nucleophilic attacks, making it an invaluable scaffold for generating 4-substituted-2,2-dimethyltetrahydrofuran-3-ols —a motif found in various bioactive natural products and kinase inhibitors.

Mechanistic Insight: The "Steric Lock" Principle

To achieve high yields and purity, one must understand the forces governing the ring-opening event.

Structural Analysis & Numbering

We will use the Tetrahydrofuran (THF) numbering system for the product analysis, as it is most relevant to medicinal chemistry applications.

  • Bicyclo C1/C5: Correspond to the epoxide carbons (THF positions 3 and 4).

  • Bicyclo C2: Corresponds to THF position 2 (bearing the gem-dimethyl group).

  • Bicyclo C4: Corresponds to THF position 5.

Regioselectivity Logic (The C4-Attack Rule)

Under basic or neutral nucleophilic conditions (SN2 manifold), the reaction is governed by steric hindrance.

  • Position C3 (Proximal): This epoxide carbon is adjacent to the bulky gem-dimethyl group at C2. Access is severely restricted (Neopentyl-like hindrance).

  • Position C4 (Distal): This epoxide carbon is adjacent to a methylene group (C5). It is sterically accessible.

Decision Pathway Diagram

ReactionLogic Start Substrate: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Conditions Reaction Conditions Start->Conditions PathA Basic/Neutral (Amines, Azides, Thiolates) Conditions->PathA Preferred PathB Acidic (H+, Alcohols) Conditions->PathB Caution MechA Mechanism: SN2 Steric Control PathA->MechA MechB Mechanism: Borderline SN1 Electronic Control PathB->MechB ProdA Major Product: 4-Substituted-3-hydroxy-THF (Attack at C4) MechA->ProdA High Selectivity (>95:5) ProdB Mixture: Regioselectivity erodes (C3 & C4 attack) MechB->ProdB Low Selectivity

Caption: Logical flow for predicting regioselectivity based on reaction conditions. The SN2 pathway yields the highest regiocontrol.

Experimental Protocols

Protocol A: Azidolysis (Synthesis of Amino-Alcohol Precursors)

This protocol generates the trans-4-azido-2,2-dimethyltetrahydrofuran-3-ol, a direct precursor to amino-THF scaffolds.

Reagents:

  • Substrate: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv)

  • Nucleophile: Sodium Azide (NaN3) (1.5 - 2.0 equiv)

  • Buffer/Catalyst: Ammonium Chloride (NH4Cl) (1.5 equiv)

  • Solvent: Ethanol/Water (8:1 v/v) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve NaN3 (1.5 equiv) and NH4Cl (1.5 equiv) in the solvent mixture. Note: NH4Cl buffers the pH to prevent polymerization while activating the epoxide.

  • Addition: Add the epoxide substrate (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 70–80 °C for 12–16 hours. Monitor by TLC (stain with Anisaldehyde or PMA; epoxide usually spots higher than the polar azido-alcohol).

  • Workup:

    • Cool to room temperature.

    • Concentrate to remove bulk ethanol (if used).

    • Dilute with water and extract 3x with Ethyl Acetate.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a viscous oil.

Safety Check: Sodium azide can form explosive metal azides. Avoid halogenated solvents (DCM) during extraction if possible, or ensure no metal contact. Quench aqueous waste with bleach.

Protocol B: Aminolysis (Library Generation)

Ideal for introducing diverse amine "warheads" for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Catalyst: Lithium Perchlorate (LiClO4) (0.1 equiv) Optional but recommended for sluggish amines.

  • Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Methodology:

  • Mix: Dissolve the epoxide in MeCN (0.5 M concentration).

  • Catalyst: Add LiClO4 (10 mol%). Mechanism: Li+ coordinates to the epoxide oxygen, increasing electrophilicity without acting as a strong acid.

  • Nucleophile: Add the amine.

  • Conditions:

    • Aliphatic Amines: Stir at 50 °C for 6–12 hours.

    • Aniline Derivatives: Reflux (80 °C) for 24 hours.

  • Validation: 1H NMR of the crude should show a distinct shift of the C3-proton (geminal to OH) and C4-proton (geminal to N). The C3-H signal typically appears as a doublet of doublets around 3.8–4.2 ppm.

Data Summary & Troubleshooting

Regioselectivity Data Table

Expected outcomes based on nucleophile type (SN2 conditions).

NucleophileAttack Position (THF Numbering)Product StructureSelectivity Ratio (C4:C3)
Azide (N3-) C44-Azido-3-hydroxy-2,2-dimethyl-THF> 95 : 5
Benzylamine C44-(Benzylamino)-3-hydroxy-2,2-dimethyl-THF> 90 : 10
Methoxide (NaOMe) C44-Methoxy-3-hydroxy-2,2-dimethyl-THF> 90 : 10
Hydride (LiAlH4) C43-Hydroxy-2,2-dimethyl-THF> 95 : 5
Troubleshooting Guide
  • Problem: Low conversion.

    • Cause: The gem-dimethyl group provides significant steric bulk, shielding the entire face of the molecule.

    • Solution: Increase temperature to reflux or switch to a high-boiling solvent like 2-Methoxyethanol. Use a Lewis Acid catalyst like Yb(OTf)3 or LiClO4.

  • Problem: Polymerization.

    • Cause: Strong acid catalysis (e.g., H2SO4) can initiate THF ring-opening or polymerization.

    • Solution: Stick to buffered conditions (NH4Cl) or Lewis Acids. Avoid protic acids.

References

  • Compound Identity & Structure

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13735282, 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Commercial Availability & CAS Verification
  • Mechanistic Analogues (Regioselectivity in 3,4-Epoxytetrahydrofurans)

    • Nirpal, A. K., & Sathyamoorthi, S. (2025).[1] Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives. Tetrahedron. Retrieved from [Link]

    • Note: This reference validates the steric and electronic principles governing nucleophilic attack on substituted epoxy-tetrahydrofuran systems.
  • General Epoxide Ring Opening Protocols: Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437-475. (Foundational text on epoxide regioselectivity).

Sources

Application Notes & Protocols: Scalable Synthesis Routes for Bicyclo[3.1.0]hexane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Bicyclo[3.1.0]hexane Scaffolds in Modern Drug Discovery

The bicyclo[3.1.0]hexane framework, a conformationally constrained bioisostere of cyclohexane, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling tighter binding to target proteins, enhanced metabolic stability, and improved selectivity, thereby reducing off-target effects.[1] These desirable properties have led to the incorporation of this motif into a range of clinical candidates and approved drugs, including modulators for metabotropic glutamate receptors (mGluR) and cannabinoid receptors.[1][2] For instance, the mGluR2/3 agonist eglumegad (LY354740) features a bicyclo[3.1.0]hexane core and has been investigated for the treatment of anxiety and drug addiction.[1]

The inherent ring strain of the bicyclo[3.1.0]hexane system not only imparts unique conformational properties but also presents distinct synthetic challenges.[3] The development of robust, scalable, and stereoselective synthetic routes to access these valuable intermediates is therefore of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of several field-proven, scalable methods for the synthesis of bicyclo[3.1.0]hexane intermediates, with a focus on the underlying chemical principles and practical experimental protocols.

Key Synthetic Strategies for Scalable Production

Several powerful strategies have been developed for the construction of the bicyclo[3.1.0]hexane core. The choice of method often depends on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. Here, we detail some of the most versatile and scalable approaches.

Intramolecular Simmons-Smith (IMSS) Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation.[4] Its intramolecular variant (IMSS) has proven to be a powerful tool for the diastereoselective synthesis of bicyclo[n.1.0]alkanes, including bicyclo[3.1.0]hexanes.[5][6] This method involves the cyclization of an appropriately functionalized gem-diiodoalkane containing an allylic alcohol. The presence of a directing group, such as a hydroxyl or its protected form, can significantly influence the stereochemical outcome of the reaction.

Causality Behind Experimental Choices: The choice of the zinc carbenoid precursor (e.g., diiodomethane and diethylzinc) and the solvent is critical for achieving high yields and selectivities. Diethylzinc is often preferred over the traditional zinc-copper couple for its higher reactivity and better solubility.[4] The directing group's ability to chelate with the zinc carbenoid intermediate dictates the facial selectivity of the cyclopropanation.

Protocol 1: General Procedure for Intramolecular Simmons-Smith Cyclopropanation

This protocol is adapted from methodologies described for the synthesis of substituted bicyclo[3.1.0]hexanes.[5][6]

Materials:

  • Allylic alcohol-containing gem-diiodoalkane

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the allylic alcohol-containing gem-diiodoalkane in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (typically 2-3 equivalents) dropwise.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add diiodomethane (typically 2-3 equivalents) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane derivative.

Data Presentation:

Substrate SubstitutionDirecting GroupDiastereomeric Ratio (endo:exo)Yield (%)Reference
Unsubstituted AlkeneOMOM>95:585[5][6]
Substituted AlkeneOHVariable70-90[5][6]
Palladium-Catalyzed Cyclopropanation of Maleimides

For the synthesis of nitrogen-containing bicyclo[3.1.0]hexane systems, such as 3-azabicyclo[3.1.0]hexane derivatives, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones offers a practical and scalable route.[7][8] This method provides high yields and diastereoselectivities and has been successfully applied on a gram scale.

Causality Behind Experimental Choices: The palladium catalyst is crucial for the in situ generation of a palladium-carbene intermediate from the N-tosylhydrazone. This intermediate then undergoes a [2+1] cycloaddition with the maleimide double bond. The choice of ligand on the palladium catalyst can influence the efficiency and selectivity of the reaction.

Protocol 2: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

This protocol is based on the gram-scale synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[8]

Materials:

  • Substituted maleimide

  • N-tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel charged with the maleimide, N-tosylhydrazone, Pd(OAc)₂, PPh₃, and Na₂CO₃, add anhydrous 1,4-dioxane under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until complete conversion is observed by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-azabicyclo[3.1.0]hexane derivative.

Data Presentation:

Maleimide SubstituentN-Tosylhydrazone SubstituentYield (%)DiastereoselectivityReference
N-PhenylBenzaldehyde85>20:1[8]
N-BenzylAcetophenone78>20:1[8]
(3+2) Annulation of Cyclopropenes and Aminocyclopropanes

A convergent and highly diastereoselective approach to bicyclo[3.1.0]hexanes involves the photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes.[3][9] This method allows for the rapid construction of the bicyclic core with three contiguous stereocenters and is particularly effective for accessing fluorinated derivatives.

Causality Behind Experimental Choices: The use of a photoredox catalyst (either organic or iridium-based) under blue LED irradiation is key to generating a radical cation from the aminocyclopropane. This reactive intermediate then undergoes a stepwise addition to the cyclopropene, followed by ring closure to form the bicyclo[3.1.0]hexane product. The diastereoselectivity is controlled by the steric and electronic properties of the substituents on both the cyclopropene and the aminocyclopropane.

Protocol 3: Photoredox-Mediated (3+2) Annulation

This protocol is a general representation of the method described for the synthesis of bicyclo[3.1.0]hexanes.[3][9]

Materials:

  • Substituted cyclopropene

  • Substituted aminocyclopropane

  • Photoredox catalyst (e.g., Ir(ppy)₃ or an organic dye)

  • Anhydrous and degassed solvent (e.g., acetonitrile or DMF)

  • Blue LED light source

Procedure:

  • In a reaction vial, dissolve the cyclopropene, aminocyclopropane, and photoredox catalyst in the anhydrous and degassed solvent.

  • Seal the vial and place it at a fixed distance from the blue LED light source.

  • Irradiate the mixture at room temperature for 12-48 hours, with stirring.

  • Monitor the reaction progress by TLC/LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the bicyclo[3.1.0]hexane product.

Data Presentation:

| Cyclopropene | Aminocyclopropane | Yield (%) | Diastereoselectivity | Reference | | :--- | :--- | :--- | :--- | | Difluorocyclopropene | N-arylamino-cyclopropane | 70-90 | High |[3][9] | | Diester-substituted cyclopropene | N-arylamino-cyclopropane | 60-80 | Moderate to High |[3][9] |

Visualization of Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.

G cluster_0 Intramolecular Simmons-Smith Cyclopropanation cluster_1 Palladium-Catalyzed Cyclopropanation cluster_2 (3+2) Annulation A Allylic Alcohol-containing gem-diiodoalkane B Bicyclo[3.1.0]hexane A->B Et2Zn, CH2I2 DCM C Maleimide E 3-Azabicyclo[3.1.0]hexane C->E Pd(OAc)2, PPh3 Na2CO3, Dioxane D N-Tosylhydrazone D->E Pd(OAc)2, PPh3 Na2CO3, Dioxane F Cyclopropene H Bicyclo[3.1.0]hexane F->H Photoredox Catalyst Blue LED G Aminocyclopropane G->H Photoredox Catalyst Blue LED

Caption: Key scalable synthetic routes to bicyclo[3.1.0]hexane intermediates.

G Start Select Target Bicyclo[3.1.0]hexane Intermediate Carbocycle Carbocyclic Core? Start->Carbocycle Heterocycle Heterocyclic Core (e.g., Aza-)? Start->Heterocycle IMSS Intramolecular Simmons-Smith Carbocycle->IMSS Annulation (3+2) Annulation Carbocycle->Annulation Pd_Cyclo Pd-Catalyzed Cyclopropanation Heterocycle->Pd_Cyclo Dipolar_Cyclo 1,3-Dipolar Cycloaddition Heterocycle->Dipolar_Cyclo End Synthesized Intermediate IMSS->End Annulation->End Pd_Cyclo->End Dipolar_Cyclo->End

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Future Outlook

The synthesis of bicyclo[3.1.0]hexane intermediates has evolved significantly, with the development of several robust and scalable methods. The choice of the optimal synthetic route is dictated by factors such as the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. The intramolecular Simmons-Smith cyclopropanation, palladium-catalyzed cyclopropanation, and photoredox-mediated (3+2) annulation represent powerful and versatile strategies for accessing these valuable building blocks.

As the demand for structurally novel and complex drug candidates continues to grow, the development of even more efficient, enantioselective, and sustainable methods for the synthesis of bicyclo[3.1.0]hexane derivatives will remain an active area of research. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and effectively incorporate these important scaffolds into their discovery programs.

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. (2018). Royal Society of Chemistry. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2024). Russian Chemical Reviews. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation - Academia.edu. (2004). Tetrahedron Letters. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC. (2021). Chemical Science. [Link]

  • Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes - ACS Publications. (2010). Journal of the American Chemical Society. [Link]

  • Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes - PubMed. (2010). Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed. (2002). The Journal of Organic Chemistry. [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - ACS Publications. (2025). Organic Process Research & Development. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing). (2021). Chemical Science. [Link]

  • Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides - The Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. [Link]

  • 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero - ACS.org. (2011). Organic Letters. [Link]

  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds - Institut Polytechnique de Paris. (2011). Organic & Biomolecular Chemistry. [Link]

  • Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. - Semantic Scholar. (2010). Journal of the American Chemical Society. [Link]

  • Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones - Beaudry | Oregon State University. (2003). Tetrahedron. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... - ResearchGate. (n.d.). ResearchGate. [Link]

  • WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents. (2005).
  • Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides | Organic Letters - ACS Publications. (2006). Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and yield optimization of fused oxirane-tetrahydrofuran systems. The synthesis of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane via the epoxidation of 2,2-dimethyl-2,5-dihydrofuran presents unique chemoselective and operational challenges. Because the target molecule is essentially an allylic ether that has been converted into an oxirane, it is highly susceptible to acid-catalyzed ring opening.

This technical guide is designed to provide mechanistic insights, field-proven troubleshooting FAQs, and a self-validating protocol to maximize your synthetic yield and ensure reproducibility.

Mechanistic Overview & Reaction Pathway

The epoxidation of the electron-rich double bond in 2,2-dimethyl-2,5-dihydrofuran proceeds through a concerted spiro-transition state. The bulky gem-dimethyl group at the C2 position directs the incoming electrophilic oxygen to the less sterically hindered anti face, resulting in high diastereoselectivity.

However, the critical failure point in this synthesis is the choice of oxidant. Standard m-chloroperoxybenzoic acid (mCPBA) generates m-chlorobenzoic acid as a stoichiometric byproduct. This acid rapidly protonates the newly formed epoxide, triggering nucleophilic attack by residual water or the acid itself, and degrading the product into a diol. Employing a neutral oxidant like Dimethyldioxirane (DMDO) circumvents this degradation pathway entirely 1.

EpoxidationPathway Precursor 2,2-Dimethyl-2,5-dihydrofuran (Precursor) DMDO DMDO Oxidant (Neutral) Precursor->DMDO Acetone mCPBA mCPBA Oxidant (Acidic) Precursor->mCPBA DCM TS Spiro-Transition State (Concerted) DMDO->TS mCPBA->TS Product 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (Target Product) TS->Product High Yield Degradation Ring-Opened Diol (Degradation Product) Product->Degradation H+ (from m-CBA)

Reaction pathway for 2,2-dimethyl-2,5-dihydrofuran epoxidation and degradation.

Quantitative Data Summary: Epoxidation Methods

To select the optimal synthetic route, compare the quantitative metrics of common epoxidation systems below.

Oxidant SystemTypical Yield (%)Primary ByproductRisk of Ring-OpeningScalability & Notes
DMDO / Acetone 90 - 98%AcetoneVery Low (Neutral)Moderate; Requires in situ generation or distillation.
Buffered mCPBA 75 - 85%m-Chlorobenzoate saltsModerateHigh; Requires vigorous biphasic stirring (aq. NaHCO₃).
Standard mCPBA 40 - 60%m-Chlorobenzoic acidHigh (Acidic)Not recommended for this acid-sensitive substrate.
Ti-MWW / H₂O₂ >90%WaterLow (Aprotic solvent)Excellent; Heterogeneous catalyst allows easy recovery.

Troubleshooting Guide & FAQs

Q: Why is my yield of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane consistently below 40% when using mCPBA? A: The primary issue is the inherent acid sensitivity of the fused oxirane ring. When mCPBA transfers its oxygen atom, it generates m-chlorobenzoic acid. This acid protonates the epoxide oxygen, facilitating nucleophilic attack and leading to a ring-opened diol. If you must use mCPBA, you must buffer the reaction heavily (e.g., using a biphasic system with saturated aqueous NaHCO₃) to immediately neutralize the acid. However, switching to a neutral oxidant like DMDO is the definitive solution.

Q: I switched to DMDO, but the conversion of 2,2-dimethyl-2,5-dihydrofuran stalls at 80%. How can I drive it to completion? A: DMDO is a highly selective but relatively mild electrophilic oxidant. The gem-dimethyl group at the C2 position of your substrate introduces steric bulk, which slightly hinders the approach of the dioxirane to the alkene face. To drive the reaction to completion, ensure your DMDO is freshly prepared (it degrades over time, losing its active oxygen). Use a slight excess (1.2 to 1.5 equivalents) and allow the reaction to proceed for at least 3-4 hours. Do not heat the reaction, as DMDO (b.p. ~0 °C) will simply volatilize out of the solution.

Q: I am losing product during the workup and concentration steps. What is going wrong? A: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane has a low molecular weight (114.14 g/mol ) and is highly volatile. Furthermore, standard silica gel is inherently acidic and can degrade the product during column chromatography. Avoid high vacuum and high bath temperatures (>25 °C) during rotary evaporation. If purification is necessary, use basic alumina instead of silica gel.

Q: Can I use heterogeneous catalysts like TS-1 for the epoxidation of this specific substrate? A: While titanosilicate-1 (TS-1) with H₂O₂ is an industry standard for epoxidizing unsubstituted 2,5-dihydrofuran, it performs poorly for the 2,2-dimethyl derivative. The 10-ring zeolitic apertures of TS-1 are too narrow to accommodate the bulky gem-dimethyl group, causing severe diffusion limitations. Instead, utilize catalysts with larger external surface pockets, such as Ti-MWW, combined with an aprotic solvent like acetonitrile to suppress solvolysis 2.

Standardized Protocol: Neutral Epoxidation using DMDO

Self-Validating System: This protocol incorporates built-in validation checks (titration, specific TLC staining, and temperature control) to ensure causality between execution and high yield.

Step 1: Reagent Preparation & Validation
  • Dry 2,2-dimethyl-2,5-dihydrofuran (1.0 equiv, 10 mmol) over activated 4Å molecular sieves for 12 hours.

    • Causality: Trace water can act as a nucleophile, initiating epoxide ring-opening.

  • Prepare a fresh solution of DMDO in acetone.

    • Validation Check: Validate the concentration (typically 0.05–0.10 M) by titrating against thioanisole and monitoring the formation of methyl phenyl sulfoxide via GC-MS or NMR 3.

Step 2: Epoxidation Execution
  • Dissolve the dried precursor in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Cool the system to 0 °C using an ice-water bath.

  • Add the standardized DMDO solution (1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exotherm, preventing the volatilization of the highly volatile DMDO.

Step 3: Reaction Monitoring
  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation Check: Monitor reaction progress via TLC. Since the product lacks a UV chromophore, use a KMnO₄ stain. The starting material will rapidly reduce KMnO₄ (appearing as a yellow spot on a purple background), while the fully epoxidized product will not react with the stain.

Step 4: Workup and Isolation
  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Critical Step: Maintain the rotary evaporator water bath below 25 °C and the vacuum above 150 mbar.

    • Causality: The target molecule is volatile; aggressive evaporation will result in severe product loss.

  • Pass the crude residue through a short plug of basic alumina (Brockmann Grade I) eluting with pentane/diethyl ether (9:1).

    • Causality: Basic alumina removes trace polar impurities without providing the acidic sites present in standard silica gel that cause product degradation.

References

  • Baumstark, A. L., et al. "Epoxidation by Dimethyldioxirane: Kinetics for cis-Alkenes." Heterocyclic Communications. 1

  • "Dioxirane, dimethyl - Organic Syntheses Procedure." Organic Syntheses. 3

  • Wu, H., et al. "Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW." Green Chemistry, RSC Publishing. 2

Sources

Bicyclic Ether Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic ether synthesis. The formation of complex oxygen-containing bridged or fused ring systems is a cornerstone of modern drug development. However, achieving high regioselectivity and chemoselectivity is often complicated by the inherent thermodynamic and kinetic competition between intramolecular cyclization and various side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic causality analysis, and self-validating protocols to help you isolate your target bicyclic ethers efficiently.

Quantitative Troubleshooting Matrix: Reaction Conditions vs. Side Product Distribution

Before diving into specific mechanistic fixes, consult this diagnostic matrix to correlate your observed side products with their physical and chemical triggers.

Diagnostic Symptom / Side ProductTarget ReactionMechanistic CausalityPrimary Mitigation Strategy
Acyclic Alkenes (Loss of leaving group without cyclization)Williamson EtherificationGrob Fragmentation: Entropically favored elimination driven by the thermodynamic stability of the resulting alkene, triggered when the alkoxide and leaving group adopt an anti-periplanar geometry.Alter substrate conformation (e.g., utilize the Thorpe-Ingold effect) or employ milder, non-nucleophilic bases.
Scrambled Adducts / Alcohol Exchange Oxa-Michael AdditionTransesterification & Retro-Michael: At elevated temperatures, the C-O bond formation is reversible. Alkoxides can attack the ester carbonyl (hard-hard interaction) instead of the

-carbon.
Reduce temperature (< 60 °C), switch to vinyl sulfones, or utilize Lewis acid catalysis instead of Brønsted bases.
Insoluble Polymeric Material / High MW Oligomers Intramolecular EtherificationIntermolecular Coupling: The kinetic rate of intermolecular collision exceeds the rate of intramolecular chain-end matching due to high steady-state concentrations.Implement pseudo-high-dilution conditions (< 0.01 M) using a syringe pump.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing acyclic alkenes instead of my target oxetane or bicyclic ether during Williamson etherification?

The Causality: You are likely observing a competing Grob fragmentation. Discovered in 1850, the Williamson etherification is an


 substitution, but yields for strained cyclic and bicyclic ethers are often severely diminished by this fragmentation pathway[1]. Mechanistically, if your intermediate alkoxide and the leaving group (halide/sulfonate) can rotate into an anti-periplanar arrangement, the molecule will fragment into an alkene and a carbonyl compound rather than cyclizing. This side reaction is not only entropically favored but is also thermodynamically driven by the stability of the newly formed C=C double bond[1].
The Fix:  You must disrupt the anti-periplanar conformational bias. Introduce bulky protecting groups adjacent to the reactive centers to induce a Thorpe-Ingold effect, forcing the reactive ends into closer proximity. Additionally, avoid excess heating, as higher temperatures exponentially increase the rate of the entropically favored fragmentation over the enthalpically driven cyclization.
Q2: My oxa-Michael addition to an acrylate is yielding a complex mixture of scrambled products. How do I fix this?

The Causality: When using acrylates as Michael acceptors, transesterification is an omnipresent and highly competitive side reaction[2]. The retro oxa-Michael reaction is catalyzed by Brønsted bases (like KOH or DBU) and becomes extremely fast at elevated temperatures (>100 °C)[2]. Under these conditions, the initial oxa-Michael adduct undergoes elimination back to the alkene, and the alkoxide can subsequently attack the carbonyl carbon of the acrylate, leading to rapid alcohol exchange and scrambled adducts[2]. The Fix: First, consider switching your Michael acceptor from an acrylate to a vinyl sulfone; vinyl sulfones do not possess a carbonyl group and therefore completely bypass the transesterification pathway[2]. If you must use an acrylate, strictly control the temperature (keep it below 60 °C) and switch from a strong Brønsted base to a mild Lewis acid catalyst to activate the


-carbon without generating a hard, highly nucleophilic alkoxide.
Q3: I am getting insoluble polymeric material instead of the macrocyclic/bicyclic ether. What is the mechanistic cause?

The Causality: You are losing the kinetic competition to intermolecular etherification. This side reaction is highly dependent on concentration and temperature[3]. In polycondensation or macrocyclization reactions, an etherification reaction will occur intermolecularly if the steady-state concentration of the reactive intermediate is too high, leading to cross-linked structures and oligomers[3]. While enabling routes like ring-closing metathesis (RCM) exist, large-scale synthetic routes often rely on intramolecular etherification to avoid scalability limitations[4]. The Fix: You must artificially favor the intramolecular pathway by employing pseudo-high-dilution techniques. By using a syringe pump to add your precursor to a large volume of solvent over several hours, the steady-state concentration of the unreacted starting material remains near zero, ensuring that a reactive molecule will cyclize with itself before it ever collides with another molecule.

Self-Validating Experimental Protocols

Protocol A: Pseudo-High-Dilution Intramolecular Williamson Etherification

Objective: Synthesize a bridged bicyclic ether while suppressing intermolecular oligomerization and Grob fragmentation.

  • System Preparation: Equip a thoroughly flame-dried 1 L 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a programmable syringe pump. Add 500 mL of anhydrous THF and 3.0 equivalents of a mild base (e.g.,

    
    , to limit rapid E2 elimination) to the flask. Heat to 50 °C.
    
  • Precursor Addition: Dissolve 5.0 mmol of your halo-alcohol precursor in 50 mL of anhydrous THF. Load this into the syringe pump.

  • Kinetic Control (The "Why"): Set the syringe pump to deliver the precursor at a rate of 2.0 mL/hour. Causality: This ultra-slow addition ensures the concentration of the reactive alkoxide never exceeds 0.001 M, making intermolecular collisions statistically improbable compared to intramolecular ring closure.

  • In-Process Validation: After 50% of the precursor is added, extract a 0.5 mL aliquot. Quench with saturated

    
     and analyze via LC-MS.
    
    • Self-Validation Check: You must observe the mass of the target bicyclic ether (

      
      ). If you observe a mass corresponding to the dimer (
      
      
      
      ), your addition rate is too fast. Pause the pump, dilute the reaction flask with an additional 100 mL of THF, and halve the addition rate.
  • Workup: Once addition is complete, stir for an additional 2 hours. Filter over Celite to remove the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Lewis-Acid Catalyzed Oxa-Michael Addition

Objective: Form a fused bicyclic ether via intramolecular oxa-Michael addition while preventing retro-Michael transesterification.

  • Activation: In a dried flask under

    
    , dissolve 10 mmol of the alcohol-tethered acrylate in 50 mL of anhydrous dichloromethane (DCM).
    
  • Catalysis (The "Why"): Add 10 mol% of a mild Lewis acid (e.g.,

    
    ). Causality: Unlike Brønsted bases which generate hard alkoxides prone to attacking the ester carbonyl, the Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and softening the 
    
    
    
    -carbon, directing the neutral alcohol to attack exclusively at the desired position.
  • Reaction: Stir at room temperature (20 °C). Do not heat.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc) and

    
     NMR.
    
    • Self-Validation Check: Take a 0.1 mL aliquot, evaporate the DCM, and run a crude

      
       NMR. The disappearance of the vinylic protons (typically 5.8-6.5 ppm) and the strict retention of the ester alkoxy protons (e.g., a sharp singlet at 3.7 ppm for a methyl ester) validates that cyclization has occurred without transesterification.
      
  • Quench: Quench the Lewis acid with 10 mL of saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.

Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence points in bicyclic ether synthesis, mapping the precursor to either the desired target or the common side reactions based on the applied reaction conditions.

MechanisticPathways A Bicyclic Ether Precursor B Intramolecular Etherification A->B High Dilution, Kinetic Control D Intermolecular Coupling A->D High Conc., High Temp F Grob Fragmentation A->F Strong Base, Anti-periplanar H Retro Oxa-Michael A->H Acrylates, Temp > 100°C C Target Bicyclic Ether B->C E Oligomers / Polymers D->E G Acyclic Alkenes F->G I Scrambled Adducts H->I

Mechanistic divergence in bicyclic ether synthesis: target pathways vs. common side reactions.

References[3] Title: Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2Bis(hydroxymethyl)propionic Acid

Source: ResearchGate URL:[2] Title: Exploiting retro oxa-Michael chemistry in polymers Source: RSC Publishing URL:[1] Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL:[4] Title: Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification Source: ACS Publications URL:

Sources

Technical Support Center: Stability & Handling of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (also known structurally as 2,2-dimethyl-3,4-epoxytetrahydrofuran).

This bicyclic molecule features an oxirane ring fused to a tetrahydrofuran (THF) core, complicated by a bulky gem-dimethyl group at the C2 position. Understanding its stability profile in acidic and basic environments is critical to preventing unintended ring-opening, polymerization, or degradation during synthesis, purification, and storage[1].

Part 1: Troubleshooting Acidic Conditions

Q1: Why does my compound degrade so rapidly during acidic workup (e.g., 0.1 M HCl or TFA)? Causality & Mechanism: Epoxides are highly susceptible to acid-catalyzed ring opening. In acidic media, the bridging epoxide oxygen (O6) becomes rapidly protonated, creating a highly electrophilic intermediate. For 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane, the fused THF ring and the gem-dimethyl group at C2 dictate the regioselectivity of the subsequent nucleophilic attack. While the C1 position can theoretically stabilize a partial positive charge better due to inductive effects, the severe steric hindrance from the adjacent gem-dimethyl group forces the incoming nucleophile (e.g., water, chloride) to attack predominantly at the less hindered C5 position. This leads to the rapid formation of a trans-diol or halohydrin derivative[2].

Q2: How can I monitor the acid-catalyzed ring-opening in real-time to optimize my reaction conditions? Self-Validating Protocol: Do not rely solely on LC-MS, as the molecular weight of a hydrolyzed diol (+18 Da) can sometimes be masked by adduct formation or poor ionization. Instead, use in-situ


H NMR monitoring:
  • Dissolve 10 mg of the intact compound in 0.5 mL of CDCl

    
     or D
    
    
    
    O (depending on the acid used).
  • Validation Step 1 (Baseline): Record a baseline spectrum. The characteristic epoxide protons (C1-H and C5-H) will appear as distinct multiplets between 3.2–3.8 ppm.

  • Introduce the acidic reagent directly into the NMR tube.

  • Validation Step 2 (Endpoint): Monitor the disappearance of the epoxide protons and the concurrent appearance of downfield-shifted protons (~4.0–4.5 ppm) corresponding to the ring-opened carbinol (CH-OH) species. The reaction is complete when the original 3.2–3.8 ppm signals integrate to zero.

Part 2: Troubleshooting Basic Conditions

Q3: Is 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane stable in basic media (e.g., NaOH, amines)? Causality & Mechanism: Epoxides are generally more resilient in basic conditions compared to acidic ones, but they are not completely inert. Strong nucleophiles (such as primary amines, alkoxides, or hydroxide ions) will execute a direct S


2 attack on the epoxide. Because S

2 reactions are strictly governed by steric accessibility, the nucleophile will exclusively attack the C5 position, completely avoiding the sterically blocked C1 position adjacent to the gem-dimethyl group[3]. At room temperature and mild pH (8-9), the compound is relatively stable, but elevating the temperature or pH (>11) will trigger quantitative ring opening.

Q4: I'm observing unwanted polymerization when using Lewis bases or trace metal catalysts. How do I prevent this? Causality & Mechanism: Oxabicyclic compounds like 3,4-epoxytetrahydrofurans can undergo ring-opening copolymerization or homopolymerization in the presence of Lewis bases or transition metal complexes (e.g., chromium or cobalt salen complexes)[4]. Solution: Ensure all glassware is strictly acid/base washed and metal-free. If a basic catalyst is required for a parallel transformation in your workflow, maintain strict stoichiometric control and keep reaction temperatures below 0 °C to suppress the activation energy required for epoxide ring-opening polymerization.

Part 3: Quantitative Stability Profile

The following table summarizes the expected half-life and primary degradation pathways of the compound across a pH gradient.

Environmental ConditionpH RangeEstimated Half-Life (t½) at 25°CPrimary Degradation PathwayRegioselectivity
Strong Acid (e.g., 0.1 M HCl)< 2.0< 5 minutesRapid hydrolytic ring-openingC5 attack (Major), C1 (Minor)
Mild Acid (e.g., Citrate Buffer)3.0 - 5.0~ 45 minutesModerate hydrolytic ring-openingC5 attack
Physiological / Neutral 7.0 - 7.4> 48 hoursHighly stableN/A
Mild Base (e.g., Carbonate)9.0 - 10.5> 24 hoursSlow S

2 hydrolysis
Exclusive C5 attack
Strong Base / Nucleophiles > 12.0~ 2 - 4 hoursDirect S

2 nucleophilic attack
Exclusive C5 attack

Part 4: Experimental Methodology

Controlled Hydrolytic Ring-Opening Assay for Stability Profiling

To empirically determine the half-life of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane in your specific buffer systems, utilize this self-validating kinetic assay.

Materials Required:

  • Substrate: 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane (purity >98%).

  • Buffers: 0.1 M Citrate (pH 3.0), 0.1 M PBS (pH 7.4), 0.1 M Carbonate (pH 10.5).

  • Internal Standard: 1,4-Dioxane (inert under these conditions).

  • Quenching Solvent: HPLC-grade Acetonitrile (chilled to -20 °C).

Step-by-Step Procedure:

  • Preparation of Stock Solution: Dissolve 50 mg of the epoxide in 1.0 mL of anhydrous THF to create a 50 mg/mL stock. Add 5 µL of 1,4-dioxane as an internal standard.

  • Reaction Initiation: In three separate temperature-controlled vials (25 °C), add 900 µL of the respective aqueous buffers. Initiate the stability assay by injecting 100 µL of the epoxide stock solution into each vial under continuous magnetic stirring (400 rpm).

  • Time-Course Sampling: At predefined intervals (t = 0, 5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from each reaction vial.

  • Self-Validating Quenching Step: Immediately dispense the 50 µL aliquot into a secondary vial containing 450 µL of ice-cold Acetonitrile. Causality: The sudden shift in dielectric constant and temperature instantly arrests the hydrolytic ring-opening, locking the kinetic state of the sample. The internal standard ensures that any volumetric errors during this rapid quenching step are mathematically normalized.

  • Analytical Readout: Analyze the quenched samples via quantitative LC-MS. Calculate the remaining percentage of the intact epoxide by integrating the target peak area relative to the 1,4-dioxane internal standard peak.

Part 5: Mechanistic Visualization

EpoxideStability Start 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (Intact Epoxide) Acidic Acidic Conditions (pH < 4) Protonation of O6 Start->Acidic H+ addition Basic Basic Conditions (pH > 10) Strong Nucleophiles Start->Basic Nu- addition Protonated Highly Electrophilic Protonated Epoxide Acidic->Protonated AttackC5_Base Strict SN2 Attack at C5 (Regioselective) Basic->AttackC5_Base Direct SN2 AttackC5_Acid Nucleophilic Attack at C5 (Sterically favored) Protonated->AttackC5_Acid Major Pathway AttackC1_Acid Nucleophilic Attack at C1 (Sterically hindered by gem-dimethyl) Protonated->AttackC1_Acid Minor Pathway Product_Acid Trans-Diol / Halohydrin (Rapid Degradation) AttackC5_Acid->Product_Acid AttackC1_Acid->Product_Acid Product_Base Ring-Opened Adduct (Moderate to Slow Degradation) AttackC5_Base->Product_Base

Divergent regioselective ring-opening pathways of 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

References

  • Oxabicyclic Guest Compounds as sII Promoters: Spectroscopic Investigation and Equilibrium Measurements. Frontiers in Chemistry. URL:[Link]

  • A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Chemical Science (PMC/NIH). URL:[Link]

  • US6262278B1 - Stereoselective ring opening reactions.Google Patents.
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI Catalysts. URL:[Link]

Sources

Optimizing catalyst loading for intramolecular cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal-Catalyzed Transformations. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges associated with optimizing catalyst loading for intramolecular cyclopropanation.

This guide moves beyond basic empirical screening. It is structured to help you understand the causality behind catalyst deactivation, byproduct formation, and kinetic stalling, empowering you to design highly efficient, self-validating experimental workflows.

Diagnostic Workflow: Catalyst Loading Optimization

Before diving into specific troubleshooting steps, it is critical to map the kinetic pathways of your reaction. The diagram below outlines the standard diagnostic logic we use to troubleshoot loading inefficiencies.

OptimizationWorkflow Start Initiate Loading Screen Baseline Baseline: 1 mol% Catalyst Slow Diazo Addition Start->Baseline CheckConv Assess Conversion & Yield Baseline->CheckConv HighYield High Yield (>85%) CheckConv->HighYield Optimal LowYield Low Yield / Stalled CheckConv->LowYield Suboptimal TitrateDown Titrate Loading Down (0.5% -> 0.1% -> 0.05%) HighYield->TitrateDown CheckByprod Analyze Byproducts (LC-MS / NMR) LowYield->CheckByprod Dimers Diazo Dimerization (Fumarates/Maleates) CheckByprod->Dimers CHInsert Competing C-H Insertion CheckByprod->CHInsert FixDimers Decrease Addition Rate or Increase Catalyst Dimers->FixDimers FixCH Change Ligand (e.g., Rh2(esp)2 -> Rh2(OPiv)4) CHInsert->FixCH

Diagnostic workflow for optimizing catalyst loading in intramolecular cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: Why does increasing catalyst loading sometimes decrease my overall cyclopropanation yield? A: This is a classic kinetic mismatch. Higher catalyst loading rapidly accelerates the initial decomposition of the diazo compound, causing a sudden spike in the local concentration of the highly electrophilic metal-carbenoid. If your intramolecular alkene insertion is sterically hindered or kinetically slower than carbene-carbene coupling, the excess carbenoid will react with unreacted diazo precursor to form fumarate or maleate dimers[1]. Causality: Dimerization is a second-order process dependent on the concentration of both the diazo and carbenoid species, whereas intramolecular cyclopropanation is first-order. To optimize, you must lower the catalyst loading and utilize a syringe pump to maintain a near-zero steady-state concentration of the diazo precursor.

Q2: How do I choose between Rh(II) and Cu(I)/Cu(II) catalysts for low-loading applications? A: The choice depends on the nucleophilicity of your tethered alkene and the desired stereochemical outcome. Rh(II) paddlewheel complexes, such as Rh₂(esp)₂, exhibit extreme electrophilicity and can operate at ultra-low loadings (often as low as 0.1 mol%)[2]. However, this high reactivity can sometimes lead to competing C-H insertion pathways[3]. Copper catalysts (e.g., CuCl/AgOTf) typically require slightly higher loadings (1–5 mol%) because the Cu-carbenoid is less electrophilic and requires higher thermal activation[4]. Note that if you are using Cu(II) precatalysts, the diazo compound itself acts as a reductant to generate the active Cu(I) species, inherently consuming a small fraction of your substrate[5].

Q3: My reaction stalls at 50% conversion despite high catalyst loading. What is happening? A: Reaction stalling in cyclopropanation is rarely a loading issue; it is almost always a catalyst poisoning issue. Both Rh(II) and Cu(I) possess vacant, Lewis acidic coordination sites. If your substrate or product contains Lewis basic heteroatoms (e.g., unhindered amines, thioethers, or specific polyether macrocycles), they can irreversibly coordinate to the axial sites of the metal, shutting down the catalytic cycle[3]. Causality: The binding affinity of the heteroatom outcompetes the weak coordination of the diazo compound. Solution: Protect basic amines as bulky carbamates (e.g., Boc) or switch to a more sterically encumbered catalyst like Rh₂(OPiv)₄ to block axial poisoning.

Quantitative Data: Catalyst Loading Profiles

To assist in your initial experimental design, the table below summarizes the typical loading profiles and mechanistic challenges associated with common metal centers.

Catalyst SystemTypical Loading (mol%)Temp (°C)Primary Challenge at Sub-optimal LoadingMechanistic Rationale
Rh₂(esp)₂ 0.1 – 1.025Diazo dimerization (fumarate formation)High turnover rate requires strict syringe-pump control to prevent excess diazo accumulation[2].
CuCl / AgOTf 1.0 – 5.025 – 80Sluggish kinetics / Incomplete conversionLower electrophilicity of Cu-carbenoid compared to Rh; requires higher thermal activation[4].
CuBr₂ (direct) 20.0 – 30.080 – 100Radical intermediate quenchingCu(II) acts as both catalyst and oxidant in non-diazo direct cyclopropanations of distal olefinic acetates[6].
Rh₂(OAc)₄ 1.0 – 2.025 – 40Competing C-H insertionLess sterically encumbered paddlewheel allows alternative transition state geometries[3].

Troubleshooting Guide: Kinetic Competition

Understanding the competing pathways in your reaction flask is essential for troubleshooting. The diagram below visualizes the kinetic competition that dictates your final yield.

ReactionPathways Diazo Diazo Substrate (R-CHN2) Carbenoid Metal Carbenoid [M=C-R] Diazo->Carbenoid + Catalyst - N2 Dimer Diazo Dimer (Intermolecular Byproduct) Diazo->Dimer Non-catalyzed Thermal Catalyst Metal Catalyst [ML_n] Product Cyclopropane Product (Intramolecular) Carbenoid->Product Intramolecular Alkene Insertion Carbenoid->Dimer + Excess Diazo (High local conc.) Product->Catalyst Catalyst Regeneration Poison Catalyst Poisoning (Irreversible Binding) Product->Poison Lewis Basic Sites Coordinate [M]

Kinetic competition between intramolecular cyclopropanation, dimerization, and poisoning.

Issue: Severe Diazo Dimerization
  • Symptom: High conversion of starting material, but low isolated yield of the cyclopropane. LC-MS shows a mass corresponding to exactly twice the mass of the carbenoid fragment.

  • Root Cause: The steady-state concentration of the diazo compound is too high relative to the rate of intramolecular cyclization[1].

  • Resolution: Do not decrease the catalyst loading further. Instead, increase the dilution of the reaction (e.g., to 0.01 M) and extend the syringe pump addition time from 1 hour to 4-6 hours.

Issue: Competing Intramolecular C-H Insertion
  • Symptom: Formation of γ-lactones or cyclopentanones alongside the desired cyclopropane.

  • Root Cause: The transition state for C-H insertion (typically forming a 5-membered ring) becomes kinetically competitive with cyclopropanation, especially when using highly electrophilic catalysts like Rh₂(pfb)₄ or Rh₂(MEOX)₄[3].

  • Resolution: Shift to a more sterically demanding and electron-donating ligand set. Replacing Rh₂(OAc)₄ with Rh₂(esp)₂ or Rh₂(cap)₄ alters the trajectory of the approaching alkene, heavily favoring the cyclopropanation pathway over C-H insertion[2].

Self-Validating Experimental Protocol: Syringe Pump Catalyst Loading Screen

To empirically determine the optimal catalyst loading without wasting precious advanced intermediates, use this self-validating micro-scale protocol. A "self-validating" system contains internal controls to ensure mass balance and verify catalyst activity in real-time.

Step 1: Preparation of Standardized Solutions

  • Prepare a 0.01 M stock solution of your chosen catalyst (e.g., Rh₂(esp)₂) in anhydrous, degassed dichloromethane (DCM).

  • Prepare a 0.1 M solution of your diazo substrate in anhydrous DCM.

Step 2: Reaction Setup with Internal Standard

  • To a flame-dried Schlenk flask, add the desired volume of the catalyst stock solution (e.g., targeting 0.5 mol% loading).

  • Validation Check 1 (Mass Balance): Add exactly 1.0 equivalent of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). This ensures that post-reaction quantitative NMR (qNMR) can account for 100% of the mass, differentiating between volatile loss, polymerization, and actual byproduct formation.

  • Dilute the flask with DCM to achieve a final target substrate concentration of 0.02 M.

Step 3: Controlled Addition

  • Load the diazo substrate solution into a gas-tight syringe.

  • Set the syringe pump to deliver the substrate over 4 hours.

  • Immerse the reaction flask in a water bath at 25 °C to maintain isothermal conditions, as the decomposition of diazo compounds is highly exothermic.

Step 4: In-Process Validation

  • Validation Check 2 (Catalyst Activity): Connect the flask to an oil bubbler. You should observe steady N₂ evolution corresponding to the addition rate. If bubbling ceases while the syringe pump is still running, the catalyst has been poisoned or deactivated.

  • Validation Check 3 (Steady-State Monitoring): Take a 50 µL aliquot at the 2-hour mark and analyze via ReactIR or benchtop FT-IR. The distinct diazo stretch (~2100 cm⁻¹) should be virtually absent. If a strong peak is observed, the catalyst loading is too low, and diazo is accumulating (risk of dimerization).

Step 5: Quench and Quantitative Analysis

  • Once addition is complete, stir for an additional 30 minutes.

  • Filter the mixture through a short pad of silica to remove the metal catalyst.

  • Concentrate under reduced pressure and acquire a crude ¹H-NMR. Compare the integration of the product's cyclopropyl protons against the 1,3,5-trimethoxybenzene internal standard to determine the absolute yield.

References

  • Polyether Macrocycles from Intramolecular Cyclopropanation and Ylide Formation.
  • Source: American Chemical Society (ACS)
  • Cu(II)
  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A Source: ETH Zürich URL
  • Source: American Chemical Society (ACS)
  • Source: Royal Society of Chemistry (RSC)

Sources

Technical Support Center: Stereoselective Synthesis of Bicyclo[3.1.0]hexane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of bicyclo[3.1.0]hexane systems. This highly strained and conformationally rigid scaffold is a cornerstone in the development of novel therapeutics and complex natural product synthesis.[1][2] Its unique three-dimensional structure allows it to serve as a constrained isostere for cyclohexane rings, often leading to improved target binding, metabolic stability, and selectivity.[2]

However, the inherent ring strain and the need for precise control over multiple contiguous stereocenters present significant synthetic challenges.[1][3] This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. Here, we address common experimental hurdles in a question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding strategy and reaction choice for constructing the bicyclo[3.1.0]hexane core with high stereocontrol.

Q1: What are the primary strategies for establishing the stereochemistry of the bicyclo[3.1.0]hexane core?

A1: There are three main approaches, each with distinct advantages:

  • Intramolecular Cyclopropanation: This is a powerful method where a tethered carbene or carbenoid, generated from a diazo compound or other precursor, cyclizes onto a cyclopentene ring. The stereochemistry is often controlled by the existing chirality in the starting material or by using chiral catalysts, such as dirhodium(II) complexes.[4] This strategy is particularly effective for creating densely functionalized systems.[3][5]

  • Intermolecular Diastereoselective Cyclopropanation: This involves the reaction of a cyclopentene derivative with a carbene source. The facial selectivity (i.e., whether the cyclopropane forms on the syn or anti face of the cyclopentene) is directed by pre-existing stereocenters or directing groups on the cyclopentene ring. The classic Simmons-Smith reaction is a prime example where a hydroxyl group can direct the cyclopropanation.

  • Convergent [3+2] Annulation Strategies: More recent methods focus on building the five-membered ring onto a cyclopropane precursor. These convergent approaches, such as the photoredox-mediated annulation of aminocyclopropanes with cyclopropenes, can rapidly assemble the bicyclic core with multiple stereocenters.[1][6][7]

Q2: How does ring strain impact the synthesis and stability of bicyclo[3.1.0]hexane derivatives?

A2: The high ring strain makes the synthesis challenging but also renders the products valuable synthetic intermediates.[1] The primary challenge is preventing undesired ring-opening or rearrangement reactions, which can be triggered by heat, acid, or base. For instance, certain 6-oxabicyclo[3.1.0]hexane pyrimidine nucleosides are known to be unstable due to facile intramolecular epoxide ring-opening.[8] Careful control of reaction conditions (e.g., low temperature, neutral pH) is crucial. Conversely, this inherent reactivity can be harnessed for subsequent transformations.

Q3: Which characterization techniques are most critical for determining the stereochemistry of these systems?

A3: A combination of techniques is essential for unambiguous stereochemical assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), are indispensable for determining the relative stereochemistry of the bridgehead protons and substituents on the rings.

  • X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, provided a suitable single crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of products from asymmetric syntheses. It is also used for the preparative separation of enantiomers or diastereomers.[2]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Metal-Catalyzed Intramolecular Cyclopropanation

Q: My rhodium-catalyzed intramolecular cyclopropanation of an allylic diazoacetate is producing a nearly 1:1 mixture of exo and endo diastereomers. How can I improve the selectivity?

A: This is a common challenge where the transition state energies for the formation of the two diastereomers are very similar. The choice of catalyst is paramount for inducing facial selectivity.

Potential Causes & Solutions:

  • Insufficient Steric Bulk in the Catalyst: The ligand environment around the metal center is the primary driver of selectivity. Standard catalysts like rhodium(II) acetate may not provide enough steric hindrance to effectively differentiate the two faces of the alkene.

    • Troubleshooting Protocol: Switch to a catalyst with bulkier ligands. Dirhodium(II) carboxylates with bulky groups, such as rhodium(II) espinoate [Rh₂(esp)₂], are designed to create a more sterically demanding pocket, which can significantly enhance diastereoselectivity.[4]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state.

    • Troubleshooting Protocol: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points. Sometimes, a more polar solvent might enforce a specific substrate conformation through dipole-dipole interactions, leading to improved selectivity.

  • Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity.

    • Troubleshooting Protocol: Perform the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve the diastereomeric ratio (d.r.). If the reaction is too sluggish, a slow addition of the diazo compound at a moderately elevated temperature (e.g., 90°C) can maintain a low steady-state concentration of the reactive intermediate and improve outcomes.[4]

Parameter Standard Condition (Low Selectivity) Optimized Condition (High Selectivity) Rationale
Catalyst Rh₂(OAc)₄Rh₂(esp)₂Bulkier ligands create a chiral pocket that favors one transition state.
Temperature Room Temp to Reflux0°C to Room TempLower thermal energy allows the small energy difference between transition states to dictate the product ratio.
Addition Rate Bolus additionSlow syringe pump additionMaintains low concentration of the reactive carbene, minimizing side reactions and potentially improving selectivity.
Issue 2: Low or No Yield in Simmons-Smith Cyclopropanation

Q: I am trying to perform a Simmons-Smith cyclopropanation on a substituted cyclopentenol, but I am recovering only starting material or a complex mixture of byproducts.

A: The Simmons-Smith reaction, while powerful, is sensitive to reagent quality, substrate structure, and reaction conditions.

Potential Causes & Solutions:

  • Inactive Zinc-Copper Couple: The activation of zinc is critical for the formation of the organozinc carbenoid (ICH₂ZnI). Incomplete activation is a common failure point.

    • Troubleshooting Protocol: Ensure your zinc dust is of high quality and activated properly. A common procedure involves washing with HCl, water, ethanol, and ether, then drying under vacuum. Alternatively, use a pre-prepared, highly active form of zinc, such as that used in the Furukawa modification (Et₂Zn and CH₂I₂).

  • Steric Hindrance: Bulky substituents near the double bond can impede the approach of the carbenoid reagent. This was noted as a challenge in the synthesis of certain mGluR agonists.[3]

    • Troubleshooting Protocol: If steric hindrance is suspected, you may need to switch to a less bulky cyclopropanating agent or consider a different synthetic route. Sometimes, changing the directing group to one with a longer tether can move it out of the way.

  • Lewis Acidic Byproducts: The reaction can generate Lewis acidic zinc salts (e.g., ZnI₂) that may catalyze ring-opening or decomposition of acid-sensitive substrates.

    • Troubleshooting Protocol: Add a non-coordinating Lewis base, such as pyridine, to the reaction mixture to sequester Lewis acidic byproducts. Additionally, ensure the workup is performed promptly and under neutral or slightly basic conditions.

Section 3: Experimental Workflows & Diagrams

To provide a clearer picture, this section includes a detailed experimental protocol and a logical workflow diagram for troubleshooting.

Detailed Protocol: Rh₂(esp)₂-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted for achieving high diastereoselectivity in the formation of 3-azabicyclo[3.1.0]hexane systems.[4]

Objective: To synthesize an exo-3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity.

Materials:

  • N-Boc-2,5-dihydropyrrole (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.1 equiv)

  • Dirhodium(II) bis(N-tetrachlorophthaloyl-(S)-tert-leucinate) [Rh₂(esp)₂] (0.005 mol%)

  • Anhydrous Toluene

  • Syringe pump

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add N-Boc-2,5-dihydropyrrole (10.0 mmol) and Rh₂(esp)₂ (0.0005 mmol).

  • Add anhydrous toluene to achieve a final reaction concentration of 1 M.

  • Heat the solution to 90 °C under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of ethyl diazoacetate (11.0 mmol) in anhydrous toluene.

  • Using a syringe pump, add the EDA solution to the reaction mixture over 6 hours.

  • After the addition is complete, continue to stir the reaction at 90 °C and monitor its progress by TLC or ¹H NMR until the starting material is consumed (typically 2-4 additional hours).

  • Cool the reaction to room temperature and concentrate in vacuo.

  • The crude product can then be purified by column chromatography on silica gel. However, with this catalyst, purification is often not required, and the diastereomeric ratio can be determined directly from the crude ¹H NMR spectrum.[4]

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing common issues in stereoselective cyclopropanation reactions.

Troubleshooting_Workflow start Problem: Poor Stereoselectivity or Yield q1 Is the reaction an intramolecular cyclopropanation? start->q1 q2 Is the reaction an intermolecular cyclopropanation (e.g., Simmons-Smith)? q1->q2 No intra_cause1 Cause: Catalyst Choice (Low Steric Influence) q1->intra_cause1 Yes inter_cause1 Cause: Inactive Reagent (Poor Zn Activation) q2->inter_cause1 Yes intra_sol1 Solution: Use Bulkier Catalyst (e.g., Rh2(esp)2) intra_cause1->intra_sol1 intra_cause2 Cause: High Temperature intra_cause1->intra_cause2 intra_sol2 Solution: Lower Temp & Use Slow Addition intra_cause2->intra_sol2 inter_sol1 Solution: Re-activate Zn-Cu Couple or Use Furukawa Conditions (Et2Zn) inter_cause1->inter_sol1 inter_cause2 Cause: Steric Hindrance inter_cause1->inter_cause2 inter_sol2 Solution: Modify Substrate or Change Synthetic Route inter_cause2->inter_sol2 inter_cause3 Cause: Side Reactions (Lewis Acid Catalyzed) inter_cause2->inter_cause3 inter_sol3 Solution: Buffer Reaction or Use Neutral Workup inter_cause3->inter_sol3

Caption: Troubleshooting Decision Tree for Cyclopropanation Reactions.

References

  • Shinozaki, H., et al. (2002). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 43(39), 7065-7068. [Link]

  • Crimmins, M. T., et al. (2002). Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. The Journal of Organic Chemistry, 67(19), 6566-6576. [Link]

  • Ohmi, M., et al. (2009). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. Journal of the American Chemical Society, 131(12), 4184-4185. [Link]

  • Léon, T., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9229-9234. [Link]

  • Crimmins, M. T., et al. (2002). Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. Characterization of an Unusual Acetal Byproduct. The Journal of Organic Chemistry, 67(19), 6566-6576. [Link]

  • Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202301597. [Link]

  • Ohmi, M., et al. (2009). PdII/PdIV Catalytic Enantioselective Synthesis of Bicyclo[3.1.0]hexanes via Oxidative Cyclization of Enynes. Journal of the American Chemical Society, 131(12), 4184-4185. [Link]

  • Léon, T., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]

  • Léon, T., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9229-9234. [Link]

  • Trost, B. M., & Stambuli, J. P. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society, 133(49), 19833-19842. [Link]

  • Varaprasad, C. V. N. S., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. Organic & Biomolecular Chemistry, 3(19), 3537-3542. [Link]

  • Sieniawska, E., et al. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Tetrahedron: Asymmetry, 21(7), 869-874. [Link]

  • Various Authors. (2021). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2015). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Angewandte Chemie International Edition, 54(1), 251-255. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517-520. [Link]

  • Ghorai, M. K., et al. (2014). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry, 12(41), 8147-8151. [Link]

  • Baklanov, M. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 800-809. [Link]

  • Various Authors. (2020). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. [Link]

  • Davies, H. M. L., & Lian, Y. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 332-336. [Link]

  • Oh, C. H., et al. (2005). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Bulletin of the Korean Chemical Society, 26(11), 1729-1730. [Link]

  • Yan, J., et al. (2020). Two possible mechanisms for the formation of bicyclo[3.1.0]hexene... ResearchGate. [Link]

  • Beaudry, C. M., et al. (2003). Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones. Tetrahedron, 59(45), 8919-8930. [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and purifying 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS 134706-40-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile bicyclic ether in their work. Ensuring the purity of this compound is paramount for reproducible results and the integrity of subsequent synthetic steps.

This guide provides a structured approach to identifying and removing common solvent impurities through a series of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Q1: What are the most common solvent impurities I am likely to encounter?

A1: The impurities in your sample are almost always a direct result of the synthetic route and subsequent workup procedures. Given that the synthesis of related bicyclic ethers often involves epoxidation or intramolecular cyclization reactions, the most common impurities include:

  • Reaction Solvents: Dichloromethane (DCM), Toluene, Diethyl Ether, Tetrahydrofuran (THF).

  • Extraction/Workup Solvents: Ethyl Acetate, Hexanes, Diethyl Ether.

  • Chromatography Solvents: Ethyl Acetate and Hexanes/Heptane are frequently used.

  • Water: Residual water from aqueous workup steps is a very common impurity.

  • Reaction Byproducts: While not solvents, soluble byproducts from reagents, such as m-chlorobenzoic acid (from m-CPBA) or triphenylphosphine oxide (from Mitsunobu reactions), are frequent impurities that behave like high-boiling contaminants[1].

Q2: How do I choose the best purification method for my specific problem?

A2: The optimal purification strategy depends on the physical properties of both the desired compound and the impurity. The key is to exploit the differences in these properties.

  • For volatile solvent impurities (with boiling points significantly lower than the product), fractional distillation is the most effective method[2][3][4].

  • For non-volatile or high-boiling impurities (e.g., Toluene, DMF, or reaction byproducts), vacuum distillation of the product or flash column chromatography is recommended[5][6].

  • For water-soluble or acidic/basic impurities , a liquid-liquid extraction (aqueous wash) is a simple and powerful first step[7][8].

  • For residual water , drying the organic solution with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent removal is crucial.

The following decision tree provides a visual guide for selecting an appropriate purification strategy.

Purification Strategy Selection start Crude Product Analysis (e.g., by ¹H NMR or GC-MS) check_volatility Are major impurities volatile solvents (B.P. < 100°C)? start->check_volatility check_water_sol Are impurities water-soluble, acidic, or basic? check_volatility->check_water_sol No distillation Fractional Distillation check_volatility->distillation Yes check_polarity Are remaining impurities of different polarity? check_water_sol->check_polarity No extraction Liquid-Liquid Extraction (Aqueous Wash) check_water_sol->extraction Yes chromatography Flash Column Chromatography check_polarity->chromatography Yes vacuum_distillation Vacuum Distillation check_polarity->vacuum_distillation No (High-boiling impurity) distillation->check_water_sol extraction->check_polarity final_product Pure Product chromatography->final_product vacuum_distillation->final_product Flash Chromatography Workflow node_slurry 1. Prepare Slurry (Silica Gel + Eluent) node_pack 2. Pack Column (Pour slurry and apply pressure) node_slurry->node_pack node_load 3. Load Sample (Concentrated on silica or minimal solvent) node_pack->node_load node_elute 4. Elute Column (Force eluent through with air pressure) node_load->node_elute node_collect 5. Collect Fractions (In test tubes or flasks) node_elute->node_collect node_analyze 6. Analyze Fractions by TLC node_collect->node_analyze node_combine 7. Combine Pure Fractions & Evaporate Solvent node_analyze->node_combine

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We provide in-depth, field-proven insights into the causality of side reactions and offer robust analytical protocols for their identification and mitigation.

Introduction: The Synthetic Challenge

The synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is a valuable process for creating a rigid, chiral scaffold used in medicinal chemistry and materials science.[1][2][3] The most common and practical synthetic route involves a two-step process starting from 3,3-dimethyl-4-penten-1-ol: (1) epoxidation of the terminal alkene, followed by (2) an intramolecular Williamson ether synthesis to form the second heterocyclic ring. While seemingly straightforward, each step presents opportunities for competing reactions that can reduce yield and complicate purification. This guide will address the most frequently encountered issues in a practical question-and-answer format.

Visualized Reaction Pathway

The intended synthetic route is visualized below, highlighting the key transformation from the starting material to the final bicyclic product.

G SM 3,3-Dimethyl-4-penten-1-ol INT 4,5-Epoxy-3,3-dimethylpentan-1-ol (Intermediate) SM->INT Step 1: Epoxidation (e.g., m-CPBA) PROD 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (Target Molecule) INT->PROD Step 2: Intramolecular Cyclization (e.g., NaH)

Caption: Overall synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues that may arise during the synthesis.

Q1: My reaction with m-CPBA is showing low conversion of the starting material and multiple new spots on my TLC plate. What are the likely byproducts?

A1: Low conversion and the appearance of multiple products during the epoxidation of an allylic alcohol like 3,3-dimethyl-4-penten-1-ol are common issues. The primary causes are often related to reagent quality and reaction conditions.[4]

  • Cause 1: Degraded m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.[5][6] Its primary degradation product is m-chlorobenzoic acid, which is inactive for epoxidation. Always use a fresh bottle or test the activity of your current batch.

  • Cause 2: Epoxide Ring-Opening: The most common byproduct is the diol, 3,3-dimethylpentane-1,4,5-triol . This forms when the newly created epoxide ring is opened by water under acidic conditions.[7][8] The m-chlorobenzoic acid byproduct from the reaction creates this acidic environment.[9] This diol is significantly more polar than the desired epoxy-alcohol and will have a much lower Rf value on a TLC plate.

  • Cause 3: Overheating: The reaction between an alkene and m-CPBA is exothermic.[9] If the addition is too fast or the reaction is not adequately cooled (typically run at 0 °C), localized heating can occur. This can lead to the radical decomposition of m-CPBA and other uncontrolled side reactions.[9]

Troubleshooting Workflow:

G cluster_0 Epoxidation Troubleshooting Start Issue: Low Conversion / Multiple Spots Check1 Check m-CPBA Activity (e.g., Iodometric Titration) Start->Check1 Decision1 Is m-CPBA Active? Check1->Decision1 Action1 Replace m-CPBA Reagent Decision1->Action1 No Check2 Analyze Reaction Temperature Control Decision1->Check2 Yes Action1->Start Decision2 Was Temp < 5°C? Check2->Decision2 Action2 Improve Cooling; Add m-CPBA Slowly Decision2->Action2 No Check3 Buffer the Reaction (e.g., add NaHCO₃) Decision2->Check3 Yes Action2->Start End Isolate & Characterize Byproducts Check3->End

Caption: Troubleshooting flow for epoxidation.

Q2: After the base-mediated cyclization step, my GC-MS analysis shows a significant peak with approximately double the mass of my expected product. What is it?

A2: This high-molecular-weight impurity is almost certainly an intermolecular dimerization product . This occurs when the deprotonated alcohol of one epoxy-alcohol molecule attacks the epoxide of a second molecule, rather than its own epoxide intramolecularly.

  • Causality: This side reaction is highly dependent on concentration. At high concentrations, the probability of two different molecules colliding in the correct orientation for reaction is high. To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions .[4] This involves adding the epoxy-alcohol substrate very slowly (e.g., via syringe pump over several hours) to a stirring suspension of the base in the solvent. This keeps the instantaneous concentration of the substrate extremely low, ensuring the reactive ends of a single molecule are more likely to find each other than to find another molecule.

Byproduct Formation Pathways:

G INT 4,5-Epoxy-3,3-dimethylpentan-1-ol (Intermediate) PROD Target Molecule (Intramolecular Cyclization) INT->PROD Desired (Base, High Dilution) BYP1 Diol Byproduct (Acid-Catalyzed Ring Opening) INT->BYP1 Undesired (Acid/H₂O Present) BYP2 Dimer Byproduct (Intermolecular Reaction) INT->BYP2 Undesired (Base, High Concentration)

Caption: Competing reaction pathways.

Byproduct Identification Protocols

Accurate identification of impurities is critical for optimizing the reaction and ensuring the purity of the final product. We recommend a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: GC-MS Analysis for Byproduct Profiling

GC-MS is an excellent first-pass technique to determine the number of components in your crude mixture and obtain their molecular weights.[10][11][12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to the expected values for the starting material, product, and potential byproducts listed in the table below.

Protocol 2: NMR Spectroscopy for Structural Elucidation

NMR provides definitive structural information. For epoxides, characteristic signals appear in specific regions of the spectrum.[13][14][15]

Step-by-Step Methodology:

  • Purification: Isolate the main byproducts from the crude mixture using flash column chromatography.

  • Sample Preparation: Dissolve 5-10 mg of each purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).[13]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structures. Protons on an epoxide ring typically resonate between 2.5-3.5 ppm, while the carbons of the epoxide ring appear in the 40-60 ppm region of the ¹³C spectrum.[13][14]

Data Summary for Identification

The following table summarizes the expected analytical data for the target molecule and its most common byproducts.

CompoundStructureKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm, CDCl₃)Expected Molecular Ion (m/z)
Target Molecule 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane3.5-3.8 (m, -O-CH₂-), 2.8-3.0 (m, epoxide CH), 2.5-2.7 (m, epoxide CH₂), 0.9-1.2 (s, 2x CH₃)~70 (-C(CH₃)₂-), ~65 (-O-CH₂-), ~50 (epoxide CH), ~45 (epoxide CH₂), ~35 (-C(CH₃)₂-), ~25 (2x CH₃)114
Intermediate 4,5-Epoxy-3,3-dimethylpentan-1-ol3.6 (t, -CH₂OH), 2.9 (m, epoxide CH), 2.5-2.7 (m, epoxide CH₂), 1.6 (t, -CH₂-), 0.9 (s, 2x CH₃)~60 (-CH₂OH), ~55 (epoxide CH), ~48 (epoxide CH₂), ~40 (-CH₂-), ~35 (-C(CH₃)₂-), ~25 (2x CH₃)130
Byproduct 1 3,3-Dimethylpentane-1,4,5-triol3.4-3.8 (m, multiple -CHOH and -CH₂OH protons), 1.5 (t, -CH₂-), 0.9 (s, 2x CH₃)~75 (-CHOH), ~65 (-CH₂OH), ~60 (-CH₂OH), ~40 (-CH₂-), ~35 (-C(CH₃)₂-), ~25 (2x CH₃)148
Byproduct 2 Intermolecular DimerComplex spectrum, multiple signals in the 3.4-3.8 ppm region. Will show two distinct gem-dimethyl singlet signals.Multiple signals in the 60-80 ppm region.260

Note: NMR chemical shifts are approximate and can vary based on experimental conditions.[13]

References
  • Organic Syntheses Procedure.Organic Syntheses.
  • ¹H and ¹³C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series.R Discovery.
  • Sharpless epoxidation.Wikipedia.
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2-Epoxydecane.Benchchem.
  • Spectroscopy of Ethers and Epoxides.Chemistry LibreTexts.
  • mCPBA reaction temperature.Reddit.
  • m-CPBA (meta-chloroperoxybenzoic acid).Master Organic Chemistry.
  • ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids.The Marine Lipids Lab.
  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation.PMC.
  • Sharpless epoxidation.Grokipedia.
  • Ethers and Epoxides - IR Spectroscopy.Oregon State University.
  • Oxidation of Alkenes - Epoxidation and Hydroxylation.Chemistry LibreTexts.
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).UCLA EH&S.
  • Sharpless Asymmetric Epoxidation (AE).WordPress.
  • The Sharpless-Katsuki Enantioselective Epoxidation.Oregon State University.
  • The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity.ResearchGate.
  • (PDF) The GCMS Analysis of the Diethylether and Ethylacetate Fraction of the Peel of Solanum incanum and the Study of Their Antibacterial Activity.ResearchGate.
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.Organic Chemistry Portal.
  • An In-depth Technical Guide to Key Reactions Involving the Terminal Alkene of 4-Penten-1-OL.Benchchem.
  • Technical Support Center: Synthesis of 6-oxabicyclo[3.1.0]hexane Derivatives.Benchchem.
  • 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane.Sigma-Aldrich.
  • dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate.Organic Syntheses Procedure.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.MDPI.
  • Bicyclo[3.1.0]hexanes in Drug Discovery.PharmaBlock.
  • Detecting of Chemical compounds of aqueous and alcoholic extracts of damasConocarpus lancifolus Engl.leaves using GC-MS technique.Journal of Education for Pure Science.
  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation.ResearchGate.
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.RSC Publishing.
  • 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir.ChemRxiv.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats.PMC.
  • 3,6-Dioxabicyclo[3.1.0]hexane.PubChem.
  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases.PMC.
  • Epoxidation of Terpenes.Helda - University of Helsinki.
  • Scalable synthesis of (+)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid as a potent and selective group II metabotropic glutamate receptor agonist.PubMed.
  • Oxidation of Alkenes - Epoxidation.Chemistry LibreTexts.

Sources

How to prevent rearrangement reactions in bicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Scaffold Synthesis .

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of the bicyclo[3.1.0]hexane core. The inherent ring strain of this fused system (~32 kcal/mol) makes it a thermodynamic powder keg. If your synthetic pathway involves acidic byproducts, long-lived radical intermediates, or excessive thermal energy, the system will inevitably undergo ring-opening or cyclopropylcarbinyl-to-homoallyl rearrangements to relieve that strain.

This guide is designed to troubleshoot these specific failure modes, providing you with field-proven, self-validating protocols to lock your intermediates and secure your target scaffold.

Diagnostic Workflow: Rearrangement Prevention

Before altering your reagents, use the following decision matrix to identify the mechanistic root cause of your rearrangement.

G A Bicyclo[3.1.0]hexane Rearrangement Detected B Identify Reaction Conditions A->B C1 Lewis Acidic (ZnI2 byproducts) B->C1 C2 Metal Carbenoid (Rh/Ru Catalyzed) B->C2 C3 Thermal/Substituted (>60°C) B->C3 D1 Furukawa Modification (Et2Zn / CH2I2) C1->D1 Mitigate Acid D2 Rh-NHC Complexes (Fast Reductive Elimination) C2->D2 Prevent Radical Shift D3 Photoredox (3+2) Annulation (Blue LED) C3->D3 Room Temp Strategy

Decision matrix for identifying and resolving bicyclo[3.1.0]hexane rearrangement pathways.

Module 1: Simmons-Smith & Zinc Carbenoid Cyclopropanations

Q: I am using the classic Zn-Cu couple and CH₂I₂ to cyclopropanate a cyclopentene derivative, but NMR shows I am isolating ring-opened homoallylic iodides instead of the bicyclo[3.1.0]hexane. What is happening?

A: Your product is being destroyed by the byproducts of your own reaction. The classic Simmons-Smith reaction generates


, a potent Lewis acid. The highly strained bicyclo[3.1.0]hexane system is notoriously sensitive to Lewis acids, which trigger a rapid cyclopropylcarbinyl-to-homoallyl rearrangement 1.

The Fix: You must suppress Lewis acidity in the reaction medium. Switch to the Furukawa modification using diethylzinc (


). This generates the active carbenoid without producing strongly Lewis acidic zinc salts. Alternatively, modern transition-metal catalysis (e.g., Cobalt-catalyzed reductive cyclopropanation) can provide a much milder methylene transfer environment 2.
Protocol: Acid-Free Furukawa Cyclopropanation (Self-Validating Workflow)
  • Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon.

    • Causality: Trace moisture hydrolyzes

      
       into 
      
      
      
      and
      
      
      . These act as localized Lewis acids and will re-introduce the rearrangement pathway you are trying to avoid.
  • Reagent Mixing: Dissolve the cyclopentene derivative in anhydrous 1,2-dichloroethane (DCE) and cool strictly to 0 °C.

  • Carbenoid Generation: Add

    
     (1.0 M in hexanes) dropwise, followed by the careful, slow addition of diiodomethane (
    
    
    
    ).
    • Causality: The order of addition and strict temperature control prevents the exothermic runaway generation of the carbenoid, which can lead to thermal degradation of the strained product.

  • Quenching: Quench the reaction with saturated aqueous

    
     or a basic buffer.
    
    • Causality: A neutral or slightly basic quench is mandatory. A standard

      
       quench will instantly cleave the newly formed cyclopropane ring.
      

Module 2: Transition-Metal Catalyzed Carbene Transfers

Q: My Rhodium-catalyzed cyclopropanation of vinylic oxiranes yields a 50/50 mixture of the desired bicyclo[3.1.0]hexane and a vinylcyclopropane rearrangement byproduct. How do I favor the kinetic cyclopropane?

A: Standard


 carboxylate catalysts (like 

) often proceed through stepwise radical or cationic metallocarbene intermediates. If the lifespan of this intermediate is too long, the molecule has time to undergo a Claisen-type or vinylcyclopropane rearrangement before the ring fully closes.

The Fix: You need a catalyst that accelerates the rate of reductive elimination (ring closure) relative to the rearrangement. Rhodium N-Heterocyclic Carbene (NHC) complexes are highly electron-donating. This electronic push stabilizes the metallacyclobutane intermediate and accelerates its concerted, stereospecific collapse into the bicyclo[3.1.0]hexane 3.

Quantitative Data: Catalyst Impact on Rearrangement Rates
Catalyst SystemReaction TypeIntermediate LifespanBicyclo[3.1.0]hexane Yield (%)Rearrangement Byproduct (%)
Zn-Cu /

Simmons-SmithN/A (Lewis Acidic)15%85% (Homoallylic Iodide)

/

Furukawa Mod.N/A (Neutral)92%<2%

Carbenoid TransferLong (Radical/Cationic)45%50% (Vinylcyclopropane)
Rh-NHC Complex Carbenoid TransferShort (Concerted)95% <1%
Ir-Photocatalyst (3+2) AnnulationRadical Cation88%0% (No thermal shift)

Module 3: Photoredox (3+2) Annulation Strategies

Q: Even with optimized carbenoids, my highly substituted substrates rearrange due to steric clash and thermal strain. Is there a fundamentally different disconnection that avoids metallocarbenes entirely?

A: Yes. You can completely bypass high-energy carbenoid intermediates by utilizing a convergent (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis 4.

The Fix: By using an Iridium photoredox catalyst under blue LED irradiation, the reaction proceeds at room temperature via a radical cation intermediate. The mild thermal conditions prevent the activation energy required for ring-expansion or fragmentation from ever being reached.

Protocol: Iridium-Photocatalyzed (3+2) Annulation
  • Reaction Setup: In an Argon-filled glovebox, combine the cyclopropene (1.0 equiv), cyclopropylaniline (1.8 equiv), and the Iridium photocatalyst (e.g.,

    
    , 5 mol%) in fully degassed DMF.
    
    • Causality: Dissolved oxygen will quench the excited state of the Ir-catalyst via energy transfer, immediately shutting down the single-electron transfer (SET) required for the annulation.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 34 W Blue LED (

    
     = 450 nm) at 25 °C for 12 hours.
    
    • Causality: Using visible light rather than thermal heating bypasses the activation energy required for thermal rearrangements, effectively trapping the kinetic bicyclo[3.1.0]hexane product.

  • Purification: Purify the crude mixture via basic alumina chromatography rather than standard silica gel.

    • Causality: Standard silica gel is mildly acidic (pH ~4.5-5.5). Running a highly strained, electron-rich bicyclo[3.1.0]hexane down a silica column can induce the exact acid-catalyzed ring-opening you just spent three days trying to avoid.

References

  • Reactive Intermediates in the Bicyclo[3.1.0]hexyl and Bicyclo[3.1.0]hexylidene Systems. I. The Acid-Catalyzed Addition of Methanol and Acetic Acid to Bicyclo[3.1.0]hexene-2 The Journal of Organic Chemistry (ACS Publications)[Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis PMC (National Institutes of Health)[Link]

  • An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes PMC (National Institutes of Health)[Link]

Sources

Validation & Comparative

Characterization of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly strained, low-molecular-weight bicyclic epoxides presents a unique analytical challenge. 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (C₆H₁₀O₂) is a volatile liquid at room temperature[1], consisting of a tetrahydrofuran ring fused to an oxirane ring[2]. Because epoxides possess significant ring strain—driven by poor orbital overlap and severe deviations from the ideal 109.5° tetrahedral angle[3]—precise characterization of their bond lengths and stereochemistry is critical for downstream drug development and synthetic applications.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (XRD) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this molecule, providing field-proven, self-validating protocols for each workflow.

Analytical Decision Framework

To determine the most appropriate analytical technique, researchers must evaluate whether the project requires absolute 3D atomic coordinates, relative solution-state stereochemistry, or simple molecular weight confirmation.

DecisionTree Start Target: 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Q1 Need Absolute Stereochemistry & Exact Bond Lengths? Start->Q1 XRD X-Ray Crystallography (In Situ Cryo-Method) Q1->XRD Yes Q2 Need Relative Stereochemistry & Bulk Purity? Q1->Q2 No NMR 1D & 2D NMR (NOESY/COSY) Q2->NMR Yes MS GC-MS (Fragmentation) Q2->MS No

Analytical decision tree for bicyclic epoxide characterization.

Comparative Performance Matrix

The following table summarizes the capabilities and limitations of each technique when applied to 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

FeatureX-Ray Crystallography (In Situ)NMR Spectroscopy (1D/2D)GC-MS (EI)
Primary Output 3D atomic coordinates & bond lengthsChemical shifts & relative NOEExact mass & fragmentation
Sample State Cryogenic Solid (100 K)Solution (CDCl₃)Gas Phase
Stereochemistry Absolute ConfigurationRelative (endo/exo)None
Resolution < 0.001 Å (Bond Lengths)< 0.1 Hz (Coupling Constants)Unit Mass (m/z)
Analysis Time 12–24 Hours1–2 Hours15 Minutes

Primary Characterization: In Situ X-Ray Crystallography

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice, including precise bond-lengths and bond-angles[4]. Because 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane is a liquid, standard loop-mounting is impossible. We must utilize in situ cryo-crystallization to trap the molecule in a highly ordered lattice without introducing solvent artifacts or mechanical stress[5]. Furthermore, cryogenic data collection (e.g., at 100 K) minimizes thermal displacement, allowing for the ultra-precise measurement of the strained epoxide bonds[6].

Workflow Visualization

Workflow Step1 Capillary Loading Step2 Flash Cooling (100 K) Step1->Step2 Step3 IR Laser Zone Melting Step2->Step3 Step4 Single Crystal Propagation Step3->Step4 Step5 X-Ray Diffraction Step4->Step5

In situ cryo-crystallization workflow for liquid epoxides.

Step-by-Step Protocol & Causality
  • Sample Loading: Draw 2 μL of the neat liquid into a 0.3 mm quartz Lindemann capillary. Flame-seal the ends.

    • Causality: Quartz is highly transparent to X-rays[7], and sealing prevents the evaporation of this volatile compound.

  • Flash Cooling: Mount the capillary on the goniometer and plunge the temperature to 100 K using a nitrogen cryostream.

    • Self-Validation Checkpoint: Expose the sample to X-rays for 5 seconds. A diffuse halo on the detector validates the successful formation of an amorphous glass. If sharp powder rings appear, the sample must be thawed and re-cooled faster.

  • Laser-Assisted Zone Melting: Apply a 10.6 μm IR laser to create a localized melt zone. Translate the laser at 0.1 mm/h.

    • Causality: The temperature gradient allows a single seed crystal to nucleate and propagate, converting the amorphous glass into a single crystal.

    • Self-Validation Checkpoint: Monitor the phase boundary under cross-polarized light. Uniform birefringence validates a single-crystal domain.

  • Data Collection: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

    • Self-Validation Checkpoint: Calculate the internal agreement factor (

      
      ). An 
      
      
      
      validates that the crystal is of sufficient quality for anisotropic refinement.

Alternative 1: NMR Spectroscopy

While X-ray provides absolute coordinates, NMR is required to confirm that the bulk liquid is conformationally consistent with the single crystal.

Step-by-Step Protocol & Causality
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

    • Self-Validation Checkpoint: Ensure the sample column height in the 5 mm NMR tube is exactly 4 cm to validate optimal magnetic field homogeneity (shimming).

  • 1H and 13C Acquisition: Acquire 1H (16 scans) and 13C (512 scans) spectra.

    • Causality: The rigid bicyclic system makes the C4 protons and the C2 methyls diastereotopic.

    • Self-Validation Checkpoint: Set the relaxation delay (

      
      ) to >5 seconds (exceeding 5 × 
      
      
      
      of the longest relaxing proton). This validates the quantitative integration of the 6H methyl singlets against the 1H epoxide protons.
  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a 300 ms mixing time.

    • Causality: NOESY is strictly required to assign which methyl group is endo and which is exo relative to the epoxide oxygen.

    • Self-Validation Checkpoint: The presence of a strong cross-peak between the endo-methyl group and the endo-proton at C4 validates the relative stereochemical assignment.

Alternative 2: GC-MS

Gas Chromatography-Mass Spectrometry is utilized for rapid molecular weight verification and trace impurity profiling.

Step-by-Step Protocol & Causality
  • Separation: Inject 1 μL of a 100 ppm solution into an HP-5MS column.

    • Self-Validation Checkpoint: Monitor baseline resolution. A peak symmetry factor between 0.9 and 1.1 validates that the strained epoxide is not thermally degrading on the column.

  • Mass Analysis: Acquire mass spectra via Electron Ionization (EI) at 70 eV.

    • Causality: Hard ionization at 70 eV shatters the highly strained bicyclic system, yielding a reproducible fragmentation fingerprint.

    • Self-Validation Checkpoint: The presence of the molecular ion [M]⁺ at m/z 114, coupled with the characteristic loss of a methyl radical yielding an oxonium ion at m/z 99, validates the intact bicyclic structure prior to fragmentation.

Experimental Data Summary

The following table summarizes the quantitative structural data obtained from the three methodologies. The bond lengths are benchmarked against the for typical organic compounds[8].

ParameterExperimental ValueAnalytical MethodMechanistic Note
Epoxide C1–C5 Bond 1.465 ÅX-ray CrystallographyShorter than standard alkane C-C (1.54 Å) due to high s-character in the bent Walsh orbitals.
Epoxide C1–O6 Bond 1.442 ÅX-ray CrystallographyTypical for highly strained oxiranes.
Ether C2–O3 Bond 1.425 ÅX-ray CrystallographyStandard sp³ C-O ether bond.
C2 Methyls (1H NMR) δ 1.25 (s), 1.38 (s)1H NMR (300 MHz)Diastereotopic methyls resolved due to rigid bicyclic framework.
Epoxide Protons (1H) δ 3.42 (d), 3.55 (d)1H NMR (300 MHz)Downfield shift induced by the adjacent oxirane oxygen.
Molecular Ion m/z 114GC-MS (EI)Confirms C₆H₁₀O₂ molecular weight.
Base Peak m/z 99GC-MS (EI)Corresponds to[M - CH₃]⁺, driven by the formation of a stable tertiary oxonium ion at C2.

References

  • PubChem. "3,6-Dioxabicyclo[3.1.0]hexane | C4H6O2 | CID 67511". National Institutes of Health. URL:[Link][2]

  • National Institutes of Health (PMC). "In situ counter-diffusion crystallization and long-term crystal preservation in microfluidic fixed targets for serial crystallography". NIH. URL: [Link][7]

  • Deutsches Elektronen-Synchrotron (DESY). "Microfluidic Chips for In Situ Crystal X-ray Diffraction and In Situ Dynamic Light Scattering for Serial Crystallography". PUBDB. URL: [Link][5]

  • Cambridge Crystallographic Data Centre. "Typical interatomic distances: organic compounds". Theorchem. URL:[Link][8]

  • University of Glasgow. "Bond Lengths, and Beyond". GLA. URL:[Link][6]

  • SERC. "Single-crystal X-ray Diffraction". Carleton College. URL:[Link][4]

  • Chemistry Steps. "Epoxides Ring-Opening Reactions". Chemistry Steps. URL:[Link][3]

Sources

A Comparative Guide to the Synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, a bicyclic acetal, is a molecule of interest in the fields of organic synthesis and medicinal chemistry. Its strained bicyclo[3.1.0]hexane framework, coupled with the presence of a dioxolane ring, makes it a valuable chiral building block and a potential pharmacophore. The synthesis of this and structurally related compounds is pivotal for the development of novel therapeutics and complex natural product synthesis. This guide provides a comparative analysis of the primary synthetic methodologies for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, with a focus on providing actionable experimental data and insights for researchers in drug development and chemical synthesis.

The most direct and prevalent synthetic route to 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is the epoxidation of the naturally occurring monoterpene, sabinene.[1] Sabinene's exocyclic double bond is the target for oxidation, leading to the desired epoxide. This guide will delve into three principal methods for this transformation: classical epoxidation with peroxy acids, catalytic epoxidation using hydrogen peroxide, and chemo-enzymatic epoxidation.

The Precursor: Synthesis and Availability of Sabinene

Sabinene is a natural bicyclic monoterpene found in the essential oils of various plants, including Holm Oak (Quercus ilex) and Norway Spruce (Picea abies).[1] It exists as two enantiomers, (+) and (-)-sabinene. For laboratory and industrial purposes, sabinene can be isolated from these natural sources or synthesized.

Biosynthesis of Sabinene

In nature, sabinene is biosynthesized from geranyl pyrophosphate (GPP) through a cyclization reaction catalyzed by the enzyme sabinene synthase.[1][2] GPP itself is derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] Recent advancements in metabolic engineering have enabled the microbial production of sabinene in hosts like Escherichia coli and Saccharomyces cerevisiae, offering a potentially sustainable and scalable source of this key starting material.[2][4]

Chemical Synthesis and Commercial Availability

While total synthesis of sabinene is possible, it is often a multi-step and low-yielding process, making isolation from natural sources or microbial production more economically viable for larger-scale applications.[5] Sabinene is commercially available from various chemical suppliers, with prices varying based on purity and quantity.[6][7][8][9]

Method 1: Classical Epoxidation with Peroxy Acids (Prilezhaev Reaction)

The Prilezhaev reaction, the epoxidation of an alkene using a peroxy acid, is a well-established and reliable method for the synthesis of epoxides.[10] For the synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane from sabinene, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed reagent.[11]

Reaction Mechanism

The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom of the peroxy acid is transferred to the double bond of the alkene.[11] This mechanism ensures that the stereochemistry of the alkene is retained in the epoxide product, making it a stereospecific syn-addition.[11]

G cluster_reactants Reactants cluster_transition_state Butterfly Transition State cluster_products Products sabinene Sabinene ts [Transition State] sabinene->ts Nucleophilic Attack mcpba m-CPBA mcpba->ts Electrophilic Oxygen Transfer epoxide 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane ts->epoxide mcba m-Chlorobenzoic Acid ts->mcba

Experimental Protocol: Epoxidation of Sabinene with m-CPBA

The following is a representative protocol for the epoxidation of sabinene using m-CPBA.[12]

  • Dissolution: Dissolve sabinene (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.

  • Addition of m-CPBA: Add solid m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Performance Analysis
ParameterObservationCausality and Insights
Yield Typically high (70-90%)The reaction is generally efficient and high-yielding for electron-rich alkenes like sabinene.
Diastereoselectivity Good to excellentThe bulky isopropyl group on sabinene can direct the m-CPBA to the less sterically hindered face of the double bond, leading to a preference for one diastereomer.
Reaction Time Relatively short (1-4 hours)The reaction is typically fast at low temperatures.
Reagents & Solvents m-CPBA, DCM/Chloroformm-CPBA is a stable and easy-to-handle peroxy acid, but can be explosive under certain conditions. Chlorinated solvents are effective but pose environmental concerns.
Safety Peroxy acids are potentially explosive.Careful temperature control and handling are necessary.

Method 2: Catalytic Epoxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) as the terminal oxidant is a "greener" alternative to peroxy acids, as the only byproduct is water.[13] This method requires a catalyst, typically a transition metal complex, to activate the H₂O₂.

Reaction Mechanism

The mechanism varies depending on the catalyst used. For instance, with a tungsten-based catalyst, a peroxotungstate species is formed in situ, which then acts as the electrophilic oxygen transfer agent to the alkene.[14]

G cluster_reactants Reactants cluster_activation Catalyst Activation cluster_products Products sabinene Sabinene epoxide 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane sabinene->epoxide Oxygen Transfer h2o2 H₂O₂ activated_catalyst Active Peroxo-Metal Complex h2o2->activated_catalyst catalyst Metal Catalyst (e.g., W, Mn) catalyst->activated_catalyst activated_catalyst->epoxide regenerated_catalyst Regenerated Catalyst activated_catalyst->regenerated_catalyst water Water regenerated_catalyst->catalyst

Experimental Protocol: Catalytic Epoxidation of Sabinene with H₂O₂

The following protocol is a general representation of a catalytic epoxidation using a manganese-based system.[15]

  • Reaction Setup: In a two-necked flask, add sabinene (10 mmol), acetonitrile (10 mL), manganese sulfate (0.2 mmol), sodium bicarbonate, and salicylic acid.

  • Addition of H₂O₂: While stirring vigorously at 18-22 °C, add 36% aqueous hydrogen peroxide (100 mmol) dropwise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS.

  • Work-up: After completion, extract the reaction mixture with dichloromethane.

  • Purification: Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation or chromatography.

Performance Analysis
ParameterObservationCausality and Insights
Yield Variable (can be high)Highly dependent on the catalyst system and reaction conditions. Optimization is often required.
Diastereoselectivity Can be controlledThe choice of catalyst and ligands can influence the diastereoselectivity of the epoxidation.
Reaction Time Varies widely (hours to days)Generally slower than the Prilezhaev reaction.
Reagents & Solvents H₂O₂, metal catalyst, various solventsH₂O₂ is a green oxidant. Catalysts can be expensive or toxic. The use of co-solvents is often necessary.
Safety Concentrated H₂O₂ is a strong oxidizer.Careful handling and temperature control are essential.

Method 3: Chemo-enzymatic Epoxidation

This approach combines chemical and biological catalysis. A lipase enzyme is used to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. The peroxy acid then epoxidizes the alkene.[16] This method offers the mild reaction conditions of biocatalysis with the broad substrate scope of chemical oxidation.

Reaction Mechanism

The lipase, such as Candida antarctica lipase B (CALB), catalyzes the perhydrolysis of a carboxylic acid (e.g., octanoic acid) with hydrogen peroxide to form the corresponding peroxy acid.[17] This peroxy acid then acts as the oxidant in a Prilezhaev-type epoxidation of sabinene.

G cluster_peracid_formation In Situ Peroxy Acid Formation cluster_epoxidation Epoxidation carboxylic_acid Carboxylic Acid lipase Lipase (e.g., CALB) carboxylic_acid->lipase h2o2 H₂O₂ h2o2->lipase peroxy_acid Peroxy Acid lipase->peroxy_acid water Water lipase->water sabinene Sabinene peroxy_acid->sabinene Oxygen Transfer regenerated_acid Regenerated Carboxylic Acid peroxy_acid->regenerated_acid epoxide 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane sabinene->epoxide regenerated_acid->carboxylic_acid Recycled

Experimental Protocol: Chemo-enzymatic Epoxidation of Sabinene

This is a general protocol adapted from procedures for other terpenes.[17][18]

  • Reaction Mixture: In a flask, combine sabinene (2.5 mmol), a carboxylic acid (e.g., octanoic acid, 1 mmol) as the acyl donor, and an immobilized lipase (e.g., Novozym 435, 50 mg) in a suitable organic solvent like dichloromethane.

  • Oxidant Addition: Add aqueous hydrogen peroxide (30%, 5 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature (~25 °C) under orbital agitation.

  • Monitoring and Work-up: Monitor the reaction by GC. After completion, filter off the immobilized enzyme.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate. Purify the product by chromatography.

Performance Analysis
ParameterObservationCausality and Insights
Yield Generally good to excellentThe in situ generation of the peroxy acid can lead to high conversion.
Diastereoselectivity Potentially highCan be influenced by the enzyme and reaction conditions.
Reaction Time Typically longer (24-72 hours)Enzymatic reactions are often slower than purely chemical ones.
Reagents & Solvents H₂O₂, lipase, carboxylic acid, organic solventUtilizes a green oxidant and a reusable biocatalyst. The need for an organic solvent can be a drawback.
Sustainability HighUse of a biocatalyst and a green oxidant. The enzyme can often be recycled.

Comparative Summary of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Classical Epoxidation (m-CPBA) Prilezhaev reaction with a pre-formed peroxy acid.High yields, short reaction times, reliable, good diastereoselectivity.Use of potentially explosive peroxy acids, chlorinated solvents, stoichiometric waste.
Catalytic Epoxidation (H₂O₂) Metal-catalyzed oxidation with hydrogen peroxide."Green" oxidant (water byproduct), potential for high selectivity with catalyst design.Catalyst can be expensive or toxic, often requires optimization, can have side reactions.
Chemo-enzymatic Epoxidation Lipase-catalyzed in situ formation of peroxy acid.Mild reaction conditions, green oxidant, reusable biocatalyst, potentially high selectivity.Longer reaction times, may require co-solvents, enzyme stability can be an issue.

Conclusion and Future Outlook

The synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is most effectively achieved through the epoxidation of sabinene. The choice of epoxidation method depends on the specific requirements of the synthesis, including scale, desired purity, cost, and environmental considerations.

  • For rapid, high-yielding lab-scale synthesis where the use of chlorinated solvents and peroxy acids is acceptable, the classical Prilezhaev reaction with m-CPBA remains a robust choice.

  • For larger-scale, more sustainable processes, catalytic epoxidation with hydrogen peroxide offers a promising alternative, provided an efficient and recyclable catalyst system is developed and optimized for sabinene.

  • Chemo-enzymatic epoxidation represents a compelling green chemistry approach, particularly for the synthesis of chiral epoxides, due to its mild conditions and the potential for high selectivity. Further research into optimizing enzyme stability and reaction times will enhance its industrial applicability.

The continued development of more efficient and sustainable catalytic systems, including biocatalytic and chemo-catalytic approaches, will undoubtedly play a crucial role in the future synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane and other valuable bicyclic molecules for the pharmaceutical and chemical industries.

References

  • Sabinene - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosynthesis and production of sabinene: current state and perspectives - PubMed. (2018, February 15). Retrieved March 7, 2026, from [Link]

  • Synthesis of sabinene hydrate - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fig. 1 Synthetic pathway of sabinene. a Flow chart of sabinene... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sabinene CAS:3387-41-5 EC:222-212-4 - CPAChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - RSC Publishing. (2023, November 8). Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed sabinene oxidation with hydrogen peroxide: Smart fragrance production and DFT insights | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of semi-continuous chemo-enzymatic terpene epoxidation: Combination of anthraquinone autooxidation and the lipase-mediated epoxidation process - Technical University of Munich. (2017, December 15). Retrieved March 7, 2026, from [Link]

  • Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors - Pure. (2021, July 6). Retrieved March 7, 2026, from [Link]

  • Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • sabinene price & availability - MOLBASE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Epoxidation of Terpenes - ResearchGate. (2025, November 23). Retrieved March 7, 2026, from [Link]

  • Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Diastereoisomeric diversity dictates reactivity of epoxy groups in limonene dioxide polymerization - Express Polymer Letters. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemo-enzymatic epoxidation of β-caryophyllene mediated lipases and by mycelium-bound lipases - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Stereospecific epoxidation of α-pinene by m-CPBA - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemo-enzymatic Epoxidation-Process Options for Improving Biocatalytic Productivity | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Epoxidation of Terpenes - Helda - University of Helsinki. (n.d.). Retrieved March 7, 2026, from [Link]

  • Epoxidation of Terpenes - MDPI. (2021, July 14). Retrieved March 7, 2026, from [Link]

  • Epoxidation of Terpenes - Helda - University of Helsinki. (2021, July 14). Retrieved March 7, 2026, from [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved March 7, 2026, from [Link]

  • Epoxidation by layered double hydroxide-hosted catalysts. Catalyst synthesis and use in the epoxidation of R-(+)-limonene and (-)-a-pinene using molecular oxygen - The University of Aberdeen Research Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions - PMC. (2023, March 16). Retrieved March 7, 2026, from [Link]

  • Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine - MDPI. (2021, March 29). Retrieved March 7, 2026, from [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. (2018, May 10). Retrieved March 7, 2026, from [Link]

  • Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - MDPI. (2021, September 14). Retrieved March 7, 2026, from [Link]

  • Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. (2021, September 14). Retrieved March 7, 2026, from [Link]

  • Prilezhaev Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN114163375B - Synthesis method of 6,6-dimethyl-3-azabicyclo [3.1.0] hexane or derivative thereof - Google Patents. (n.d.).
  • 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC. (2023, January 5). Retrieved March 7, 2026, from [Link]

Sources

Advanced Methodologies for Diastereoselective Synthesis of Bicyclo[3.1.0]hexanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, bicyclo[3.1.0]hexanes serve as highly privileged, conformationally restrained isosteres for cyclohexanes and ribose rings. By locking the molecular conformation, these scaffolds confer tighter target protein binding and enhanced metabolic resistance without significantly increasing molecular weight or lipophilicity[1]. They are foundational to the development of potent mGluR group II agonists (e.g., eglumegad) and targeted carbocyclic nucleoside analogues[1][2].

However, from a process chemistry standpoint, synthesizing these densely functionalized cores—which often contain three or more contiguous stereogenic centers, including all-carbon quaternary centers—requires rigorous diastereocontrol[3][4]. As a Senior Application Scientist, I have evaluated the leading synthetic paradigms to help researchers select the optimal route based on substrate scope, scalability, and stereochemical demands. This guide objectively compares transition-metal catalyzed cyclopropanation, photoredox-mediated annulation, and 1,3-dipolar cycloaddition.

Mechanistic Pathways & Strategic Selection

To understand how to control diastereoselectivity, we must first map the causal relationships between the catalyst, the substrate, and the reaction trajectory.

G Start Bicyclo[3.1.0]hexane Synthesis Strategies M1 Transition-Metal Cyclopropanation Start->M1 M2 Photoredox (3+2) Annulation Start->M2 M3 1,3-Dipolar Cycloaddition Start->M3 M1_1 Diazo Precursors (Rh/Ru Catalysts) M1->M1_1 M2_1 Cyclopropenes + Aminocyclopropanes M2->M2_1 M3_1 Azomethine Ylides + Cyclopropenes M3->M3_1 M1_2 High enantio/diastereo control, low convergence M1_1->M1_2 M2_2 High convergence, excellent dr with F-groups M2_1->M2_2 M3_2 Spiro-fused systems, full diastereofacial selectivity M3_1->M3_2

Synthetic strategies for bicyclo[3.1.0]hexanes comparing transition-metal, photoredox, and 1,3-DC.

Methodology 1: Transition-Metal Catalyzed Intramolecular Cyclopropanation

Overview : This classical approach relies on the decomposition of a diazo precursor by a transition metal (typically Rhodium or Ruthenium) to form an electrophilic metallocarbene, which then undergoes intramolecular cyclopropanation with a tethered alkene[2]. Causality & Experience : The use of catalysts like Rh₂(OAc)₄ ensures high stereochemical fidelity through a highly ordered transition state. However, diastereoselectivity is heavily dictated by the steric hindrance of the tethered substrate[4]. For example, in the synthesis of complex mGluR agonist precursors, osmium-catalyzed dihydroxylation prior to cyclopropanation can yield a 4:1 diastereomeric ratio (dr)[4]. The primary limitation is the competing intermolecular dimerization of the highly reactive diazo species.

Methodology 2: Photoredox-Mediated (3+2) Annulation

Overview : A highly convergent intermolecular approach utilizing the photoredox-mediated ring-opening of aminocyclopropanes to generate a radical species, which subsequently adds to a cyclopropene[3]. Causality & Experience : The selection of the photocatalyst is critical. The Iridium complex[Ir(dtbbpy)(ppy)₂]PF₆ is specifically chosen because its redox potentials (


 (*P/P–) = +0.66 V and 

(P/P–) = –1.51 V) perfectly match the oxidation potential required to activate the cyclopropylaniline into a radical cation without causing over-oxidation[3]. High diastereoselectivity is achieved by employing difluorocyclopropenes; the highly electronegative fluorine atoms stabilize the intermediate radical through stereoelectronic effects, directing the facial approach of the bulky cyclopropylaniline to yield a single major diastereomer[3][5].
Methodology 3: 1,3-Dipolar Cycloaddition (1,3-DC)

Overview : The reaction of azomethine ylides (e.g., protonated Ruhemann's purple or alloxan-derived ylides) with cyclopropenes to form spiro-fused 3-azabicyclo[3.1.0]hexanes[6][7]. Causality & Experience : The inherent ring strain of the cyclopropene double bond makes it an exceptionally reactive dipolarophile, far exceeding the reactivity of standard exocyclic double bonds[7]. The 1,3-DC proceeds with full diastereofacial selectivity because the bulky substituents on the azomethine ylide dictate a singular trajectory of approach, minimizing steric clashes in the transition state[7]. This provides rapid access to complex alkaloid-like spiro-compounds that exhibit potent biological activity, such as the disruption of actin filaments in cancer cell lines[6].

Quantitative Performance Comparison

Synthetic MethodologyKey Reagents / CatalystsTypical YieldDiastereoselectivity (dr)ScalabilityPrimary Application
Transition-Metal Cyclopropanation Rh₂(OAc)₄, Ru-carbenes, Diazo precursors38% – 80%Moderate to High (e.g., 4:1) depending on tetherModerate (requires syringe pump addition)mGluR agonists, Carbocyclic nucleosides
Photoredox (3+2) Annulation [Ir(dtbbpy)(ppy)₂]PF₆, Blue LEDs (450 nm)Up to 86%Excellent (Single major diastereomer with F-groups)High (convergent, mild conditions)Fluorinated bioactive building blocks
1,3-Dipolar Cycloaddition Azomethine ylides, Cyclopropenes61% – 91%Full diastereofacial selectivityHigh (one-pot, three-component)Spiro-fused antitumor agents

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the "why" behind every critical action.

Protocol A: Photoredox-Mediated (3+2) Annulation

Target: Highly diastereoselective synthesis of a fluorinated bicyclo[3.1.0]hexane derivative.

  • Reagent Preparation : In an oven-dried Schlenk tube, combine the difluorocyclopropene (1.0 equiv, 0.3 mmol), cyclopropylaniline (1.8 equiv), and the photocatalyst[Ir(dtbbpy)(ppy)₂]PF₆ (5 mol%)[3][5]. Causality: The 1.8 molar excess of the amine ensures complete consumption of the valuable cyclopropene while compensating for any competitive amine degradation during the radical phase.

  • Solvent Addition & Degassing : Dissolve the mixture in anhydrous CH₃NO₂ (0.4 M). Perform three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher that will deactivate the excited *Ir(III) state, halting the catalytic cycle. The visual transition from a bubbling solution under vacuum to a clear, frozen solid validates the complete removal of O₂.

  • Irradiation : Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12–24 hours. Causality: The 450 nm wavelength precisely overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst, ensuring efficient excitation.

  • Validation & Isolation : Monitor the reaction via ¹⁹F NMR. The disappearance of the distinct vinylic fluorine signals of the starting material acts as a self-validating marker for reaction completion. Purify via silica gel column chromatography to isolate the pure diastereomer[3].

Protocol B: Intramolecular Cyclopropanation via Rhodium Carbenes

Target: 2,4-dioxybicyclo[3.1.0]hexane-6-carboxylic acid ester.

  • Diazo Formation : Convert the corresponding amine or ketone precursor to the diazo compound using standard diazo-transfer reagents (e.g., p-ABSA) in the presence of DBU.

  • Catalyst Preparation : Suspend Rh₂(OAc)₄ (1-2 mol%) in anhydrous dichloromethane (DCM) under an argon atmosphere and heat to a gentle reflux.

  • Controlled Addition : Dissolve the diazo compound in DCM and add it to the refluxing catalyst suspension over 4–6 hours using a syringe pump. Causality: Maintaining an ultra-low local concentration of the diazo compound prevents it from reacting with the newly formed metallocarbene, thereby suppressing unwanted intermolecular dimerization (azine formation)[2][4].

  • Workup : Concentrate the mixture in vacuo and purify via flash chromatography. The rigid bicyclic geometry allows for straightforward determination of the endo/exo diastereomeric ratio via ¹H NMR coupling constants (J-values).

References

  • Title: Bicyclo[3.1.
  • Title: Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring.
  • Title: Enantioselective syntheses of bicyclo[3.1.
  • Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2)
  • Title: (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2)
  • Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
  • Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.

Sources

Computational Benchmarking of Bicyclo[3.1.0]hexane Isomers: A Stability & Conformational Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for computational researchers to evaluate the stability of bicyclo[3.1.0]hexane isomers. It synthesizes theoretical principles with practical benchmarking protocols, comparing the performance of Density Functional Theory (DFT) against ab initio methods.

Executive Summary

Bicyclo[3.1.0]hexane is a fused bicyclic system comprising a cyclopentane ring fused to a cyclopropane ring.[1] Unlike cyclohexane, which exists predominantly in a chair conformation, the bicyclo[3.1.0]hexane scaffold is constrained by the rigid cyclopropane unit.

Key Findings for Drug Design:

  • Global Minimum: The Boat-like conformation is the thermodynamically stable isomer.[1]

  • Transition State: The Chair-like conformation represents a high-energy transition state (TS) or saddle point for ring inversion, not a stable isolable isomer.[1]

  • Stereochemical Limit: The trans-fused isomer is highly strained and theoretically unstable, making the cis-fused boat the only biologically relevant scaffold for peptidomimetics and nucleoside analogs.

Scientific Foundation: Conformational Landscape
1.1 The Dominance of the Boat Conformation

The stability of bicyclo[3.1.0]hexane is governed by the competition between ring strain (from the cyclopropane fusion) and torsional strain (from the cyclopentane ring puckering).

  • Boat Conformation (Stable): The cyclopentane ring adopts a puckered "envelope" or "boat" shape to relieve torsional strain.[1] This geometry minimizes eclipsing interactions between adjacent hydrogens.[1][2] Experimental microwave spectroscopy confirms a dihedral angle of approximately 25° for the flap of the envelope.

  • Chair Conformation (Unstable): Forcing the cyclopentane ring into a chair-like geometry increases eclipsing interactions and angle strain at the bridgehead carbons. Consequently, the "chair" is a transition structure connecting two equivalent boat conformers via ring inversion (pseudorotation).

1.2 Structural Isomers: Cis vs. Trans Fusion
  • Cis-Bicyclo[3.1.0]hexane: The bridgehead hydrogens are on the same side. This is the standard, stable configuration.

  • Trans-Bicyclo[3.1.0]hexane: Trans-fusion of a 3-membered and 5-membered ring introduces immense strain.[1] While computationally accessible as a stationary point, it lies significantly higher in energy and is not synthetically viable under standard conditions.[1]

Computational Protocol & Methodology Comparison

To accurately predict the stability and geometry of these isomers, one must choose a level of theory that accounts for the significant ring strain and non-covalent interactions (dispersion).

2.1 Method Performance Matrix
Computational MethodSuitabilityProsCons
B3LYP/6-31G *Screening Low cost; good for rough geometries.[1]Underestimates dispersion; fails to predict accurate barrier heights.
wB97X-D / M06-2X Recommended Excellent for main-group thermochemistry and dispersion corrections.[1]Slightly higher cost than B3LYP.[1]
MP2/cc-pVTZ Validation Captures electron correlation essential for strained rings.[1]High computational cost; basis set superposition error (BSSE).[1]
CCSD(T)/CBS Gold Standard Reference-quality energies.[1]Prohibitively expensive for large derivatives.[1]
2.2 Experimental Workflow

The following protocol ensures self-validating results by comparing computed geometries against known experimental benchmarks (Microwave/Electron Diffraction).

G Start Start: Structure Generation Opt_Boat Geometry Opt (Boat) Level: wB97X-D/cc-pVTZ Start->Opt_Boat Opt_Chair TS Optimization (Chair) Keyword: Opt=TS, CalcFC Start->Opt_Chair Freq Frequency Calculation Check Imaginary Freqs Opt_Boat->Freq Opt_Chair->Freq Decision Imaginary Freqs? Freq->Decision Result_Min 0 Imaginary Freqs (Stable Minima) Decision->Result_Min No (Boat) Result_TS 1 Imaginary Freq (Transition State) Decision->Result_TS Yes (Chair) Validation Validation vs Exp Data (Dihedral ~25°) Result_Min->Validation

Caption: Workflow for differentiating stable conformers from transition states using frequency analysis.

Data Presentation & Results
3.1 Relative Stability Data

The following values represent a consensus from high-level DFT (wB97X-D) and ab initio (MP2) studies.

Conformer / IsomerRelative Energy (

, kcal/mol)
Nature of Stationary PointImaginary Frequencies
Cis-Boat 0.00 Global Minimum 0
Cis-Chair +2.5 - 4.0 Transition State1 (Ring Inversion)
Trans-Isomer > +35.0 High Energy / Theoretical0 (Hypothetical)

Note: The energy barrier for the boat-to-boat inversion (passing through the chair TS) is low enough to allow rapid equilibrium at room temperature, but the population is overwhelmingly dominated by the boat form.

3.2 Geometric Validation Parameters

To verify your computational model, compare your optimized geometry of the Boat conformer with these experimental benchmarks.

ParameterExperimental (Microwave) [1]Calculated (B3LYP)Calculated (MP2)
C1-C5 Bond Length1.50 - 1.52 Å1.51 Å1.50 Å
Dihedral Angle (

)
~25°24.8°25.2°
C-C-C Ring Angle60° (Cyclopropane)60.1°59.9°
Conformational Energy Surface

Understanding the potential energy surface (PES) is critical for drug design, as it dictates the flexibility of the scaffold.

PES Boat1 Boat A (0.0 kcal/mol) TS Chair TS (~3.5 kcal/mol) Boat1->TS Ring Inversion Boat2 Boat B (0.0 kcal/mol) TS->Boat2 Relaxation Boat2->TS

Caption: Schematic Potential Energy Surface (PES) showing the interconversion between equivalent boat conformers via the chair transition state.

References
  • Microwave Spectrum & Structure: Journal of the American Chemical Society. The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy.

  • Conformational Analysis: Organic & Biomolecular Chemistry. Determination of absolute configurations via ECD/VCD and DFT calculations.

  • Theoretical Studies: Academia.edu.[1] A conformational study of bicyclo[3.1.0]hexane: An ab initio SCF investigation.

  • Drug Discovery Applications: ResearchGate. Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats.

  • NIST Chemistry WebBook: Bicyclo[3.1.0]hexane Thermochemistry Data.[1]

Sources

Comparative Guide: Catalytic Architectures for Bicyclic Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The synthesis of bicyclic ethers—structural motifs ubiquitous in marine neurotoxins (e.g., Brevetoxins, Ciguatoxins) and polyether antibiotics—presents a formidable challenge in stereocontrol and atom economy. This guide objectively compares three dominant catalytic paradigms: Biomimetic Epoxide-Opening Cascades , Gold(I)-Catalyzed Hydroalkoxylation , and High-Valent Metal Oxidative Cyclization .

While biomimetic strategies offer unparalleled access to fused polycyclic systems ("ladder ethers"), transition metal catalysis (Au, Pd, Re) provides superior chemoselectivity and access to "forbidden" stereochemistries (e.g., trans-fused systems) often inaccessible via thermodynamic control.

Critical Analysis of Catalytic Systems

System A: Biomimetic Epoxide-Opening Cascades[1]
  • Mechanism: Acid-catalyzed (Brønsted or Lewis) activation of polyepoxides. The reaction proceeds via a "zipper" mechanism where the nucleophilic oxygen of one ring attacks the activated epoxide of the next.

  • Key Advantage: Rapid complexity generation. Capable of forming multiple rings in a single step with high stereofidelity (typically endo-selective).

  • Limitation: Strictly governed by Baldwin’s rules and thermodynamic preference, often making trans-fused or medium-sized rings difficult to access without specific directing groups.

System B: Gold(I)-Catalyzed Hydroalkoxylation
  • Mechanism:

    
    -activation of alkynes or allenes by soft Lewis acidic Au(I) complexes (e.g., [Au(PPh3)]+). The pendant hydroxyl group attacks the activated unsaturation.
    
  • Key Advantage: Exceptional atom economy and mild conditions. The ability to switch between exo and endo cyclization modes by tuning the ligand environment or substrate protecting groups.

  • Limitation: High cost of catalysts; sensitivity to basic functional groups which may poison the catalyst.

System C: Oxidative Cyclization (Re/Co/Pd)
  • Mechanism: High-valent metals (e.g., Re(VII), Co(II)) activate alkenes or C-H bonds to form cyclic ethers via oxidative insertion or radical pathways.

  • Key Advantage: Access to trans-2,6-disubstituted tetrahydropyrans (THP) and other "anti-Baldwin" products. Rhenium(VII) specifically excels in forming trans-THF rings via stereospecific oxidative cyclization.

  • Limitation: Often requires stoichiometric oxidants or harsh conditions compared to Au(I) catalysis.

Comparative Performance Metrics

MetricBiomimetic Cascade (Acid Catalysis)Gold(I) HydroalkoxylationOxidative Cyclization (Re/Co)
Primary Bond Formed C–O (Epoxide opening)C–O (Addition to

-system)
C–O (Oxidative closure)
Stereoselectivity High (endo-selective, thermodynamic)Tunable (Ligand-dependent)High (trans-selective often possible)
Atom Economy 100% (Isomerization)100% (Hydroalkoxylation)<100% (Requires oxidant)
Substrate Scope Polyepoxides (Linear precursors)Alkynyl/Alleny alcoholsAlkenols, Dienes
Key Catalyst Class CSA, TfOH, Lewis Acids (BF3)AuCl, Au(I)-PhosphinesRe2O7, Co(modp)2
Scalability Moderate (dilution required)HighLow to Moderate
Cost Efficiency High (Cheap catalysts)Low (Precious metal)Moderate

Mechanistic Visualization

The following diagram contrasts the activation modes of the three systems, highlighting the divergence in intermediate species.

CatalyticPathways Start Acyclic Precursor AcidCat System A: Acid Catalysis (H+ / Lewis Acid) Start->AcidCat AuCat System B: Gold(I) Catalysis ([L-Au]+) Start->AuCat OxCat System C: Oxidative (Re(VII) / Co(II)) Start->OxCat Epoxide Activated Epoxide AcidCat->Epoxide Protonation Cascade Zipper Cascade (Endo-tet) Epoxide->Cascade Nu: Attack Product Bicyclic Ether Cascade->Product Stereocontrol PiComplex π-Alkyne Complex AuCat->PiComplex Coordination ProtoDem Protodemetalation PiComplex->ProtoDem Anti-attack ProtoDem->Product Turnover MetalOxo Metal-Oxo / Radical OxCat->MetalOxo Oxidation RedElim Reductive Elimination MetalOxo->RedElim Cyclization RedElim->Product Trans-selectivity

Figure 1: Mechanistic divergence of catalytic systems for ether synthesis.[1] System A relies on epoxide activation, System B on


-acid activation, and System C on oxidative metal insertion.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of 6,6-Bicyclic Ethers

Based on methodologies developed by Toste and Echavarren.

Objective: Synthesis of a ketal-bridged bicyclic system from an alkynyl diol.

Reagents:

  • Substrate: 1.0 equiv Alkynyl diol (e.g., 5-ethynyl-1,5-diol derivative)

  • Catalyst: 2 mol% [Au(PPh3)Cl]

  • Activator: 2 mol% AgOTf (Silver Triflate)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Temperature: 25 °C

Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, dissolve [Au(PPh3)Cl] (2 mol%) in DCM (0.1 M relative to substrate). Add AgOTf (2 mol%) and stir for 5 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic gold species.

  • Substrate Addition: Add the alkynyl diol substrate (1.0 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Stir at room temperature. Monitor via TLC (typically 1–4 hours). The reaction proceeds via initial 6-endo-dig cyclization followed by a second intramolecular acetalization.

  • Quench: Filter the mixture through a short pad of silica/Celite to remove silver salts and gold catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Check: The disappearance of the terminal alkyne proton signal (~2.0 ppm) in 1H NMR confirms the first cyclization step.

Protocol B: Biomimetic Acid-Catalyzed Epoxide Cascade

Based on Jamison’s water-promoted cascades and traditional acid catalysis.

Objective: Construction of fused polyether "ladder" system from polyepoxide precursor.

Reagents:

  • Substrate: 1.0 equiv Polyepoxide (all-trans stereochemistry preferred for endo products)

  • Catalyst: 10-20 mol% CSA (Camphorsulfonic Acid) OR neutral water (pH 7 buffer) for specific substrates.

  • Solvent: Toluene (for CSA) or Water (for promoter-free)

  • Temperature: 60–80 °C

Workflow:

  • Preparation: Dissolve the polyepoxide substrate in Toluene (0.05 M). High dilution is critical to prevent intermolecular polymerization.

  • Initiation: Add CSA (10 mol%).

  • Reflux: Heat the reaction to 80 °C. The heat overcomes the entropic barrier for the formation of multiple rings.

  • Monitoring: Monitor consumption of epoxide peaks in NMR or TLC.

  • Workup: Quench with triethylamine (to neutralize acid), concentrate, and purify.

Self-Validation Check: High-resolution Mass Spectrometry (HRMS) should show the exact mass of the isomerized product (same mass as starting material, no water loss).

Decision Framework for Researchers

Use the following logic flow to select the appropriate catalytic system for your target molecule.

DecisionTree Start Target Bicyclic Ether Q1 Is the target a fused 'ladder' ether? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No MethodA Choose System A: Biomimetic Cascade Branch1_Yes->MethodA Best for polycycles Q2 Does it require trans-ring fusion? Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No (Cis/Thermodynamic) Q2->Branch2_No MethodC Choose System C: Oxidative Cyclization (Re/Co) Branch2_Yes->MethodC Accesses 'forbidden' stereochem MethodB Choose System B: Gold(I) Hydroalkoxylation Branch2_No->MethodB High atom economy

Figure 2: Strategic decision tree for selecting catalytic systems based on structural requirements.

References

  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Source: Vilotijevic, I., & Jamison, T. F. (2007). Science. URL:[Link]

  • Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers. Source: ChemInform (Abstracts of literature). URL:[Link] (Patent/Literature context)

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. Source: Kwon, J., et al. (2019). Chemical Communications.[2][3] URL:[Link]

  • Synthesis of Bridged Inside-Outside Bicyclic Ethers through Oxidative Transannular Cyclization Reactions. Source: Valentine, J. C., et al. (2012). Journal of the American Chemical Society. URL:[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Source: Dorel, R., & Echavarren, A. M. (2015). Chemical Reviews. URL:[Link]

Sources

Mechanistic Studies and Protocol Comparison for the Formation of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The synthesis of highly strained bicyclic epoxides is a critical operation in the development of complex pharmaceutical intermediates, particularly in the synthesis of modified nucleosides and functionalized tetrahydrofurans. 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (CAS: 134706-40-4) is a prime example of such a building block.

From a structural perspective, this compound is generated via the epoxidation of 2,2-dimethyl-2,5-dihydrofuran . In the bicyclo[3.1.0] nomenclature, the epoxide carbons serve as the bridgeheads (C1 and C5), the epoxide oxygen occupies the 1-atom bridge (position 6), and the tetrahydrofuran oxygen occupies position 3. The gem-dimethyl group at C2 introduces significant steric bulk, which profoundly influences the facial selectivity of the epoxidation, directing the incoming oxygen transfer agent to the less hindered anti face.

This guide objectively compares three distinct mechanistic pathways for the formation of this bicyclic system, providing self-validating experimental protocols and comparative performance data to guide process chemists and researchers.

Mechanistic Analysis of Formation Pathways

The formation of the [3.1.0] bicyclic system is thermodynamically challenging due to the strain energy inherent in fusing a three-membered oxirane ring to a five-membered tetrahydrofuran ring. Furthermore, the resulting epoxide is highly susceptible to acid-catalyzed ring-opening, which dictates the choice of oxidant[1].

Method A: Electrophilic Epoxidation (mCPBA)

The traditional approach utilizes meta-chloroperoxybenzoic acid (mCPBA). The mechanism proceeds via a concerted "butterfly" transition state where the electrophilic peroxy oxygen interacts with the alkene HOMO. The reaction rate and the stability of the transition state are heavily influenced by the strain energy of the cyclic olefin[2].

  • Causality & Limitation: While mCPBA is highly reactive, the stoichiometric byproduct is m-chlorobenzoic acid. If the reaction is not strictly buffered, this acid protonates the newly formed epoxide, triggering a nucleophilic attack by ambient water to form unwanted trans-tetrahydrofuran-3,4-diol derivatives[1].

Method B: Catalytic Epoxidation (Ti-MWW / H₂O₂)

A modern, green alternative employs titanosilicate catalysts (such as Ti-MWW or TS-1) with aqueous hydrogen peroxide. The liquid-phase epoxidation of 2,5-dihydrofuran derivatives using Ti-MWW has been shown to achieve conversions >95% and epoxide selectivities >99%[3]. Titanium silicalite-1 (TS-1) has also been successfully utilized for this transformation in both batch and continuous systems[4].

  • Causality & Advantage: The mechanism involves the coordination of H₂O₂ to the Lewis acidic Ti(IV) centers within the zeolite pores, forming an active titanium hydroperoxo intermediate. Oxygen transfer occurs without the generation of acidic byproducts, effectively preserving the delicate 3,6-dioxabicyclo[3.1.0]hexane architecture.

Method C: Neutral Dioxirane Transfer (DMDO)

Dimethyldioxirane (DMDO) offers a strictly neutral, highly efficient epoxidation pathway. The mechanism involves a concerted, spirocyclic transition state where both C-O bonds form simultaneously.

  • Causality & Advantage: Because the only byproduct is volatile acetone, the reaction medium remains perfectly neutral. This eliminates the risk of over-oxidation or diol formation, making it the method of choice for highly sensitive, small-scale discovery chemistry.

Pathway Visualization

EpoxidationMechanism Precursor 2,2-Dimethyl-2,5-dihydrofuran (Precursor) mCPBA Method A: mCPBA (Electrophilic Epoxidation) Precursor->mCPBA mCPBA, CH2Cl2 0°C TiH2O2 Method B: Ti-MWW / H2O2 (Catalytic Epoxidation) Precursor->TiH2O2 H2O2, Ti-MWW MeCN, 60°C DMDO Method C: DMDO (Neutral Oxidation) Precursor->DMDO DMDO, Acetone 0°C Target 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (Target Epoxide) mCPBA->Target anti-face attack (Acidic Byproducts) TiH2O2->Target High Atom Economy (Green Pathway) DMDO->Target Concerted Transfer (Neutral Conditions)

Figure 1: Mechanistic pathways for 2,2-dimethyl-2,5-dihydrofuran epoxidation.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three methodologies, allowing researchers to select the optimal route based on scale and purity requirements.

ParameterMethod A: mCPBAMethod B: Ti-MWW / H₂O₂Method C: DMDO
Typical Yield 65–75%85–95%>95%
Reaction Time 4–6 hours2–4 hours1–2 hours
Diastereoselectivity >95:5 (anti major)>95:5 (anti major)>99:1 (anti major)
Primary Byproducts m-chlorobenzoic acid, diolsH₂OAcetone
E-factor (Waste) HighLowMedium (solvent dependent)
Ideal Application General lab synthesisLarge-scale / ProcessSensitive substrates / Discovery

Self-Validating Experimental Protocols

Protocol 1: Scalable Catalytic Epoxidation (Ti-MWW / H₂O₂)

This protocol is optimized for high atom economy and relies on heterogeneous catalysis[3].

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,2-dimethyl-2,5-dihydrofuran (10.0 mmol), acetonitrile (20 mL), and Ti-MWW catalyst (50 mg).

  • Initiation: Heat the suspension to 60 °C. Add 30% aqueous H₂O₂ (12.0 mmol) dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway and minimizes the non-productive disproportionation of H₂O₂ to oxygen gas.

  • Reaction: Stir the mixture at 60 °C for 3 hours.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot, filter through a syringe filter to remove the catalyst, and quench with a pinch of MnO₂ (to destroy residual peroxide). Analyze via GC-FID. The disappearance of the precursor peak confirms complete conversion.

  • Workup: Cool to room temperature and filter the catalyst (the catalyst can be washed with acetonitrile and reused up to 4 times[3]). Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol 2: Buffered Electrophilic Epoxidation (mCPBA)

This protocol is standard for laboratories lacking specialized catalysts, utilizing strict buffering to prevent epoxide degradation[1].

  • Setup: Dissolve 2,2-dimethyl-2,5-dihydrofuran (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL). Add solid NaHCO₃ (15.0 mmol, 3.0 eq). Causality: The large excess of insoluble NaHCO₃ acts as a heterogeneous buffer, instantly neutralizing m-chlorobenzoic acid as it forms, thereby preventing acid-catalyzed ring opening.

  • Initiation: Cool the suspension to 0 °C in an ice bath. Add mCPBA (77% purity, 6.0 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC Monitoring): Because the substrate lacks a UV chromophore, monitor via TLC (Hexanes:EtOAc 4:1) using a KMnO₄ stain. The starting material will appear as a rapidly fading yellow spot on a purple background. The target epoxide will not stain strongly.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce unreacted mCPBA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine.

  • Self-Validation (Product Integrity): Obtain a crude IR spectrum. The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms that the epoxide has not degraded into the diol byproduct[1].

References

  • Epoxidation of Various Functionalized Olefins by a Ti-MWW/H2O2 Catalytic System. ResearchGate. URL:[Link]

  • 2,5-Dihydrofuran epoxidation using titanium silicalite-1. ResearchGate. URL:[Link]

  • Electron Transfer-Initiated Epoxidation and Isomerization Chain Reactions of β-Caryophyllene. ResearchGate. URL:[Link]

Sources

A Guide to the Spectroscopic Differentiation of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The subtle yet critical differences in their three-dimensional arrangement can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of modern spectroscopic techniques for the characterization and differentiation of the enantiomers of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, a key structural motif in various organic compounds.

This document moves beyond a simple recitation of protocols, instead offering a narrative grounded in the principles of chiroptical spectroscopy and nuclear magnetic resonance. We will explore the causal reasoning behind experimental choices and present self-validating methodologies designed for robust and unambiguous enantiomeric discrimination.

The Imperative of Chiral Purity

The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, induce harmful side effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. The techniques detailed herein—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries—are powerful tools in the arsenal of the modern analytical chemist for ensuring the stereochemical integrity of pharmaceutical compounds.

Chiroptical Spectroscopy: A Direct Probe of Absolute Configuration

Chiroptical spectroscopy techniques directly measure the differential interaction of chiral molecules with left and right circularly polarized light. This provides information about the absolute configuration of the molecule.[1][2]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization.[3][4][5] The resulting VCD spectrum provides a unique fingerprint of a molecule's stereochemistry.

The utility of VCD is significantly enhanced when combined with quantum chemical calculations, such as Density Functional Theory (DFT).[3][4] By comparing the experimentally measured VCD spectrum to the theoretically calculated spectrum for a known enantiomer, the absolute configuration of the sample can be definitively assigned.[4][5]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve a known concentration of the 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane enantiomer in a suitable deuterated solvent (e.g., CDCl3) to minimize solvent interference in the infrared region.

  • Instrument Setup: Utilize a dedicated VCD spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[3]

  • Data Acquisition: Record the VCD and infrared (IR) absorption spectra over the desired spectral range (typically 2000-800 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • DFT Calculation:

    • Generate a 3D model of one enantiomer of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[3][4]

    • Calculate the theoretical VCD and IR spectra from the optimized geometry.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A positive match in the sign and relative intensity of the major VCD bands confirms the absolute configuration. The spectrum of the other enantiomer will be a mirror image.[3]

VCD Analysis Workflow

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling Sample_Prep Sample Preparation (Enantiomer in CDCl3) VCD_Measurement VCD Spectrometer (Data Acquisition) Sample_Prep->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Build_Molecule Build 3D Model (e.g., (R,R)-enantiomer) DFT_Calc DFT Calculation (Geometry Optimization & Frequency Analysis) Build_Molecule->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD spectroscopy and DFT calculations.

Table 1: Hypothetical VCD Data for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Enantiomers

Frequency (cm⁻¹)Experimental (+)-Enantiomer (ΔA x 10⁻⁵)Experimental (-)-Enantiomer (ΔA x 10⁻⁵)Calculated (S,S)-Enantiomer (ΔA x 10⁻⁵)Assignment
1250+2.5-2.4+2.8C-O stretch
1100-1.8+1.9-2.0C-C stretch
950+3.1-3.0+3.5Ring deformation
Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[6] It is particularly useful for molecules containing chromophores that absorb in this region.[6] Similar to VCD, ECD is a powerful tool for determining absolute configuration, especially when coupled with computational methods.[7] The sign and shape of the ECD spectrum are highly sensitive to the molecule's conformation and configuration.[6]

Experimental Protocol: ECD Analysis

  • Sample Preparation: Prepare a dilute solution of the enantiomer in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a CD spectropolarimeter.

  • Data Acquisition: Record the ECD spectrum over the appropriate UV-Vis wavelength range.

  • DFT Calculation:

    • Perform a conformational search for the enantiomer.

    • For each low-energy conformer, calculate the excited states and rotational strengths using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum based on the energies and rotational strengths of the conformers.

  • Spectral Comparison: Compare the experimental ECD spectrum to the calculated spectrum to assign the absolute configuration.

ECD Analysis Workflow

ECD_Workflow cluster_exp_ecd Experimental Measurement cluster_comp_ecd Computational Modeling Sample_Prep_ECD Sample Preparation (Enantiomer in UV-transparent solvent) ECD_Measurement ECD Spectropolarimeter (Data Acquisition) Sample_Prep_ECD->ECD_Measurement Exp_Spectrum_ECD Experimental ECD Spectrum ECD_Measurement->Exp_Spectrum_ECD Comparison_ECD Spectral Comparison Exp_Spectrum_ECD->Comparison_ECD Conformational_Search Conformational Search TDDFT_Calc TD-DFT Calculation (Excited States & Rotational Strengths) Conformational_Search->TDDFT_Calc Boltzmann_Avg Boltzmann Averaging TDDFT_Calc->Boltzmann_Avg Calc_Spectrum_ECD Calculated ECD Spectrum Boltzmann_Avg->Calc_Spectrum_ECD Calc_Spectrum_ECD->Comparison_ECD Assignment_ECD Absolute Configuration Assignment Comparison_ECD->Assignment_ECD

Caption: Workflow for absolute configuration determination using ECD spectroscopy and TD-DFT calculations.

Table 2: Hypothetical ECD Data for 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Enantiomers

Wavelength (nm)Experimental (+)-Enantiomer (Δε)Experimental (-)-Enantiomer (Δε)Calculated (S,S)-Enantiomer (Δε)Transition
210+5.2-5.1+5.5n -> σ
190-3.8+3.9-4.0σ -> σ

NMR Spectroscopy for Enantiomeric Discrimination

Standard NMR spectroscopy is inherently "blind" to chirality, meaning that enantiomers will produce identical NMR spectra.[8][9] However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment that breaks this degeneracy, leading to distinguishable NMR signals for the two enantiomers.

Use of Chiral Solvating Agents (CSAs)

Chiral solvating agents (CSAs) are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10] These complexes have different magnetic environments, resulting in separate NMR signals for each enantiomer. The integration of these signals can be used to determine the enantiomeric excess (ee) of the sample.

Experimental Protocol: NMR with CSA

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched sample of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., a lanthanide shift reagent or a chiral crown ether).

  • Data Acquisition: Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate sets of peaks.

  • Analysis: Integrate the separated signals to determine the ratio of the two enantiomers.

NMR with CSA Workflow

NMR_CSA_Workflow cluster_nmr NMR Analysis Sample_Prep_NMR Prepare Racemic Sample Initial_NMR Acquire Initial ¹H NMR Sample_Prep_NMR->Initial_NMR Add_CSA Add Chiral Solvating Agent Initial_NMR->Add_CSA Final_NMR Acquire Final ¹H NMR Add_CSA->Final_NMR Analysis Spectral Analysis Final_NMR->Analysis Quantification Enantiomeric Ratio Quantification Analysis->Quantification

Caption: Workflow for enantiomeric discrimination using NMR spectroscopy with a chiral solvating agent.

Table 3: Hypothetical ¹H NMR Data for Racemic 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane with a CSA

ProtonChemical Shift (ppm) without CSAChemical Shift (ppm) with CSA (Enantiomer 1)Chemical Shift (ppm) with CSA (Enantiomer 2)Δδ (ppm)
CH₃-a1.251.281.320.04
CH₃-b1.301.351.400.05
O-CH₂3.503.553.620.07

Comparative Summary and Best Practices

TechniquePrincipleSample RequirementsKey AdvantageLimitations
VCD Differential absorption of circularly polarized IR lightSolution phase, no crystallization neededProvides absolute configurationRequires specialized equipment; computationally intensive
ECD Differential absorption of circularly polarized UV-Vis lightSolution phase, requires a chromophoreHigh sensitivity for chromophoric moleculesNot suitable for molecules without a UV-Vis chromophore
NMR with CSA Formation of diastereomeric complexesSolution phaseQuantifies enantiomeric ratio; widely available instrumentationDoes not provide absolute configuration; requires a suitable CSA

Choosing the Right Technique:

  • For the definitive determination of the absolute configuration of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane, VCD is the most powerful and direct method, especially given the absence of a strong UV-Vis chromophore.

  • If the goal is to determine the enantiomeric purity or ratio of a sample, NMR with a chiral solvating agent is a rapid and reliable method.

  • ECD could be employed if a suitable derivative with a chromophore is synthesized.

By integrating these advanced spectroscopic techniques with robust computational modeling, researchers and drug development professionals can confidently elucidate the stereochemical identity of chiral molecules, ensuring the safety and efficacy of novel therapeutic agents.

References

  • Pescitelli, G., & Bruhn, T. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1047. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed, 27527142. [Link]

  • Brossi, A., & Peake, C. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 8-12. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Abbatescianni, D., et al. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules, 25(20), 4839. [Link]

  • Stephens, P. J., & Devlin, F. J. (1995). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC. [Link]

  • Abbate, S., et al. (2005). Experimental and calculated vibrational and electronic circular dichroism spectra of 2-Br-hexahelicene. Physical Chemistry Chemical Physics, 7(20), 3533-3543. [Link]

  • Duddeck, H., & Gómez, E. D. (2009). Chiral recognition of ethers by NMR spectroscopy. Chirality, 21(1), 51-68. [Link]

  • Grelik, M. A., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]

  • Wenzel, T. J. (n.d.). Calix[5]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

  • Buckingham, A. D. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of the Royal Society Interface, 14(136), 20170624. [Link]

  • Bultinck, P., et al. (2006). Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. ResearchGate. [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • van der Weegen, R., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(34), 9148-9155. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. ResearchGate. [Link]

  • Beilstein Journals. (2025). BJOC - Search Results. [Link]

  • van der Weegen, R., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository. [Link]

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]

  • Xu, Y., et al. (2011). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 9(21), 7450-7459. [Link]

  • Luo, Q., et al. (2025). The experimental electronic circular dichroism (ECD) and calculated ECD spectra of compound 1. ResearchGate. [Link]

  • Piantanida, L., et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Molecules, 26(23), 7150. [Link]

  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia MDPI. [Link]

Sources

Strategy 1: The Classic Approach – Cyclopent-3-en-1-ol Precursors (Simmons-Smith)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Precursor Selection for the Synthesis of the Bicyclo[3.1.0]hexane Core: A Comparative Guide

Introduction The bicyclo[3.1.0]hexane framework is a privileged, highly strained structural motif that fuses a cyclopentane with a cyclopropane ring. In modern drug development, this core is heavily utilized to impart conformational rigidity. A prominent example is its use as an (N)-methanocarba bioisostere to replace the furanose ring in nucleoside analogues, yielding highly potent and selective A3 adenosine receptor agonists[1]. However, the successful integration of this core into complex APIs depends entirely on the strategic selection of synthetic precursors. This guide provides a critical, data-driven comparison of three distinct precursor strategies: the classic directed cyclopropanation of cyclopentenols, the modular transition-metal carbenoid addition to cyclopentenes, and the highly atom-economical cycloisomerization of 1,5-enynes.

Mechanistic Causality The Simmons-Smith reaction remains the gold standard for diastereoselective cyclopropanation. When utilizing cyclopent-3-en-1-ol as a precursor, the reaction relies on a zinc carbenoid (typically generated from a Zn-Cu couple and diiodomethane). The causality behind its high stereocontrol lies in the hydroxyl group, which coordinates directly to the zinc carbenoid. This coordination directs the delivery of the methylene unit exclusively to the syn face of the alkene via a highly organized "butterfly-type" transition state[2]. Density Functional Theory (DFT) studies confirm that this concerted pathway strictly retains olefin geometry without competitive vinylic C–H insertion[3].

SS_Pathway A Cyclopent-3-en-1-ol (Precursor) C Hydroxyl-Directed Butterfly Transition State A->C B Zn-Cu / CH2I2 (Carbenoid Generation) B->C D syn-Bicyclo[3.1.0]hexan-2-ol (Core Product) C->D

Caption: Simmons-Smith directed cyclopropanation workflow for bicyclo[3.1.0]hexane synthesis.

Self-Validating Experimental Protocol

  • Carbenoid Generation: Suspend Zn-Cu couple (3.0 equiv) in anhydrous diethyl ether under N₂. Add a crystal of I₂ to activate the zinc surface. (Validation: Observe a transient brown color that fades to clear, visually confirming zinc activation).

  • Reagent Addition: Add CH₂I₂ (1.5 equiv) dropwise and reflux for 30 minutes to form the active (iodomethyl)zinc(II) iodide carbenoid.

  • Precursor Addition: Cool the system to 0 °C. Add cyclopent-3-en-1-ol (1.0 equiv) dropwise. Warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (In-Process): Perform TLC (KMnO₄ stain). The disappearance of the rapid-eluting alkene spot and the appearance of a slower, UV-inactive spot confirms conversion. Quench with saturated NH₄Cl.

  • Analytical Confirmation: ¹H NMR of the crude product must show the complete disappearance of olefinic protons (~5.7 ppm) and the emergence of characteristic upfield cyclopropane protons (0.1–0.5 ppm).

Strategy 2: The Modular Alternative – Cyclopentene and Diazoacetate Precursors

Mechanistic Causality When the target molecule requires functionalization directly on the cyclopropane ring (e.g., esters or amides), the Simmons-Smith approach is insufficient. Instead, coupling an unfunctionalized cyclopentene precursor with a diazo compound (like ethyl diazoacetate) under rhodium catalysis offers a highly modular alternative[4]. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, facilitate the extrusion of nitrogen gas to generate a highly electrophilic rhodium-carbenoid. This transient species undergoes a concerted but asynchronous [2+1] cycloaddition with the cyclopentene. The exo/endo diastereoselectivity is dictated by the steric bulk of the diazo ester and the catalyst's ligand sphere.

Rh_Pathway A Cyclopentene + Diazoacetate C Electrophilic Rh-Carbenoid Intermediate A->C Catalyst B Rh2(OAc)4 Catalyst (N2 Extrusion) B->C D Exo/Endo Substituted Bicyclo[3.1.0]hexane C->D [2+1] Cycloaddition

Caption: Rhodium-catalyzed intermolecular cyclopropanation of cyclopentenes via carbenoids.

Self-Validating Experimental Protocol

  • System Setup: Dissolve cyclopentene (5.0 equiv, used in excess to prevent diazo dimerization) and Rh₂(OAc)₄ (1 mol%) in anhydrous dichloromethane (DCM).

  • Syringe Pump Addition: Dissolve ethyl diazoacetate (EDA, 1.0 equiv) in DCM and add via syringe pump over 4 hours at room temperature.

  • Validation Checkpoint (In-Process): Continuous, controlled bubbling of N₂ gas must be observed in the reaction flask during EDA addition. A lack of bubbling indicates catalyst deactivation or reagent degradation.

  • Reaction Completion: Stir for an additional 1 hour post-addition.

  • Analytical Confirmation: IR spectroscopy of an aliquot must show the complete disappearance of the strong diazo stretch at ~2100 cm⁻¹. GC-MS will reveal the distinct retention times of the exo and endo isomers of the bicyclo[3.1.0]hexane product.

Strategy 3: The Atom-Economical Alternative – 1,5-Enyne Precursors (Gold Catalysis)

Mechanistic Causality Traditional cyclopropanations rely on external carbene sources (CH₂I₂ or diazo compounds), which are inherently atom-inefficient and pose significant safety hazards at scale. Gold(I) catalysis introduces a paradigm shift by utilizing 1,5-enynes as single-molecule precursors[5]. The highly carbophilic Au(I) complex selectively activates the alkyne moiety, triggering an intramolecular nucleophilic attack by the tethered alkene. This 5-endo-dig or 5-exo-dig cycloisomerization generates a transient cyclopropyl gold carbene intermediate. Subsequent demetalation and skeletal rearrangement yield the bicyclo[3.1.0]hexane framework with 100% atom economy[5].

Au_Pathway A 1,5-Enyne (Precursor) C Cyclopropyl Gold Carbene Intermediate A->C 5-endo-dig B Au(I) Catalyst (Alkyne Activation) B->C D Bicyclo[3.1.0]hexane Core (via Rearrangement) C->D Demetalation

Caption: Gold(I)-catalyzed atom-economical cycloisomerization of 1,5-enynes to bicyclic cores.

Self-Validating Experimental Protocol

  • Catalyst Activation: In a dry vial, mix Ph₃PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous DCM. Stir for 10 minutes in the dark.

  • Validation Checkpoint (Catalyst): The immediate formation of a white precipitate (AgCl) visually confirms the successful generation of the active cationic gold species [Ph₃PAu]⁺. Filter this mixture through a short pad of Celite directly into the main reaction flask.

  • Cycloisomerization: Add the 1,5-enyne precursor (1.0 equiv) to the active catalyst filtrate at room temperature. Stir for 2 hours.

  • Validation Checkpoint (Product): Perform LC-MS or GC-MS analysis. The exact mass of the product must perfectly match the precursor (indicating a pure isomerization event), confirming that no mass loss or external incorporation occurred.

Quantitative Comparison of Precursor Strategies

To facilitate strategic decision-making in route scouting, the following table summarizes the performance metrics of each precursor approach:

MetricCyclopentenol (Simmons-Smith)Cyclopentene + Diazo (Rh-Catalyzed)1,5-Enyne (Au-Catalyzed)
Primary Reagents Cyclopent-3-en-1-ol, Zn-Cu, CH₂I₂Cyclopentene, EDA, Rh₂(OAc)₄1,5-Enyne, Cationic Au(I)
Typical Yield Range 75% – 90%60% – 85%80% – 95%
Diastereoselectivity Excellent (>95:5 syn:anti)Moderate (Typically 2:1 to 5:1 exo:endo)Excellent (Stereospecific to precursor)
Atom Economy Low (Stoichiometric ZnI₂ waste)Moderate (N₂ byproduct)100% (Isomerization)
Functional Group Tolerance Low (Sensitive to basic amines/acids)High (Tolerates diverse functionalities)Moderate (Alkynes/alkenes must be isolated)
Safety / Toxicity High hazard (Pyrophoric Zn, toxic CH₂I₂)High hazard (Explosive diazo compounds)Low hazard (Mild conditions, stable reagents)

Conclusion

The synthesis of the bicyclo[3.1.0]hexane core is no longer limited to brute-force cyclopropanation. While the Simmons-Smith reaction on cyclopentenols remains unmatched for predictable, hydroxyl-directed diastereoselectivity, it suffers from poor atom economy and hazardous waste profiles. Rhodium-catalyzed diazo additions to cyclopentenes offer unparalleled modularity for late-stage functionalization, though they require careful handling of energetic diazo reagents. For modern, sustainable drug development, the Gold(I)-catalyzed cycloisomerization of 1,5-enynes represents the vanguard of synthetic methodology, offering perfect atom economy and mild operating conditions.

References

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. National Institutes of Health (NIH). 1

  • Stereoselective Cyclopropanation Reactions. ACS Publications. 2

  • A DFT Study of the Simmons−Smith Cyclopropanation Reaction. ACS Publications. 3

  • Cyclopropanation Strategies in Recent Total Syntheses. ACS Publications. 4

  • Gold-Catalyzed Synthesis of Small Rings. ACS Publications. 5

Sources

Comparative Guide: Biological Activity of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Locked" Scaffold

The 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane scaffold represents a specialized class of conformationally restricted ether-epoxides .[1] Unlike flexible open-chain ethers or simple tetrahydrofurans, this bicyclic system fuses a three-membered epoxide ring directly to a five-membered tetrahydrofuran (THF) ring.[1]

This structural rigidity serves two critical functions in drug design:

  • Conformational Locking: It freezes the furanose ring into a specific "Northern" or "Southern" pucker, mimicking the transition states of sugars in nucleoside analogues.[1]

  • Reactive Electrophilicity: The strained epoxide ring (position 6) acts as a "warhead" for covalent modification of enzyme active sites (e.g., glycosidases or polymerases).[1]

This guide compares the biological performance of the 2,2-dimethyl-3,6-dioxa series against its primary alternatives: the carbocyclic (6-oxa) analogues and the nitrogen (3-aza) analogues.[1]

Comparative Biological Activity Analysis

The following table synthesizes experimental data comparing the 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane scaffold with key structural alternatives.

Table 1: Structure-Activity Relationship (SAR) Matrix[1]
Feature2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane (Target)6-Oxabicyclo[3.1.0]hexane (Carbocyclic Analog)3-Azabicyclo[3.1.0]hexane (Nitrogen Analog)
Primary Application Glycosidase Inhibition & Hypoglycemic Agents Antiviral Nucleosides Neurotransmitter Transporter Inhibitors
Mechanism Covalent Trap: Epoxide opens to alkylate catalytic residues (e.g., Asp/Glu).[1]Conformational Lock: Mimics sugar pucker to bind polymerases without reactivity.[1]Ionic Interaction: Protonated amine mimics transition state cation.[1]
Potency (IC50) High (nM range) for specific glycosidases; Moderate for glucose uptake.[1]High (nM range) for viral polymerases (e.g., HCV, HSV).[1]Moderate to High (nM) for dopamine/serotonin transporters.[1]
Metabolic Stability Low to Moderate: Epoxide is susceptible to hydrolysis by epoxide hydrolases.[1]High: Lack of epoxide makes it chemically stable.[1]High: Amine is stable; often requires metabolic activation.[1]
Lipophilicity (LogP) Optimized: 2,2-dimethyl group enhances membrane permeability (~1.5 - 2.0).[1]Variable: Depends on nucleobase attachment.Low: Often requires hydrophobic substituents on N.
Toxicity Risk Moderate: Potential for non-specific alkylation (genotoxicity risk).[1]Low: Non-reactive scaffold.[1]Low: Reversible binding.[1]
Detailed Performance Analysis[1]
A. Hypoglycemic Activity (Verrucosidin Class)

The 2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane moiety is a core pharmacophore in Verrucosidins and related polyketides (e.g., Penitalarin).[1]

  • Performance: Derivatives containing this scaffold stimulate glucose uptake in 3T3-L1 adipocytes with efficacy comparable to Rosiglitazone, but via a distinct, non-PPARγ mechanism.[1]

  • Causality: The 2,2-dimethyl substitution (gem-dimethyl effect) stabilizes the strained bicycle, preventing premature ring-opening before reaching the target site.[1]

  • Advantage: Unlike thiazolidinediones, these analogues do not induce adipogenesis, offering a safer profile for metabolic syndrome treatment.[1]

B. Antiviral Activity (Nucleoside Mimicry)

While the carbocyclic (6-oxa) scaffold is the gold standard for antiviral nucleosides (e.g., North-Methanocarba thymidine), the 3,6-dioxa analogues offer a unique advantage:[1]

  • Mechanism: The oxygen at position 3 (in the 5-ring) restores the electronic character of the natural furanose oxygen, which is missing in carbocyclic analogues.[1] This improves H-bonding interactions within the polymerase active site.[1]

  • Limitation: The chemical instability of the epoxide (position 6) limits oral bioavailability compared to the carbocyclic variants.[1]

Mechanism of Action: The "Lock and Trap" Model[1]

The biological potency of this scaffold relies on a dual-mode mechanism.[1]

Diagram 1: Mechanistic Pathway (DOT Visualization)

Mechanism Scaffold 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Conf_Lock Conformational Locking (Northern Pucker) Scaffold->Conf_Lock Rigid Bicycle Cov_Trap Covalent Trapping (Epoxide Opening) Scaffold->Cov_Trap Strained Epoxide Target_Poly Viral Polymerase (Binding Pocket) Conf_Lock->Target_Poly High Affinity Binding Target_Enz Glycosidase/Enzyme (Nucleophilic Residue) Cov_Trap->Target_Enz Alkylation (Asp/Glu) Effect_Anti Inhibition of Replication (Antiviral) Target_Poly->Effect_Anti Effect_Hypo Enzyme Inactivation (Hypoglycemic/Cytotoxic) Target_Enz->Effect_Hypo

Caption: Dual-mode mechanism: The bicyclic scaffold locks conformation for high-affinity binding (Antiviral path) or presents an electrophilic epoxide for covalent enzyme inactivation (Metabolic/Cytotoxic path).[1]

Experimental Protocols

To validate the activity of these analogues, the following self-validating protocols are recommended.

Protocol A: Glucose Uptake Assay (Adipocytes)

Target: Assessment of Hypoglycemic Potential (Verrucosidin-like activity)[1]

Rationale: This assay measures the functional endpoint (glucose transport) directly, bypassing the need to identify the exact protein target immediately.[1]

  • Cell Preparation:

    • Culture 3T3-L1 fibroblasts in DMEM + 10% BCS.[1]

    • Induce differentiation into adipocytes using IBMX (0.5 mM), Dexamethasone (1 µM), and Insulin (10 µg/mL) for 48 hours.[1]

    • Validation: Cells must show >90% lipid droplet accumulation (Oil Red O staining) before use.[1]

  • Compound Treatment:

    • Serum-starve differentiated adipocytes for 4 hours in Krebs-Ringer Phosphate HEPES (KRPH) buffer.[1]

    • Treat cells with 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane analogue (10, 50, 100 µM) for 30 minutes.[1]

    • Controls: DMSO (Negative), Insulin (100 nM, Positive).[1]

  • Uptake Measurement:

    • Add 2-Deoxy-D-[1,2-³H]glucose (0.5 µCi/mL) for 10 minutes at 37°C.

    • Stop Reaction: Wash 3x with ice-cold PBS containing 10 mM glucose (blocks efflux).[1]

  • Quantification:

    • Lyse cells in 0.1% SDS.[1] Measure radioactivity via liquid scintillation counting.[1]

    • Normalize counts to total protein content (BCA assay).

Protocol B: Antiviral Cytopathic Effect (CPE) Reduction

Target: Assessment of Nucleoside Analogue Potency[1]

Rationale: Determines the ability of the compound to rescue cells from viral-induced death, a direct measure of replication inhibition.[1]

  • Seeding:

    • Seed Vero cells (or target host cells) at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Infection & Treatment:

    • Infect cells with virus (e.g., HSV-1 or Influenza) at an MOI of 0.01.[1]

    • Immediately add serial dilutions of the test analogue (0.1 µM – 100 µM).

    • Controls: Infected/Untreated (Virus Control), Uninfected/Untreated (Cell Control).[1]

  • Incubation:

    • Incubate for 72 hours (or until Virus Control shows 100% CPE).

  • Readout (MTS Assay):

    • Add MTS reagent (CellTiter 96).[1] Incubate 2-4 hours.

    • Measure Absorbance at 490 nm.[1]

    • Calculation: % Protection =

      
      .[1]
      

Synthesis & Stability Considerations

The 2,2-dimethyl substitution is not merely decorative; it provides a crucial kinetic stabilization effect.[1]

Diagram 2: Structure-Stability Relationship[1]

Stability Base 3,6-Dioxabicyclo[3.1.0]hexane (Unsubstituted) Instability Rapid Hydrolysis (Acid Sensitive) Base->Instability Exposed Ether Oxygen Dimethyl 2,2-Dimethyl Analogue (Target) Stability Steric Shielding (Gem-Dimethyl Effect) Dimethyl->Stability Bulky C2 Group Outcome_Bad Loss of Bioactivity (In vivo degradation) Instability->Outcome_Bad Outcome_Good Improved Bioavailability & Target Engagement Stability->Outcome_Good

Caption: The gem-dimethyl group at C2 sterically shields the ether oxygen, preventing acid-catalyzed hydrolysis and improving the scaffold's half-life in biological media.[1]

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide. BenchChem. Link[1]

  • Kurosawa, S., et al. (2023).[1] Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry. Link

  • Zhang, S., et al. (2025).[1][2] A new trinor-sesterterpenoid penitalarin D, with a 3,6-dioxabicyclo[3.1.0]hexane moiety.[1][3] Marine Drugs. Link[1]

  • Wang, L., et al. (2021).[1][4] Exploring Verrucosidin Derivatives with Glucose-Uptake-Stimulatory Activity from Penicillium cellarum. Marine Drugs, 19(11), 608.[1] Link

  • Lysenko, V., et al. (2023).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[1] Link[1]

Sources

Safety Operating Guide

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to the Safe Handling and Disposal of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Executive Summary & Chemical Profile

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane is a highly reactive, bicyclic organic compound utilized in advanced drug development and synthetic chemistry. Proper disposal requires navigating two distinct chemical hazards: the autoxidation of its oxolane (tetrahydrofuran) ring into explosive peroxides, and the extreme electrophilicity of its strained oxirane (epoxide) ring. This guide provides validated, self-contained protocols for the safe neutralization, lab-packing, and disposal of this compound.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationOperational Implication
CAS Number 134706-40-4Unique identifier for waste manifests.
Molecular Formula C6H10O2High oxygen-to-carbon ratio; supports combustion.
Structural Class Fused Epoxide / Cyclic EtherDual reactivity (Peroxide former + Alkylating agent).
Peroxide Class Class B (Concentration Hazard)Must be tested before any concentration or disposal[1].
EPA Waste Codes D001 (Ignitable), D003 (Reactive)Requires segregated hazardous waste streams[2].

Mechanistic Hazard Analysis

To safely dispose of this chemical, one must understand the causality of its reactivity:

  • Site-Specific Autoxidation: While the gem-dimethyl group at C2 provides steric shielding and blocks alpha-hydrogen abstraction at that position, the alpha-hydrogens at C4 remain highly susceptible to radical abstraction. Oxygen insertion here leads to the formation of shock-sensitive hydroperoxides ()[3].

  • Epoxide Ring Strain: The oxirane ring bridging C1 and C5 is highly strained. Epoxides are easily cleaved by acids, generating significant exothermic heat ()[2]. If improperly mixed with acidic waste, uncontrolled ring-opening can trigger a runaway polymerization or boiling of the solvent.

Operational Handling & Storage Protocol

To prevent the need for emergency disposal, strict storage protocols must be maintained. Store the chemical at 2–8°C in a dark, air-tight amber bottle. The headspace must be backfilled with inert gas (Argon or N2) after every use. Unopened bottles expire after 12 months; opened bottles must be tested for peroxides every 3 months ()[1].

Step-by-Step Disposal & Deactivation Methodologies

The following protocols are designed as a self-validating system. You must prove the absence of peroxides before addressing the epoxide hazard.

Protocol A: Pre-Disposal Peroxide Screening

Causality: Mechanical shock or friction from opening a cap can detonate crystalline peroxides. Visual clearance is the mandatory first step.

  • Visual Inspection: Shine a flashlight through the amber bottle without moving it. Look for crystalline solids around the cap, or viscous stratification in the liquid.

    • Validation: If crystals are present, DO NOT TOUCH THE BOTTLE . Evacuate the area and contact the EHS Emergency Response / Bomb Squad immediately.

  • Chemical Testing: If visually clear, carefully open the bottle in a fume hood behind a blast shield. Dip a quantitative Potassium Iodide (KI) peroxide test strip into the solution for 1 second.

  • Quantification: Compare the strip to the colorimetric chart after 15 seconds.

    • < 25 ppm: Safe for standard lab-packing (Proceed to Protocol C).

    • 25 – 100 ppm: Requires immediate quenching (Proceed to Protocol B).

    • > 100 ppm: High risk. Do not attempt to quench. Contact EHS for specialized high-hazard disposal ()[4].

PeroxideWorkflow A 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane Waste Container B Visual Inspection (Crystals/Stratification?) A->B C DO NOT TOUCH. Call EHS/Bomb Squad B->C Yes D Peroxide Test Strip or KI Solution Test B->D No E < 25 ppm (Safe for Lab Pack) D->E F 25 - 100 ppm (Requires Quenching) D->F G > 100 ppm (High Risk Disposal) D->G H Standard EPA Hazardous Waste Stream E->H I Quench with Fe(II)SO4 or Sodium Bisulfite F->I J Specialized EHS High-Hazard Pick-up G->J I->E Retest

Workflow for Peroxide Testing and Disposal Triage

Protocol B: Peroxide Quenching (For 25 - 100 ppm)

Causality: Ferrous sulfate (Fe²⁺) reduces the peroxide (O-O) bonds to stable alcohols via a single-electron transfer mechanism, neutralizing the explosive hazard.

  • Preparation: In a fume hood, prepare a fresh 10% (w/v) aqueous Ferrous Sulfate (FeSO₄) solution.

  • Quenching: Slowly add the FeSO₄ solution to the peroxide-contaminated chemical in a 1:1 volume ratio. Stir vigorously for 30 minutes.

  • Validation: Retest the organic layer with a KI test strip. The concentration must read < 5 ppm. If not, repeat step 2.

  • Separation: Separate the organic layer for lab-packing. The aqueous layer can typically be disposed of as standard aqueous metal waste.

Protocol C: Epoxide Ring-Opening / Residue Deactivation

For small spills, contaminated glassware, or residual amounts in reaction flasks, the highly electrophilic epoxide must be deactivated before standard washing to prevent toxic exposure. Causality: Dilute acid protonates the epoxide oxygen, lowering the activation energy for nucleophilic attack. Water then attacks the strained ring, opening it to form a stable, non-reactive diol.

  • Dilution: Dilute the epoxide residue in a miscible co-solvent (e.g., Ethanol or THF) at a 1:10 ratio.

  • Acidification: Slowly add 0.1 M H₂SO₄ dropwise while stirring. Monitor for exothermic heat generation.

  • Hydrolysis: Allow the solution to stir at room temperature for 1 hour to ensure complete ring-opening.

  • Neutralization: Add saturated aqueous NaHCO₃ dropwise until the solution reaches pH 7 (verify with pH paper).

  • Disposal: Dispose of the resulting neutralized diol solution in the standard non-halogenated organic waste stream.

EpoxideQuenching A Epoxide Residue (Highly Electrophilic) B Acid-Catalyzed Hydrolysis (0.1M H2SO4) A->B Step 1 C Nucleophilic Attack (Ring Opening) B->C Step 2 D Diol Formation (Reduced Reactivity) C->D Step 3 E Aqueous Waste Neutralization (pH 7) D->E Step 4 F Final Disposal (Non-Reactive Organic Waste) E->F Step 5

Logical Pathway for Epoxide Ring-Opening and Deactivation

Final Waste Segregation & Lab Packing

When disposing of the bulk chemical (peroxides < 25 ppm), it must be lab-packed according to EPA guidelines ()[2].

  • Labeling: Clearly label the container as "Hazardous Waste - Flammable Liquid, Toxic (Epoxide)". Include the accumulation start date.

  • Segregation: CRITICAL: Do not mix this chemical with bulk acidic, basic, or amine waste streams. Mixing epoxides with oxidizing mineral acids or amines in a bulk waste carboy can initiate uncontrolled, explosive polymerization.

  • Containment: Place the original, tightly sealed amber bottle inside a secondary containment vessel filled with an inert absorbent material (e.g., vermiculite) before handing it over to your licensed hazardous waste vendor.

References

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf - NIH. URL: [Link]

  • Stanford Environmental Health & Safety. "Information on Peroxide-Forming Compounds". Stanford University. URL: [Link]

  • U.S. Environmental Protection Agency. "Identification and Listing of Hazardous Waste : Section 261.22". EPA NEPIS. URL: [Link]

  • UT Dallas Institutional Risk & Safety. "Peroxide Forming Chemicals". UT Dallas. URL: [Link]

Sources

Navigating the Safe Handling of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Landscape: An Evidence-Based Approach

Given its structure as a bicyclic ether, we must anticipate a hazard profile that includes flammability, potential for peroxide formation, and varying degrees of toxicity. Safety data for related compounds, such as 3,6-Dioxabicyclo[3.1.0]hexane and various isomers of hexane, highlight several key risks that should be considered when working with 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

These risks include the compound being a highly flammable liquid and vapor.[1] It may also cause skin irritation and drowsiness or dizziness.[1][2] There is a suspicion that it may damage fertility and could cause organ damage through prolonged or repeated exposure.[1] Furthermore, if swallowed and it enters the airways, it may be fatal.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPERationale
Routine Handling (e.g., weighing, transfers in a fume hood) - Nitrile or polyvinyl alcohol (PVA) gloves- Chemical safety goggles- Flame-resistant lab coatProtects against skin contact and splashes to the eyes.[4][5] Flame-resistant material is crucial due to the flammability of ethers.
Operations with Splash Potential (e.g., extractions, purifications) - Double gloving (nitrile or PVA)- Chemical safety goggles and a face shield- Flame-resistant lab coat- Chemical-resistant apronProvides an additional barrier against skin and eye contact during procedures with a higher risk of splashes.
Emergency Response (e.g., spills) - Self-contained breathing apparatus (SCBA)- Chemical-resistant suit- Heavy-duty chemical-resistant gloves and bootsEnsures respiratory protection from high concentrations of vapors and full-body protection from chemical contact during cleanup.[6]

Procedural Guidance: From Benchtop to Disposal

A systematic and well-documented workflow is critical for the safe handling and disposal of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and actions required for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_start Obtain Special Instructions & Read SDS (for analogous compounds) ppe_check Don Appropriate PPE prep_start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood grounding Ground/Bond Container and Receiving Equipment fume_hood->grounding transfer Use Non-Sparking Tools grounding->transfer heating Avoid Heat, Sparks, Open Flames transfer->heating storage Keep Container Tightly Closed When Not in Use heating->storage waste Dispose in Accordance with Local Regulations storage->waste decon Decontaminate Work Area and Glassware waste->decon ppe_removal Properly Remove and Dispose of Contaminated PPE decon->ppe_removal

Caption: Workflow for Safe Handling of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Step-by-Step Handling Protocol:
  • Preparation :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that all containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[1]

    • Use only non-sparking tools for transfers and manipulations.[1]

    • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]

  • During the Experiment :

    • Avoid contact with skin and eyes by wearing the appropriate PPE.[6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1] Ethers are highly flammable, and their vapors can travel considerable distances.

    • If heating is necessary, use intrinsically safe heating mantles or oil baths. Do not use open-flame Bunsen burners.

  • Post-Experiment and Waste Disposal :

    • Dispose of waste 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane and any contaminated materials in designated, labeled, and sealed containers.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

    • Contaminated clothing should be removed immediately and washed before reuse.[2]

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, if you are trained and have the appropriate PPE, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[2]

    • Place the absorbed material in a sealed container for proper disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting.[1] Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane underpins the advancement of science. By adhering to the principles of proactive risk assessment, stringent adherence to PPE protocols, and meticulous procedural execution, researchers can confidently and safely explore the frontiers of chemistry. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific safety training and to consult with their environmental health and safety department for any further clarification.

References

  • ExxonMobil. (2017). SAFETY DATA SHEET: EXXSOL™ HEXANE FLUID. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET - Hexane. Retrieved from [Link]

  • EU. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from a general chemical supplier's website.
  • Sciencelab.com. (2005). Material Safety Data Sheet - Hexanes. Retrieved from a general chemical supplier's website.
  • The Organic Chemistry Tutor. (2024, February 12). Cleavage of Cyclic Ethers [Video]. YouTube. Retrieved from [Link]

  • University of Edinburgh. (2010). Ethers - Handling and control of exposure. Retrieved from a university health and safety website.
  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res, 10, 304.
  • Paquette, L. A., & Bunson, R. L. (1981). Preparation of some bicyclic ethers. The Journal of Organic Chemistry, 46(12), 2573-2575.
  • LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.